2-Dehydropantoate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVTUWHANFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274258 | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-30-4 | |
| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dehydropantoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Lynchpin of a Vital Pathway: A Technical Guide to the Role of 2-Dehydropantoate in Pantothenate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenate, or vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA), a fundamental cofactor in all domains of life. The metabolic pathway responsible for de novo pantothenate synthesis, absent in animals, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of a critical step in this pathway: the reduction of 2-dehydropantoate to pantoate. We will dissect the enzymatic machinery, regulatory mechanisms, and the strategic importance of this reaction, offering field-proven insights and detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers aiming to understand and exploit this vital chokepoint in microbial metabolism.
Introduction: The Pantothenate Pathway - A Gateway to Essential Metabolism
The biosynthesis of pantothenate is a multi-step enzymatic process that converges two metabolic branches: one producing pantoate and the other β-alanine.[1] The subsequent ATP-dependent condensation of these two molecules by pantothenate synthetase yields pantothenate.[1] Pantoate itself is synthesized from α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, through two sequential enzymatic reactions. The first is the formation of 2-dehydropantoate (also known as ketopantoate) from α-ketoisovalerate, catalyzed by ketopantoate hydroxymethyltransferase (PanB).[2] The second, and the focus of this guide, is the reduction of the keto group of 2-dehydropantoate to a hydroxyl group, forming pantoate. This seemingly simple reduction is a critical control point and a validated target for antimicrobial intervention.[2][3]
The essentiality of the pantothenate pathway in many microorganisms, including significant pathogens like Mycobacterium tuberculosis, underscores its potential as a drug target.[2] Since mammals lack this pathway and obtain pantothenate from their diet, inhibitors of these enzymes are expected to exhibit selective toxicity against microbes.[2][4]
The Central Conversion: From 2-Dehydropantoate to Pantoate
The reduction of 2-dehydropantoate to (R)-pantoate is an NADPH-dependent reaction catalyzed by the enzyme 2-dehydropantoate 2-reductase, more commonly known as ketopantoate reductase (KPR).[5][6] This enzyme belongs to the oxidoreductase family (EC 1.1.1.169).[6]
Reaction: 2-dehydropantoate + NADPH + H⁺ ⇌ (R)-pantoate + NADP⁺
The enzyme ensures the production of the correct stereoisomer of pantoate, which is essential for its subsequent utilization by pantothenate synthetase.
The Enzymatic Workhorse: Ketopantoate Reductase (KPR)
Ketopantoate reductase has been characterized in a variety of organisms, revealing interesting diversity in its genetic basis and quaternary structure.
-
Escherichia coli and other bacteria: In E. coli, KPR is primarily encoded by the panE gene.[4][5] The enzyme from E. coli is a monomeric protein with a molecular weight of approximately 34 kDa.[4] It exhibits typical Michaelis-Menten kinetics.[4] Another enzyme, acetohydroxy acid isomeroreductase (IlvC), involved in branched-chain amino acid biosynthesis, can also catalyze the reduction of 2-dehydropantoate, albeit less efficiently.[7]
-
Staphylococcus aureus : In contrast to the monomeric E. coli enzyme, KPR from Staphylococcus aureus exists as a stable dimer.[8] This dimeric structure is associated with positive cooperativity with respect to NADPH binding, suggesting a more complex regulatory mechanism.[8]
-
Francisella tularensis : This pathogenic bacterium lacks both panE and ilvC homologs. Instead, it utilizes a novel KPR encoded by the panG gene, highlighting the evolutionary adaptability of this metabolic step.[7]
-
Archaea: In the hyperthermophilic archaeon Thermococcus kodakarensis, KPR is distinct in its preference for NADH over NADPH as the electron donor and is subject to feedback inhibition by CoA.[9]
Structural Insights into KPR Function
The crystal structure of KPR from several organisms, including E. coli and S. aureus, has been elucidated, providing a detailed understanding of its catalytic mechanism.[5][10] The enzyme typically consists of two domains: an N-terminal domain with a classic Rossmann fold for NADPH binding and a C-terminal domain that, together with the N-terminal domain, forms the active site where 2-dehydropantoate binds.[5][11]
Key residues in the active site are responsible for substrate binding and catalysis. For instance, in E. coli KPR, Lys176 has been identified as a key catalytic residue, likely acting as a general acid to protonate the keto group of the substrate during reduction.[12]
Caption: Feedback inhibition of Ketopantoate Reductase by CoA in T. kodakarensis.
2-Dehydropantoate Reductase as a Drug Target
The essentiality of the pantothenate pathway in many pathogenic bacteria and its absence in humans make KPR an attractive target for the development of novel antibiotics. [2][4]The low sequence homology between microbial and potential, yet undiscovered, human counterparts further enhances its appeal as a selective target. [13]
Strategies for Inhibitor Discovery
Several strategies can be employed to identify and develop inhibitors of KPR:
-
High-Throughput Screening (HTS): Screening large libraries of small molecules for their ability to inhibit KPR activity is a common starting point for drug discovery. [14]This requires a robust and miniaturized assay, typically a spectrophotometric or fluorescence-based assay.
-
Fragment-Based Lead Discovery (FBLD): This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target enzyme. Hits from the initial screen can then be optimized and linked together to generate more potent lead compounds.
-
Structure-Based Drug Design: With the availability of high-resolution crystal structures of KPR, rational drug design can be employed. [10]This involves designing molecules that fit into the active site of the enzyme and interact with key residues, leading to inhibition.
The workflow for a typical high-throughput screening campaign is depicted below.
Caption: A generalized workflow for high-throughput screening of KPR inhibitors.
Experimental Protocols
This section provides detailed, self-validating protocols for the expression, purification, and activity measurement of ketopantoate reductase.
Expression and Purification of Recombinant His-tagged Ketopantoate Reductase
This protocol is adapted for the expression of His-tagged KPR in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
A. Expression
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the KPR gene fused to a polyhistidine tag (e.g., pET vector). Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from the plate. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
B. Purification
-
Cell Lysis: Resuspend the cell pellet in 20 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.
-
IMAC:
-
Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged KPR with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified KPR.
-
Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
Spectrophotometric Assay for Ketopantoate Reductase Activity
This assay measures the activity of KPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Stock Solution: 10 mM NADPH in Assay Buffer.
-
2-Dehydropantoate (Ketopantoate) Stock Solution: 10 mM potassium ketopantoate in Assay Buffer.
-
Enzyme Solution: Purified KPR diluted in Assay Buffer to a suitable concentration (e.g., 30 nM final concentration).
Procedure:
-
In a 1 mL cuvette, combine the following:
-
Assay Buffer to a final volume of 1 mL.
-
20 µL of 10 mM NADPH stock solution (final concentration: 200 µM).
-
The appropriate volume of diluted enzyme solution.
-
-
Mix gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of 10 mM 2-dehydropantoate stock solution (final concentration: 500 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Quantitative Data Summary
| Enzyme Source | KM (NADPH) | KM (Ketopantoate) | kcat |
| E. coli | 20 µM | 60 µM | 40 s⁻¹ |
| E. coli (alternative conditions) | 4 µM | 120 µM | 8 s⁻¹ |
Data from Webb et al., 2001. [5]
Conclusion and Future Perspectives
The reduction of 2-dehydropantoate to pantoate is a pivotal step in the biosynthesis of pantothenate, a pathway that is essential for the survival of many microorganisms but absent in their mammalian hosts. The enzyme responsible for this conversion, ketopantoate reductase, represents a validated and promising target for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the biochemical and structural aspects of this reaction, its regulation, and its potential for therapeutic intervention. The detailed experimental protocols included herein are intended to empower researchers to further investigate this critical enzyme and to accelerate the discovery of new inhibitors. Future research will likely focus on the structural and mechanistic differences between KPR orthologs from various pathogens to enable the design of broad-spectrum or species-specific inhibitors, ultimately contributing to the fight against infectious diseases.
References
-
Sanchez, J.E., Gross, P.G., Goetze, R.W., Walsh Jr., R.M., Peeples, W.B., & Wood, Z.A. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(46), 6947–6957. [Link]
-
Webb, M. E., Smith, A. G., & Abell, C. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14571–14578. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS microbiology reviews, 32(1), 56–106. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: An antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Aikawa, H., Ishii, Y., Tomita, H., & Atomi, H. (2017). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. Acta crystallographica. Section F, Structural biology communications, 73(Pt 10), 591–597. [Link]
-
Butman, J. C., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]
-
Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. The Journal of biological chemistry, 282(11), 8199–8208. [Link]
-
Maršavelski, A. (2016). A novel antimicrobial target—expanded and revisited mode of action of pantothenamides. RSC Advances, 6(50), 44783-44789. [Link]
-
Ciulli, A., Scott, D. E., Smith, A. G., Blundell, T. L., & Abell, C. (2005). The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound. Biochemistry, 44(25), 8930–8939. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS microbiology reviews, 32(1), 56–106. [Link]
-
Addicott, C. (2017). A fragment-based approach to the identification of novel ketopantoate reductase inhibitors. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of pantothenic acid and coenzyme A. EcoSal plus, 2(2), 10.1128/ecosalplus.3.6.3.4. [Link]
-
Rakotondrafara, A. M. (n.d.). Purification of His-Tagged Proteins. Rakotondrafara Lab. [Link]
-
Tomita, H., Imanaka, T., & Atomi, H. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular microbiology, 90(2), 307–321. [Link]
-
Miller, C. N., LoVullo, E. D., Kijek, T. M., Fuller, J. R., Brunton, J. C., Steele, S. P., Taft-Benz, S. A., Richardson, A. R., & Kawula, T. H. (2014). PanG, a new ketopantoate reductase involved in pantothenate synthesis. Journal of bacteriology, 196(7), 1366–1375. [Link]
-
Powers, S. G., & Snell, E. E. (1976). Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. The Journal of biological chemistry, 251(12), 3786–3793. [Link]
-
G-Biosciences. (n.d.). Recombinant Protein Purification. [Link]
-
Zheng, R., & Blanchard, J. S. (2000). Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue. Biochemistry, 39(51), 15926–15934. [Link]
-
Wood Lab. (n.d.). Ketopantoate Reductase. University of Georgia. [Link]
-
Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose-binding protein fusion tag. Nature protocols, 2(3), 565–577. [Link]
-
Takara Bio. (2019). Capturem His-Tagged Purification Large Volume Protocol-At-A-Glance. [Link]
-
Wikipedia. (2023, December 14). 2-dehydropantoate 2-reductase. In Wikipedia. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). High-throughput screening for the discovery of enzyme inhibitors. Methods in molecular biology (Clifton, N.J.), 577, 69–83. [Link]
-
Al-Ghamdi, A. F. (2019). Spectrophotometric assay of creatinine in human serum sample. Journal of King Saud University-Science, 31(4), 1290-1295. [Link]
-
Eadsforth, C. V., & Coggins, J. R. (2004). High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & medicinal chemistry letters, 14(16), 4251–4255. [Link]
-
Kaiser, J., Camara, B., & Bacher, A. (2003). A high-throughput screening platform for inhibitors of the riboflavin biosynthesis pathway. Analytical biochemistry, 323(1), 32–40. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Identification of the 2-dehydropantoate Reductase (panE) Gene: A Computational and Experimental Roadmap
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of panE in Coenzyme A Biosynthesis
Pantothenate (Vitamin B5) is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life, central to carbon and energy metabolism.[1][2] Unlike humans, who must acquire this vitamin from their diet, many bacteria and plants synthesize it de novo. This metabolic distinction makes the pantothenate biosynthesis pathway a compelling target for the development of novel antimicrobial agents.
The final enzymatic step in the synthesis of pantoate, a key intermediate, is the reduction of 2-dehydropantoate. This reaction is primarily catalyzed by the NADPH-dependent 2-dehydropantoate 2-reductase, the product of the panE gene (EC 1.1.1.169).[3][4][5] However, the identification of panE is not always straightforward. In some bacteria, such as Escherichia coli, this reductase activity can be partially supplemented by the acetohydroxy acid isomeroreductase (IlvC), an enzyme from the branched-chain amino acid biosynthesis pathway.[1][6] Furthermore, research has uncovered novel, non-orthologous ketopantoate reductases, such as PanG in Francisella tularensis, which fulfill the same metabolic role.[1][2]
This guide provides a comprehensive, field-proven framework for the robust identification and validation of the panE gene. We will navigate the process from initial computational prediction to definitive experimental verification, emphasizing the causal logic behind each methodological choice to ensure a self-validating and reproducible workflow.
Part 1: Computational Identification and Phylogenetic Analysis
The initial phase of panE identification leverages computational tools to mine genomic and proteomic databases for candidate orthologs. This in silico approach is rapid and cost-effective, providing a strong foundation for subsequent experimental validation.
Homology-Based Searching with BLAST
The Basic Local Alignment Search Tool (BLAST) is the cornerstone for identifying putative panE homologs by sequence similarity.[7][8] The logic is grounded in the principle of molecular evolution: orthologous genes in different species often retain a high degree of sequence similarity to perform the same function.
A protein-based search (BLASTp) is the recommended starting point, as protein sequences are typically more conserved than nucleotide sequences. The search is initiated using a well-characterized PanE protein sequence as a query, for instance, the PanE from E. coli K12 (UniProt ID: P0A9J4).[3]
Protocol 1: BLASTp Search for PanE Candidates
-
Select "Protein BLAST" (blastp).
-
Enter Query Sequence: Paste the FASTA sequence of a verified PanE protein (e.g., E. coli PanE) into the query box.
-
Select Target Database: Choose an appropriate database to search against. For a specific organism's genome, select the corresponding "Reference proteins (refseq_protein)" database. To search across a broader range, use the "Non-redundant protein sequences (nr)" database.
-
Algorithm: Select "blastp" (protein-protein BLAST).
-
Execute Search: Run the BLAST search and analyze the results.
Interpreting the Results: The output will be a list of sequences ranked by similarity. Critical parameters for identifying strong candidates are summarized below.
| Metric | Description | Guideline for a Strong Candidate |
| E-value (Expect Value) | The number of hits one can "expect" to see by chance when searching a database of a particular size.[9] | An E-value close to 0 (e.g., < 1e-50) indicates a highly significant, non-random match. |
| Query Coverage | The percentage of the query sequence that aligns with the subject sequence.[9] | >90% suggests the alignment spans the full length of the protein, not just a small domain. |
| Percent Identity | The percentage of identical amino acids in the aligned region.[9] | >40% identity is a strong indicator of potential orthology, though this can vary. |
Phylogenetic Analysis to Distinguish Orthologs
While BLAST is excellent for finding similar sequences, it does not distinguish between orthologs (genes diverged by speciation) and paralogs (genes diverged by duplication).[10] For functional inference, identifying the true ortholog is critical. Phylogenetic analysis provides this evolutionary context.
The workflow involves collecting several known PanE orthologs, including the top candidates from your BLAST search, aligning them, and constructing a phylogenetic tree. A true panE ortholog should cluster robustly with other known PanE sequences.
Protocol 2: Phylogenetic Tree Construction
-
Sequence Collection: Gather the protein sequences of your top BLAST hits and at least 5-10 verified PanE orthologs from different bacterial species (obtainable from UniProt or NCBI).[3][11][12] Also include related but distinct enzymes, like IlvC, as an outgroup to root the tree and ensure specificity.
-
Multiple Sequence Alignment (MSA): Align the collected sequences using a tool like Clustal Omega or MAFFT.[13][14] An accurate alignment is crucial for a meaningful phylogenetic tree.[15]
-
Tree Building: Use the alignment to construct a phylogenetic tree. Software like MEGA or web servers like Phylogeny.fr can be used. A Maximum Likelihood (ML) approach with bootstrap analysis (e.g., 1000 replicates) is recommended to assess the statistical confidence of the tree topology.[16]
-
Analysis: Examine the resulting tree. A candidate gene that confidently clusters within the clade of known PanE orthologs, supported by a high bootstrap value (>70%), is considered a strong candidate for experimental validation.
Part 2: Experimental Validation via Functional Complementation
Computational prediction provides strong hypotheses, but experimental evidence is required for definitive gene function assignment. The gold-standard method is the functional complementation assay.[17] This in vivo technique tests whether a candidate gene can restore a lost function in a mutant organism.[18]
The core principle is to create a host strain that is auxotrophic for pantothenate due to a non-functional panE gene. If introducing the candidate gene restores the ability of the strain to grow on a medium lacking pantothenate, the gene is functionally validated.
Construction of a panE-Deficient Host Strain
An E. coli strain with a deletion in the panE gene serves as an excellent host. To create a more robust system and eliminate confounding activity, it is advisable to use a strain that also has a mutation in ilvC.[6] Such a double mutant (panE⁻ ilvC⁻) will be a strict pantothenate auxotroph. Strains can be constructed using methods like Lambda-Red recombination or obtained from stock centers if available.
Gene Cloning and Expression
The candidate panE gene must be cloned into an expression vector that is compatible with the host strain.
Protocol 3: Cloning and Complementation Assay
-
Gene Amplification: Amplify the full open reading frame of the candidate gene from the source organism's genomic DNA using PCR with high-fidelity polymerase. Design primers to add appropriate restriction sites for cloning or to enable recombination-based cloning (e.g., Gibson assembly).
-
Vector Preparation: Digest an expression vector (e.g., a pBAD or pET series vector with an inducible promoter) and the PCR product with the corresponding restriction enzymes. Purify the digested vector and insert.
-
Ligation and Transformation: Ligate the insert into the vector. Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on antibiotic-containing plates.
-
Sequence Verification: Isolate plasmid DNA from several colonies and verify the sequence of the insert to ensure no mutations were introduced during PCR.
-
Host Transformation: Transform the sequence-verified plasmid (pCANDIDATE) and an empty vector control (pEMPTY) into the competent E. coli ΔpanE auxotrophic host strain.
-
Complementation Plating:
-
Plate the transformed cells onto two types of solid minimal media:
-
Selective Medium: Minimal medium agar + required antibiotic + inducer (if applicable).
-
Control Medium: Selective medium + pantothenate supplementation.
-
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.
-
-
Result Analysis:
-
Expected Positive Result: The strain containing pCANDIDATE will show robust growth on the selective medium without pantothenate.
-
Expected Control Behavior: The strain containing pEMPTY will fail to grow on the selective medium but will grow on the control medium supplemented with pantothenate. This confirms that growth rescue is dependent on the candidate gene and not media contamination or reversion of the host mutation.
-
The Pantothenate Biosynthesis Pathway: The Role of PanE
A clear understanding of the metabolic context is essential. PanE operates in one of the two converging branches that form pantothenate.
As the diagram illustrates, PanB catalyzes the formation of 2-dehydropantoate.[1] PanE then reduces this intermediate to (R)-pantoate.[3] In a parallel branch, PanD converts L-aspartate to β-alanine. Finally, PanC ligates (R)-pantoate and β-alanine to form pantothenate.[1] This pathway's existence in pathogens but not in humans underpins its value as a drug target.
Conclusion
The identification of the panE gene requires a synergistic approach, blending the predictive power of computational biology with the definitive proof of experimental genetics. By following the structured workflow outlined in this guide—from homology searching and phylogenetic inference to functional complementation—researchers can confidently identify and validate panE orthologs. This rigorous process is a critical first step in exploring the pantothenate pathway for fundamental research and the development of next-generation antimicrobial therapeutics.
References
-
Frodyma, M. E., & Downs, D. (1998). The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium. Journal of Bacteriology, 180(18), 4757–4759. ([Link])
-
UniProt Consortium. (n.d.). P0A9J4 · PANE_ECOLI. UniProtKB. Retrieved January 16, 2026, from ([Link])
-
Omics Tutorials. (2023). Mastering NCBI BLAST for Biologists: A Complete Guide. Omics Tutorials. ([Link])
-
QIAGEN Digital Insights. (2024). Tutorial - BLAST Searches. QIAGEN. ([Link])
-
National Center for Biotechnology Information. (n.d.). Gene Result: panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655]. NCBI. Retrieved January 16, 2026, from ([Link])
-
Miller, C. N., et al. (2013). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. Journal of Bacteriology, 195(5), 967–975. ([Link])
-
UniProt Consortium. (n.d.). Q7MT04 · Q7MT04_PORGI. UniProtKB. Retrieved January 16, 2026, from ([Link])
-
UniProt Consortium. (n.d.). Q8Z8W3 · PANE_SALTI. UniProtKB. Retrieved January 16, 2026, from ([Link])
-
Wikipedia contributors. (n.d.). 2-dehydropantoate 2-reductase. Wikipedia. Retrieved January 16, 2026, from ([Link])
-
Various Authors. (2012). Does anyone know how to get a good orthologous multiple alignment beginning from a single sequence and a BLAST database? ResearchGate. ([Link])
-
Various Authors. (2020). What is the best way to perform multiple sequence alignment on orthologs? ResearchGate. ([Link])
-
Webb, E., et al. (2008). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. ([Link])
-
National Center for Biotechnology Information. (n.d.). BLAST: Basic Local Alignment Search Tool. NCBI. Retrieved January 16, 2026, from ([Link])
-
BRENDA. (n.d.). EC 1.1.1.169 - 2-dehydropantoate 2-reductase. BRENDA Enzyme Database. Retrieved January 16, 2026, from ([Link])
-
Chatzou, M., et al. (2016). Multiple sequence alignment modeling: methods and applications. Briefings in Bioinformatics, 17(6), 1009–1023. ([Link])
-
Genschel, U. (2004). Pantothenate biosynthesis in higher plants. ResearchGate. ([Link])
-
Geneious. (n.d.). BLAST Searching. Geneious Prime User Manual. Retrieved January 16, 2026, from ([Link])
-
LabXchange. (2021). How to Use BLAST for Finding and Aligning DNA or Protein Sequences. LabXchange. ([Link])
-
Stuart, R., et al. (2009). OrthoSelect: a protocol for selecting orthologous groups in phylogenomics. BMC Bioinformatics, 10(1), 219. ([Link])
-
Miller, C. N., et al. (2013). PanG, a new ketopantoate reductase involved in pantothenate synthesis. PubMed. ([Link])
-
RCSB PDB. (n.d.). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. RCSB Protein Data Bank. Retrieved January 16, 2026, from ([Link])
-
National Center for Biotechnology Information. (n.d.). Gene Result: panE 2-dehydropantoate 2-reductase [Enterococcus faecalis V583]. NCBI. Retrieved January 16, 2026, from ([Link])
-
UniProt Consortium. (n.d.). B1LJH5 · B1LJH5_ECOSM. UniProtKB. Retrieved January 16, 2026, from ([Link])
-
National Library of Medicine. (2023). Step 5: Searching for sequence orthologs using BLAST. NCBI Outreach and Engagement. ([Link])
-
National Center for Biotechnology Information. (n.d.). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. NCBI Structure. Retrieved January 16, 2026, from ([Link])
-
Eizenga, J. M., et al. (2018). Computational pan-genomics: status, promises and challenges. Briefings in Bioinformatics, 21(1), 323-335. ([Link])
-
Varshney, R. K., et al. (2023). Exploring Pan-Genomes: An Overview of Resources and Tools for Unraveling Structure, Function, and Evolution of Crop Genes and Genomes. International Journal of Molecular Sciences, 24(22), 16487. ([Link])
-
Angius, A., & Puggioni, G. (2023). Seven quick tips for gene-focused computational pangenomic analysis. PLoS Computational Biology, 19(11), e1011579. ([Link])
-
Hamza, A., et al. (2015). Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants. G3: Genes, Genomes, Genetics, 5(11), 2369-2379. ([Link])
-
UniProt Consortium. (n.d.). A0A0J6WT88 · A0A0J6WT88_9FIRM. UniProtKB. Retrieved January 16, 2026, from ([Link])
-
Raveane, A., et al. (2024). PANE: fast and reliable ancestral reconstruction on ancient genotype data with non-negative least square and principal component analysis. BMC Bioinformatics, 25(1), 74. ([Link])
-
Contreras-Moreira, B., et al. (2019). First Steps in the Analysis of Prokaryotic Pan-Genomes. Briefings in Bioinformatics, 20(5), 1644–1655. ([Link])
-
Wani, S. H., et al. (2020). Functional complementation assay. ResearchGate. ([Link])
-
de Castro, L. F. C., et al. (2021). PAN2HGENE–tool for comparative analysis and identifying new gene products. ResearchGate. ([Link])
-
Koirala, S., et al. (2020). Pan-Genome-Wide Analysis of Pantoea ananatis Identified Genes Linked to Pathogenicity in Onion. Frontiers in Microbiology, 11, 581530. ([Link])
-
Wikipedia contributors. (n.d.). Protein-fragment complementation assay. Wikipedia. Retrieved January 16, 2026, from ([Link])
-
Everman, E. R., & Morgan, T. J. (2017). Functional Validation of Candidate Genes Detected by Genomic Feature Models. G3: Genes, Genomes, Genetics, 7(12), 3939-3948. ([Link])
-
Wang, Y., et al. (2023). Identification and Multigene Phylogenetic Analysis Reveal Alternaria as the Primary Pathogen Causing European Plum (Prunus domestica) Brown Spot in Xinjiang, China. Journal of Fungi, 9(4), 434. ([Link])
-
Ampapathi, R. S., et al. (2016). Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways. Biochemistry and Molecular Biology Education, 44(3), 263-270. ([Link])
-
Guan, T., et al. (2024). A protein-fragment complementation assay to quantify synthetic protein scaffold efficiency. bioRxiv. ([Link])
-
Zhang, D., et al. (2020). Comparative and Phylogenetic Analysis of the Complete Chloroplast Genomes of Three Paeonia Section Moutan Species (Paeoniaceae). Frontiers in Plant Science, 11, 568336. ([Link])
-
Khan, A., et al. (2024). Identification and Functional Annotation of Hypothetical Proteins of Pan-Drug-Resistant Providencia rettgeri Strain MRSN845308 Toward Designing Antimicrobial Drug Targets. Biomarkers and Genomic Medicine, 16. ([Link])
Sources
- 1. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PanG, a new ketopantoate reductase involved in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 6. The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 8. BLAST Searching - Geneious [geneious.com]
- 9. Step 5: Searching for sequence orthologs using BLAST [nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. OrthoSelect: a protocol for selecting orthologous groups in phylogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Multigene Phylogenetic Analysis Reveal Alternaria as the Primary Pathogen Causing European Plum (Prunus domestica) Brown Spot in Xinjiang, China | MDPI [mdpi.com]
- 17. Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of the pantothenate synthesis pathway
An In-depth Technical Guide to the Discovery of the Pantothenate Synthesis Pathway
Abstract
Pantothenate, or vitamin B5, is a fundamental metabolite, serving as the universal precursor to the essential cofactors Coenzyme A (CoA) and Acyl Carrier Protein (ACP). These molecules are central to cellular metabolism, participating in the synthesis and degradation of carbohydrates, fatty acids, and proteins.[1][2][3] While animals must acquire this vitamin from their diet, most bacteria, archaea, and plants synthesize it de novo.[3][4][5][6] This dichotomy makes the pantothenate biosynthetic pathway a prime target for the development of novel antimicrobial agents and herbicides.[5][6][7] This guide provides a detailed exploration of the historical and experimental journey that led to the elucidation of this critical metabolic pathway, focusing on the key discoveries, experimental logic, and methodologies that pieced the puzzle together. We will delve into the individual enzymatic steps, the genetic validation of the pathway, and its regulation, primarily through the lens of the model organism Escherichia coli, where much of the foundational work was conducted.
From Obscure Growth Factor to Essential Vitamin: The Dawn of Pantothenate
The story of pantothenate begins not with a pathway, but with a simple observation of microbial growth. In 1933, the American biochemist Roger J. Williams, during his investigations into the nutritional requirements of yeast, discovered an acidic substance that was essential for its proliferation.[2][8][9] Noting its ubiquitous presence in nearly every food type he tested, he aptly named it "pantothenic acid," derived from the Greek word pantothen, meaning "from everywhere."[2][8][10]
Subsequent research solidified its importance. In 1936, C.A. Elvehjem and T.H. Jukes demonstrated that pantothenic acid was a critical growth and "anti-dermatitis" factor for chickens.[8] The chemical structure was determined by Williams in 1940 and synthesized by Karl Folkers and his team at Merck the same year, revealing its composition as a β-alanine molecule linked to pantoic acid.[9]
The profound biological significance of pantothenate was unveiled in the mid-1940s. In 1953, Fritz Lipmann was awarded the Nobel Prize for his discovery of Coenzyme A (CoA) and its central role in intermediary metabolism, identifying pantothenic acid as a core component of this vital cofactor.[2] This discovery provided the crucial context: understanding how cells make pantothenate was equivalent to understanding how they produce one of their most critical metabolic tools.
Assembling the Pathway: A Logic-Driven Experimental Reconstruction
The elucidation of the pantothenate biosynthetic pathway was a piecemeal process, heavily reliant on a combination of microbial genetics, enzymology, and biochemical analysis.[5] The use of auxotrophic mutants—strains of bacteria that could only grow if a specific nutrient was supplied in their media—was a cornerstone of this effort. By identifying which chemical intermediates could "rescue" the growth of these mutants, researchers could logically order the steps in the pathway.
The Core Pathway in Escherichia coli
In bacteria like E. coli, the synthesis of pantothenate is a four-step enzymatic process starting from intermediates in branched-chain amino acid and aspartate metabolism.[1][7]
| Enzyme | Gene (E. coli) | EC Number | Reaction |
| Ketopantoate Hydroxymethyltransferase | panB | 2.1.2.11 | α-Ketoisovalerate + N⁵,N¹⁰-CH₂-THF → Ketopantoate + THF |
| Ketopantoate Reductase | panE | 1.1.1.169 | Ketopantoate + NADPH → D-Pantoate + NADP⁺ |
| Aspartate-α-decarboxylase | panD | 4.1.1.11 | L-Aspartate → β-Alanine + CO₂ |
| Pantothenate Synthetase | panC | 6.3.2.1 | D-Pantoate + β-Alanine + ATP → Pantothenate + AMP + PPi |
N⁵,N¹⁰-CH₂-THF: N⁵,N¹⁰-methylenetetrahydrofolate; THF: Tetrahydrofolate
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 3. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 8. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]
- 9. karger.com [karger.com]
- 10. oxfordvitality.co.uk [oxfordvitality.co.uk]
A Technical Guide to the Function of 2-Dehydropantoate in Escherichia coli Metabolism
Abstract: This technical guide provides an in-depth examination of 2-dehydropantoate, a critical intermediate in the biosynthetic pathway of pantothenate (Vitamin B5) in Escherichia coli. As the direct precursor to pantoate, its formation and subsequent reduction are indispensable for the synthesis of Coenzyme A (CoA), a cofactor central to numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. This document details the enzymatic conversion of 2-dehydropantoate, the biochemical characteristics of the involved reductase, the pathway's regulation, and its potential as a target for novel antimicrobial agents. This guide is intended for researchers, biochemists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic juncture.
Introduction: The Centrality of Pantothenate and Coenzyme A
Pantothenate, or Vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA) and the phosphopantetheine prosthetic group of acyl carrier proteins (ACPs).[1] In E. coli and most other bacteria, CoA is an essential cofactor for cellular growth, participating in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle.[1] Unlike mammals, which obtain pantothenate from their diet, E. coli synthesizes it de novo through a conserved four-step enzymatic pathway.[2][3] This metabolic independence makes the pantothenate biosynthesis pathway an attractive target for the development of novel antibacterial agents.[1]
Within this pathway, the intermediate 2-dehydropantoate (also known as α-ketopantoate) occupies a crucial position. It is the product of the first committed step in one of the two converging branches of the pathway and must be stereospecifically reduced to form (R)-pantoate before the final condensation step can occur. Understanding the metabolism of 2-dehydropantoate is therefore key to comprehending the flux and regulation of CoA biosynthesis in E. coli.
The Pantothenate Biosynthesis Pathway: A Convergent Route
The synthesis of pantothenate in E. coli is a four-step process that converges from two separate metabolic branches, utilizing α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate as primary precursors.[1][3] The enzymes involved are encoded by a cluster of genes: panB, panE, panD, and panC.[2][4]
-
Formation of Ketopantoate: α-ketoisovalerate is hydroxymethylated by ketopantoate hydroxymethyltransferase (KPHMT), encoded by panB, to form ketopantoate.
-
Reduction to Pantoate: Ketopantoate (2-dehydropantoate) is reduced by 2-dehydropantoate 2-reductase (KPR), encoded by panE, to yield (R)-pantoate.[5][6]
-
Formation of β-alanine: L-aspartate is decarboxylated by aspartate-α-decarboxylase (PanD) to produce β-alanine.[7]
-
Condensation to Pantothenate: Finally, pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of (R)-pantoate and β-alanine to form pantothenate.[1][2]
The central role of 2-dehydropantoate as the substrate for the PanE-catalyzed reduction is illustrated in the pathway diagram below.
Caption: The convergent pantothenate biosynthesis pathway in E. coli.
The Enzymatic Conversion of 2-Dehydropantoate
The conversion of 2-dehydropantoate to (R)-pantoate is a critical reduction step that determines the availability of one of the two precursors for the final synthesis of pantothenate. This reaction is catalyzed by the enzyme 2-dehydropantoate 2-reductase.
2-Dehydropantoate 2-Reductase (PanE/KPR)
Also known as ketopantoate reductase (KPR), this enzyme (EC 1.1.1.169) belongs to the family of oxidoreductases.[8] In E. coli K-12, it is a monomeric protein with a molecular mass of approximately 34 kDa, encoded by the panE gene.[5][9] The enzyme catalyzes the NADPH-dependent reduction of the keto group at the C2 position of 2-dehydropantoate to a hydroxyl group, forming (R)-pantoate.[6][8]
Reaction: (R)-pantoate + NADP+ ⇌ 2-dehydropantoate + NADPH + H+[5]
The reaction is highly favorable in the direction of pantoate formation, with a standard free energy change (ΔG) of -14 kcal/mol and an apparent equilibrium constant (K'eq) of 676 at pH 7.5, ensuring a strong thermodynamic drive towards pantothenate synthesis.[9]
Catalytic Mechanism and Kinetics
Kinetic analyses of the E. coli PanE enzyme have shown that it follows an Ordered Bi Bi sequential mechanism .[9] In this mechanism, the cofactor NADPH binds to the enzyme first, followed by the substrate 2-dehydropantoate. After catalysis, the product (R)-pantoate is released, followed by the release of NADP+.[9]
The catalytic mechanism involves the stereospecific transfer of the pro-S hydrogen from the C4 position of the nicotinamide ring of NADPH to the C2 carbonyl of 2-dehydropantoate.[9] Structural and mutational studies have identified several key residues in the active site that are crucial for catalysis and substrate binding.[10]
-
Lys176: Acts as a key hydrogen bond donor to the C2 hydroxyl group of pantoate.
-
Asn98 and Glu256: Implicated directly in the catalytic mechanism.
-
Ser244, Asn180, Asn194, Asn241: Form hydrogen bonds with the substrate, ensuring proper orientation and binding.
-
Arg31 and Lys72: Important for binding the NADPH cofactor.
A hinge-bending motion between the N- and C-terminal domains of the enzyme occurs upon substrate binding, which brings catalytic residues like Lys176 into the correct position for the reaction to proceed.[10]
Quantitative Enzyme Parameters
The kinetic parameters for E. coli 2-dehydropantoate 2-reductase provide a quantitative measure of its efficiency and substrate affinity.
| Parameter | Substrate | Value | Source |
| KM | 2-Dehydropantoate (Ketopantoate) | 30 µM - 120 µM | [5] |
| KM | NADPH | 4 µM - 7.3 µM | [5] |
Table 1: Michaelis-Menten constants (KM) for E. coli 2-dehydropantoate 2-reductase.
2-Dehydropantoate Reductase as a Potential Antimicrobial Target
The essentiality of the pantothenate pathway for CoA biosynthesis in bacteria, combined with its absence in humans, makes it an excellent target for antibiotic development.[1] While much attention has been focused on other enzymes in the pathway, 2-dehydropantoate reductase (PanE) presents a compelling target for several reasons:
-
Essentiality: The reduction of 2-dehydropantoate is an indispensable step. Blocking this enzyme would halt the production of pantoate, thereby starving the cell of pantothenate and, consequently, CoA.
-
Specificity: The enzyme's active site and substrate are unique, offering the potential for the design of highly specific inhibitors with minimal off-target effects in a human host.
-
Structural Information: The availability of high-resolution crystal structures of E. coli PanE, including in complex with its substrate and cofactor, provides a robust platform for structure-based drug design and virtual screening of inhibitor libraries.[10]
The development of a potent and specific inhibitor of PanE could lead to a new class of antibiotics effective against a range of pathogens, including multi-drug resistant strains.
Experimental Protocols & Methodologies
For researchers investigating this pathway, the following standardized protocols for the characterization of 2-dehydropantoate reductase are provided.
Protocol: Spectrophotometric Assay of PanE Activity
This protocol measures the initial rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
Materials:
-
Purified recombinant PanE enzyme
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
NADPH stock solution (10 mM in buffer)
-
2-dehydropantoate (ketopantoate) stock solution (10 mM in buffer)
-
UV-Vis Spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
880 µL Assay Buffer
-
100 µL of 1 mM 2-dehydropantoate (final concentration 100 µM)
-
10 µL of purified PanE enzyme (concentration to be optimized for linear range)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 100 µM).
-
Immediately mix by inversion and begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Workflow: Overexpression and Purification of Recombinant PanE
This workflow outlines the standard procedure for obtaining highly pure PanE for biochemical and structural studies.
Caption: Workflow for recombinant expression and purification of PanE.
Conclusion
2-dehydropantoate is an indispensable metabolic intermediate in Escherichia coli, positioned at a key reductive step in the biosynthesis of pantothenate and, by extension, Coenzyme A. The enzyme responsible for its conversion, 2-dehydropantoate 2-reductase (PanE), is a well-characterized, essential enzyme whose structure and mechanism are understood in detail. The physiological importance of this reaction, coupled with its absence in humans, firmly establishes PanE as a high-value target for the discovery of novel antimicrobial agents. Further investigation into the design of specific PanE inhibitors holds significant promise for addressing the growing challenge of antibiotic resistance.
References
-
Pantothenate biosynthesis pathway in E. coli.²² The enzymes are KPHMT,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Cronan, J. E., Jr, Littel, K. J., & Jackowski, S. (1982). Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium. Journal of Bacteriology, 149(3), 916–922. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]
-
Pantothenate pathway in E. coli. The names of enzymes are shown in italics... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Webb, M. E., Smith, A. G., & Abell, C. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(35), 4601–4605. [Link]
-
UniProt. (n.d.). panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12). Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655]. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. Retrieved January 16, 2026, from [Link]
-
Karthikeyan, S., Zhou, R., Osterman, A. L., & Zhang, Y. M. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3588–3595. [Link]
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., Ashurst, J. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8345–8354. [Link]
-
Huang, L., Sui, L., Yao, Y., et al. (2024). Metabolic pathway of D-pantothenate in E. coli and adopted strategies for improving D-pantothenate production. ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. uniprot.org [uniprot.org]
- 6. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 9. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Dehydropantoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-dehydropantoate, a critical intermediate in the biosynthesis of pantothenate (Vitamin B5). Given its central role in the production of Coenzyme A, a molecule indispensable for numerous metabolic processes, a thorough understanding of 2-dehydropantoate's chemistry and biology is paramount for researchers in drug development, microbiology, and biochemistry. This document delves into the molecule's structural and physicochemical properties, its biosynthetic pathway, and detailed methodologies for its synthesis, purification, and characterization.
Introduction to 2-Dehydropantoate: A Key Metabolic Intermediate
2-Dehydropantoate, also known as ketopantoate or 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid, is a vital precursor in the de novo synthesis of pantothenate in bacteria, archaea, fungi, and plants.[1] As mammals lack this biosynthetic pathway, they must obtain pantothenate from their diet, making the enzymes involved in 2-dehydropantoate metabolism attractive targets for the development of novel antimicrobial agents.[2] This guide will provide the foundational knowledge necessary to explore and exploit this pathway for scientific and therapeutic advancement.
Chemical Structure and Physicochemical Properties
2-Dehydropantoate is an alpha-keto acid, a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[3] This structural feature imparts unique reactivity to the molecule, making it a crucial node in metabolic pathways.[4]
Table 1: Physicochemical Properties of 2-Dehydropantoate
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| IUPAC Name | 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
| Synonyms | Ketopantoate, 2-Ketopantoic acid | |
| CAS Number | 470-30-4 |
The stability of 2-dehydropantoate, like other alpha-keto acids, is influenced by pH and temperature. Generally, it is more stable in slightly acidic to neutral conditions.[5] Elevated temperatures can lead to decarboxylation, a common degradation pathway for alpha-keto acids.[3][6]
The Biosynthetic Pathway of 2-Dehydropantoate
The formation and consumption of 2-dehydropantoate are key steps in the pantothenate biosynthetic pathway. Two primary enzymes are involved in its metabolism: ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR).
Synthesis of 2-Dehydropantoate by Ketopantoate Hydroxymethyltransferase (EC 2.1.2.11)
The biosynthesis of 2-dehydropantoate is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), also known as PanB. This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[7][8] This reversible reaction is the first committed step in pantothenate biosynthesis.[7] The catalytic activity of KPHMT is dependent on the presence of Mg²⁺ ions.[8]
Caption: Biosynthesis of 2-dehydropantoate catalyzed by KPHMT.
Reduction of 2-Dehydropantoate by Ketopantoate Reductase (EC 1.1.1.169)
2-Dehydropantoate is subsequently reduced to (R)-pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), also known as PanE.[2] This reaction is a critical step, as (R)-pantoate is then condensed with β-alanine to form pantothenate. The kinetic parameters of KPR have been studied in various organisms, highlighting its efficiency and specificity.
Caption: Reduction of 2-dehydropantoate to (R)-pantoate by KPR.
Table 2: Comparative Kinetic Parameters of Ketopantoate Reductase from Various Organisms
| Organism | Kₘ (NADPH) (µM) | Kₘ (2-Dehydropantoate) (µM) | kcat (s⁻¹) | Source |
| Escherichia coli | 7.3 | 30 | 16.6 | [9][10] |
| Staphylococcus aureus | - | 9.6 | 16.6 | [11] |
| Mycobacterium tuberculosis | - | - | - | [12] |
| Pseudomonas aeruginosa | - | - | - | [13] |
| Thermococcus kodakarensis | - | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis, purification, and characterization of 2-dehydropantoate, designed for practical application in a research setting.
Enzymatic Synthesis and Purification of 2-Dehydropantoate
This protocol is adapted from established methods for the enzymatic synthesis of keto acids and the known properties of ketopantoate hydroxymethyltransferase.[15][16]
Materials:
-
Ketopantoate hydroxymethyltransferase (KPHMT), purified
-
α-Ketoisovalerate
-
5,10-Methylenetetrahydrofolate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)[15]
-
Lyophilizer
Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM α-ketoisovalerate, and 10 mM 5,10-methylenetetrahydrofolate.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified KPHMT to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a sufficient duration to allow for substrate conversion. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by denaturing the enzyme, for example, by heat treatment (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.
-
Initial Purification (Ion-Exchange Chromatography): Load the supernatant from the previous step onto a DEAE-Sepharose column pre-equilibrated with 50 mM Tris-HCl (pH 7.5). Elute the bound 2-dehydropantoate using a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and analyze for the presence of the product.
-
Desalting and Final Purification (Size-Exclusion Chromatography): Pool the fractions containing 2-dehydropantoate and concentrate them. Apply the concentrated solution to a Bio-Gel P-2 size-exclusion column equilibrated with deionized water to remove salts and other small molecule impurities.[15]
-
Lyophilization: Collect the fractions containing pure 2-dehydropantoate and lyophilize to obtain the product as a stable powder.
Caption: Workflow for the enzymatic synthesis and purification of 2-dehydropantoate.
Characterization of 2-Dehydropantoate
Accurate characterization of the synthesized 2-dehydropantoate is crucial. The following analytical techniques are recommended.
HPLC is a robust method for assessing the purity of 2-dehydropantoate and for monitoring reaction kinetics. A reversed-phase method with UV detection is suitable for this purpose.[4][5][17][18]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
Gradient Program:
-
A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.
Detection:
-
UV detection at 210 nm.
Sample Preparation:
-
Dissolve the lyophilized 2-dehydropantoate in the mobile phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two methyl carbons, the quaternary carbon, the methylene carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon.[19]
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for determining the molecular weight of 2-dehydropantoate. The expected [M-H]⁻ ion would be at m/z 145.05.
Infrared (IR) Spectroscopy:
-
The IR spectrum of 2-dehydropantoate will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ketone and carboxylic acid, and C-H stretches of the alkyl groups. The carbonyl stretches for α-keto acids typically appear in the region of 1700-1740 cm⁻¹.[4][20][21][22]
Conclusion and Future Directions
This guide has provided a detailed overview of the chemical and biological properties of 2-dehydropantoate, a key player in the essential pantothenate biosynthetic pathway. The provided experimental protocols offer a solid foundation for researchers to synthesize, purify, and characterize this important molecule. Further research into the stability and reactivity of 2-dehydropantoate under various conditions will be valuable. Moreover, a deeper understanding of the catalytic mechanisms of the enzymes that metabolize it will undoubtedly pave the way for the development of novel therapeutics and biotechnological applications.
References
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.
- Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. (2000). Biochemistry, 39(15), 4573-4582.
- Steady-state kinetic parameters of WT and mutant E. coli KPR. In Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP(+) and pantoate bound - Substrate recognition, conformational change, and cooperativity.
- Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. (2015). Biochemistry, 54(21), 3360-3369.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.
- Kinetic and Mechanistic Analysis of the E. coli panE-Encoded Ketopantoate Reductase. (2000). Biochemistry, 39(15), 4573-4582.
- Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis. (2021). RSC Adv., 11(60), 37973-37980.
- Substrate specificity and kinetic isotope effect analysis of the Eschericia coli ketopantoate reductase. (2003). Biochemistry, 42(38), 11289-11296.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.
- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). J. Phys. Chem. A, 127(18), 4166-4177.
- High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. (1990). J. Appl. Bacteriol., 69(1), 125-133.
- HPLC Methods for analysis of Ketoglutaric acid.
- panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12). UniProtKB.
- Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. (2021). Front. Mol. Biosci., 8, 699496.
- 4YCA: Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase
- Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.
- Ketopanto
- Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. (2001). Biochemistry, 40(48), 14493-14500.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules, 28(14), 5397.
- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). J. Phys. Chem. A, 127(18), 4166-4177.
- Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium tuberculosis Pantothenate Synthetase. (2001). Biochemistry, 40(43), 12904-12912.
- Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2008). J. Mol. Struct., 875(1-3), 529-536.
- Application Notes and Protocols: Handling and Storage of Chlorin
- Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. (2022). Mar. Drugs, 20(5), 295.
- Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. (1976). J. Biol. Chem., 251(12), 3780-3785.
- Crystallographic and biophysical analyses of Pseudomonas aeruginosa ketopantoate reductase: Implications of ligand induced conformational changes in cofactor recognition. (2021). Biochimie, 192, 102-111.
- Synthesis and properties of the α-keto acids. (1983). Chem. Rev., 83(3), 321-358.
- The Decomposition of Alpha Keto Acids. (1934). J. Am. Chem. Soc., 56(10), 2192-2195.
- Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties. (1976). J. Biol. Chem., 251(12), 3786-3792.
- Keto acid. Wikipedia.
- [1H,13C] 2D NMR Spectrum (PHY0014618). PhytoBank.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005).
- Efficient Synthesis of Vitamin B5 in Escherichia coli by Engineering Ketopantoate Hydroxymethyltransferase and Cofactor Supply. (2023). J. Agric. Food Chem., 71(9), 4065-4074.
- 21.
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453).
- Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. (2020). Pharmaceuticals (Basel), 13(10), 282.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005).
- Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. (2007). J. Mol. Biol., 367(2), 483-496.
- Ketopantoyl lactone and ketopantoic acid reductases. Characterization of the reactions and purification of two forms of ketopantoyl lactone reductase. (1974). J. Biol. Chem., 249(15), 4689-4695.
- Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). Front. Bioeng. Biotechnol., 8, 222.
- Pantothenate biosynthesis pathway in E. coli.²² The enzymes are KPHMT, ketopantoate hydroxymethyltransferase;²⁰ KPR, ketopantoate reductase; ADC, aspartate decarboxylase;²³ PS, pantothenate synthetase; 5,10-mTHF, 5,10-metylene tetrahydrofolate. In Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis -a medicinal chemist perspective.
- Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. (2012). J. Bacteriol., 194(19), 5236-5242.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 13. Crystallographic and biophysical analyses of Pseudomonas aeruginosa ketopantoate reductase: Implications of ligand induced conformational changes in cofactor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 17. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. PhytoBank: [1H,13C] 2D NMR Spectrum (PHY0014618) [phytobank.ca]
- 20. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Enzymatic Conversion of 2-Dehydropantoate to Pantoate
Introduction: The Crucial Role of Pantoate in Coenzyme A Biosynthesis
Pantothenate, also known as vitamin B5, is the essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier proteins (ACP).[1][2][3] CoA is a ubiquitous and vital cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the tricarboxylic acid cycle and the synthesis and degradation of fatty acids.[1][4] The pantothenate biosynthetic pathway exists in most bacteria, fungi, and plants but is absent in animals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3][5][6]
This guide focuses on a critical step in this pathway: the formation of (R)-pantoate. Pantoate synthesis is a two-step process beginning with the conversion of α-ketoisovalerate, an intermediate in valine biosynthesis, to 2-dehydropantoate.[1][5] This initial reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), the product of the panB gene.[1][7] The second, and focal, step is the reduction of the resulting 2-dehydropantoate (also known as α-ketopantoate or simply ketopantoate) to (R)-pantoate. This reduction is catalyzed by the NADPH-dependent enzyme ketopantoate reductase (KPR), encoded by the panE gene in many organisms.[1][8][9] This guide provides a detailed examination of the KPR-catalyzed reaction, its mechanism, structural basis, and robust methodologies for its study, aimed at researchers and drug development professionals seeking to understand and exploit this essential biochemical transformation.
Part 1: The Biochemical Pathway and Core Mechanism
The synthesis of pantoate is a branch of the larger pantothenate biosynthetic pathway. It converges with a second branch, which produces β-alanine from aspartate, to form pantothenate in a final condensation step catalyzed by pantothenate synthetase (panC).[1][3][10]
The Catalyst: Ketopantoate Reductase (KPR)
Ketopantoate reductase (KPR; EC 1.1.1.169), also known as 2-dehydropantoate 2-reductase, is an oxidoreductase that catalyzes the stereospecific reduction of the keto group of 2-dehydropantoate to a hydroxyl group, forming (R)-pantoate.[11] The reaction is dependent on NADPH as the hydride donor.[8][9]
Reaction: 2-dehydropantoate + NADPH + H⁺ ⇌ (R)-pantoate + NADP⁺
The equilibrium of this reaction strongly favors the formation of pantoate, ensuring a robust supply for the downstream steps of CoA synthesis.[8][12]
Structural and Mechanistic Insights
Extensive research, particularly on the Escherichia coli enzyme, has elucidated the structure and kinetic mechanism of KPR.
-
Structure: The E. coli KPR is a monomeric enzyme of approximately 34 kDa.[8] Its crystal structure reveals a two-domain architecture.[9][13] The N-terminal domain features a classic Rossmann fold for binding the NADPH cofactor, while the C-terminal domain is primarily α-helical.[9][13] The active site is located in a cleft between these two domains.[13] In contrast, KPR from Staphylococcus aureus is a stable dimer and exhibits cooperative kinetics, highlighting important mechanistic distinctions across species.[6][14]
-
Kinetic Mechanism: The E. coli enzyme follows an ordered sequential Bi-Bi kinetic mechanism.[8][13] In this mechanism, NADPH binding must occur first, followed by the binding of 2-dehydropantoate. After the chemical reaction (hydride transfer), (R)-pantoate is the first product to be released, followed by NADP⁺.[8]
-
Catalysis: The reaction involves the stereospecific transfer of the pro-S hydrogen from the C4 position of the NADPH nicotinamide ring to the C2 carbonyl carbon of 2-dehydropantoate.[8] The pH-rate profile of the reaction suggests the involvement of a single general acid/base residue in the catalytic mechanism.[8] Site-directed mutagenesis and structural studies have identified several key active site residues.[15][16] For instance, a conserved lysine residue (Lys176 in E. coli) is crucial for catalysis, acting as the general acid to protonate the carbonyl oxygen.[15][16] Other conserved residues, including asparagine and serine, are vital for correctly positioning the substrate in the active site for efficient hydride transfer.[15][17]
Part 2: Experimental Analysis of KPR Activity
Studying the conversion of 2-dehydropantoate to pantoate requires purified, active KPR and a reliable method to monitor the reaction. This section provides a comprehensive workflow and detailed protocols.
Experimental Workflow Overview
The overall process involves cloning the gene encoding KPR (e.g., panE), overexpressing the recombinant protein in a suitable host like E. coli, purifying the protein to homogeneity, and finally, performing kinetic assays.
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The design and synthesis of inhibitors of pantothenate synthetase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B609482A [pubs.rsc.org]
- 4. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 7. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoate—beta-alanine ligase - Wikipedia [en.wikipedia.org]
- 11. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 12. Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rcsb.org [rcsb.org]
- 15. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Dehydropantoate 2-Reductase: Nomenclature, Function, and Therapeutic Potential
Introduction
2-Dehydropantoate 2-reductase is a critical enzyme positioned at a key juncture in the biosynthesis of pantothenate (Vitamin B5), a precursor to the indispensable Coenzyme A (CoA).[1][2] This guide offers an in-depth exploration of this enzyme, from its diverse nomenclature to its intricate biochemical mechanisms and its emerging significance as a promising target for novel antimicrobial agents. For researchers in enzymology, microbiology, and drug development, a thorough understanding of this enzyme is paramount for exploiting its therapeutic potential.
Nomenclature and Classification: A Multiplicity of Names
A notable characteristic of 2-dehydropantoate 2-reductase is the variety of names it is known by in scientific literature, which can be a source of confusion. A clear understanding of its nomenclature is essential for navigating research in this area.
The officially accepted name for this enzyme is 2-dehydropantoate 2-reductase .[3][4] Its systematic name, which provides a more descriptive account of the reaction it catalyzes, is (R)-pantoate:NADP+ 2-oxidoreductase .[3][4][5]
However, it is most commonly referred to by a number of other names, including:
This enzyme is classified under the EC number 1.1.1.169 .[1][3][5] This classification places it in the family of oxidoreductases, specifically those that act on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor.[5]
Biochemical Role and Significance
2-Dehydropantoate 2-reductase catalyzes the NADPH-dependent reduction of 2-dehydropantoate (also known as ketopantoate) to (R)-pantoate.[1][9][10] This reaction is a crucial step in the pantothenate and CoA biosynthesis pathway.[5] This pathway is essential for most living organisms, as CoA is a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[7]
A key aspect that elevates the importance of this enzyme from a therapeutic perspective is that the pantothenate biosynthesis pathway is present in bacteria, fungi, and plants, but absent in animals.[1][2] Humans and other animals must obtain pantothenate from their diet, classifying it as an essential vitamin (B5).[1][7] This metabolic distinction makes 2-dehydropantoate 2-reductase and other enzymes in this pathway attractive targets for the development of novel antibiotics and herbicides, as their inhibition would selectively affect pathogens and pests without harming the host.[2][7][10][11]
The Pantothenate Biosynthesis Pathway
The synthesis of pantothenate involves a multi-step enzymatic pathway. The reaction catalyzed by 2-dehydropantoate 2-reductase is a pivotal reduction step. The following diagram illustrates the core segment of this pathway leading to the formation of pantothenate.
Caption: The enzymatic conversion of 2-oxoisovalerate to pantothenate.
Structural and Mechanistic Insights
Structural studies, primarily through X-ray crystallography, have provided a detailed view of 2-dehydropantoate 2-reductase. The enzyme from Escherichia coli is a monomeric protein with a molecular mass of approximately 34 kDa.[9] It consists of two domains: an N-terminal domain with a Rossmann-like fold responsible for binding the NADPH cofactor, and a C-terminal domain that is primarily alpha-helical.[1][12]
The catalytic mechanism of 2-dehydropantoate 2-reductase follows an ordered sequential Bi-Bi kinetic mechanism.[9] This means that the binding of the substrates and the release of the products occur in a specific order. NADPH is the first substrate to bind to the enzyme, followed by 2-dehydropantoate. After the reduction reaction, (R)-pantoate is the first product to be released, followed by NADP+.[9]
The reaction involves the stereospecific transfer of the pro-S hydride from NADPH to the C2 carbonyl of 2-dehydropantoate.[9] The pH-dependence of the reaction suggests the involvement of a general acid/base catalyst in the active site.[9] Mutagenesis studies have identified several key amino acid residues crucial for catalysis and substrate binding, including Lys176, which is proposed to act as a general acid, and Glu256, which is important for substrate binding.[13]
Enzyme Kinetics and Properties
The kinetic parameters of 2-dehydropantoate 2-reductase have been characterized in various organisms. The following table summarizes the key kinetic constants for the E. coli enzyme.
| Parameter | Substrate | Value | Reference |
| KM | NADPH | 20 µM | [1] |
| KM | Ketopantoate | 60 µM | [1] |
| kcat | - | 40 s-1 | [1] |
These values indicate a high affinity of the enzyme for both its cofactor and substrate, and an efficient catalytic rate.
Alternative and Isofunctional Enzymes
Interestingly, in some bacteria, the function of 2-dehydropantoate 2-reductase can be carried out by other enzymes. For instance, acetohydroxyacid isomeroreductase (IlvC), an enzyme involved in the biosynthesis of branched-chain amino acids, can also catalyze the reduction of 2-dehydropantoate, albeit less efficiently.[1]
Furthermore, a novel class of ketopantoate reductase, designated as PanG, has been identified in Francisella tularensis and other pathogenic bacteria.[2] This discovery highlights the diversity of this enzymatic function in the microbial world and presents additional targets for drug development.
Experimental Protocols: Assay of 2-Dehydropantoate 2-Reductase Activity
A standard and reliable method to measure the activity of 2-dehydropantoate 2-reductase is through a continuous spectrophotometric assay. This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
NADPH stock solution (10 mM in Assay Buffer)
-
2-Dehydropantoate (Ketopantoate) stock solution (10 mM in Assay Buffer)
-
Purified 2-dehydropantoate 2-reductase enzyme solution
Procedure:
-
Set the spectrophotometer to a wavelength of 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture in a 1 mL cuvette by adding the following components:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of purified enzyme solution (the amount should be optimized to give a linear rate of absorbance change)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 2 minutes at 25°C to allow for temperature equilibration and to record any background rate of NADPH oxidation.
-
Initiate the reaction by adding 50 µL of 10 mM 2-dehydropantoate stock solution (final concentration: 0.5 mM).
-
Immediately mix the solution and start recording the absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Self-Validation:
-
Controls: Run parallel assays lacking either the enzyme or the substrate (2-dehydropantoate) to ensure that the observed activity is dependent on both components.
-
Linearity: The rate of the reaction should be linear with respect to both time and enzyme concentration within a certain range.
The following diagram outlines the experimental workflow for characterizing the enzyme.
Caption: A typical workflow for the characterization of 2-dehydropantoate 2-reductase.
Conclusion and Future Directions
2-Dehydropantoate 2-reductase, also known by its common name ketopantoate reductase, is a well-characterized enzyme with a fundamental role in the biosynthesis of pantothenate. Its absence in animals makes it a prime target for the development of new antimicrobial agents. The wealth of structural and mechanistic data available provides a solid foundation for structure-based drug design. Future research should focus on the discovery and development of potent and specific inhibitors of this enzyme, particularly targeting the diverse forms found in pathogenic microorganisms. A deeper understanding of the regulation of the pantothenate biosynthesis pathway will also be crucial for developing effective therapeutic strategies.
References
-
Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. Retrieved from [Link]
-
BRENDA. (n.d.). EC 1.1.1.169 - 2-dehydropantoate 2-reductase. Retrieved from [Link]
-
Mattoo, R. U., & Blanchard, J. S. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14537–14545. [Link]
-
Zheng, R., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3647–3656. [Link]
-
IUBMB. (n.d.). EC 1.1.1.169. Retrieved from [Link]
-
ExplorEnz. (n.d.). EC 1.1.1.169. Retrieved from [Link]
-
Ramsey, J. V., Murphy, E. R., & Cotter, P. A. (2016). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. Journal of Bacteriology, 198(14), 1964–1975. [Link]
-
UniProt. (n.d.). panE - 2-dehydropantoate 2-reductase - Salmonella typhi. Retrieved from [Link]
-
Wood Lab - UGA. (n.d.). Ketopantoate Reductase. Retrieved from [Link]
-
Mattoo, R. U., & Blanchard, J. S. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. Biochemistry, 40(48), 14537-14545. [Link]
-
UniProt. (n.d.). panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12). Retrieved from [Link]
-
Mattoo, R. U., & Blanchard, J. S. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. The Journal of Biological Chemistry, 282(11), 8193–8203. [Link]
-
CTL SITES. (2020, April 10). Mutation of Asn173 to Ala173 in Ketopantoate Reductase, and its Potential Benefits for Antibacteria. Retrieved from [Link]
-
KEGG. (n.d.). KEGG ENZYME: 1.1.1.169. Retrieved from [Link]
-
Sugiyama, M., & Blanchard, J. S. (2000). Identification of Active Site Residues in E. coli Ketopantoate Reductase by Mutagenesis and Chemical Rescue. Biochemistry, 39(49), 15136–15144. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 1.1.1.169 [iubmb.qmul.ac.uk]
- 4. enzyme-database.org [enzyme-database.org]
- 5. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 8. KEGG ENZYME: 1.1.1.169 [genome.jp]
- 9. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ctlsites.uga.edu [ctlsites.uga.edu]
- 12. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Metabolic Fate of 2-Dehydropantoate in Microbial Cells: A Keystone in Coenzyme A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
This technical guide provides an in-depth examination of the metabolic fate of 2-dehydropantoate (also known as ketopantoate) within microbial cells. As a critical intermediate in the biosynthesis of pantothenate (Vitamin B5), 2-dehydropantoate stands at a crucial metabolic crossroads. Its primary and essential fate is the stereospecific reduction to D-pantoate, a reaction catalyzed by the enzyme Ketopantoate Reductase (KPR). This conversion is a non-negotiable step for the subsequent synthesis of Coenzyme A (CoA), a cofactor fundamental to countless metabolic processes, including the TCA cycle and fatty acid metabolism.[1] Because the pantothenate biosynthesis pathway is essential for most microbes but absent in mammals, its enzymes, particularly KPR, represent highly attractive targets for the development of novel antimicrobial agents.[2] This document details the enzymatic mechanism of KPR, explores its diversity across different microbial species, places the reaction in its broader metabolic context, outlines its significance as a drug target, and provides detailed protocols for its scientific investigation.
Section 2: Introduction: The Centrality of Pantothenate and Coenzyme A
Pantothenate, or vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA) and the acyl carrier protein (ACP).[1] CoA is an indispensable cofactor in all domains of life, acting as a carrier of acyl groups and playing a pivotal role in over 100 metabolic reactions.[3] Its functions are central to cellular energy production through the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids.[1]
Microorganisms, plants, and fungi can synthesize pantothenate de novo, whereas animals must acquire it from their diet.[4][5] This fundamental metabolic difference makes the pantothenate biosynthetic pathway a validated and highly promising target for the development of selective antimicrobial agents, including antibacterial, antifungal, and antimalarial drugs.[2][6] By inhibiting this pathway, it is possible to starve the pathogen of essential CoA, leading to growth inhibition and cell death, without affecting the host.[7]
Section 3: The Metabolic Crossroads: 2-Dehydropantoate
The pantothenate biosynthesis pathway begins with α-ketoisovalerate, an intermediate in valine biosynthesis.[1] Through the action of ketopantoate hydroxymethyltransferase (PanB), α-ketoisovalerate is converted to 2-dehydro-3,3-dimethyl-4-oxobutanoate, which is more commonly known as 2-dehydropantoate or ketopantoate. This molecule is the direct precursor to pantoate and represents a key control point in the pathway. Its singular, well-defined metabolic fate in the vast majority of studied microbes is its reduction to D-pantoate.
Section 4: The Primary Metabolic Fate: Reduction to D-Pantoate
The conversion of 2-dehydropantoate to D-pantoate is the committed step that channels the carbon skeleton towards pantothenate synthesis. This reaction is not spontaneous and requires a dedicated enzyme.
The Key Enzyme: Ketopantoate Reductase (KPR) / 2-Dehydropantoate 2-Reductase (EC 1.1.1.169)
The enzyme responsible for this critical reduction is Ketopantoate Reductase (KPR), systematically named (R)-pantoate:NADP+ 2-oxidoreductase.[7] It belongs to the oxidoreductase family and catalyzes the NADPH-dependent reduction of the keto group on the second carbon of 2-dehydropantoate to a hydroxyl group, forming D-pantoate.[5][8]
The reaction is as follows: 2-Dehydropantoate + NADPH + H⁺ ⇌ D-Pantoate + NADP⁺
This enzyme is essential for the survival of many bacteria, and its absence or significant structural difference in mammals underscores its value as a pharmacological target.[7]
Catalytic Mechanism and Structural Insights
Extensive structural and kinetic studies, particularly on Escherichia coli KPR, have elucidated its mechanism. KPR is typically a monomeric enzyme composed of two domains: an N-terminal domain with a Rossmann-fold that binds the NADPH cofactor, and a C-terminal α-helical domain that contributes to substrate binding.[5][9]
The catalytic mechanism involves an ordered bi-bi reaction where NADPH binds first.[5] Key active site residues facilitate substrate recognition and catalysis. A critical lysine residue (Lys176 in E. coli KPR) undergoes a conformational "switch" upon substrate binding, moving into an active state to form a key hydrogen bond with the substrate.[8][10] Additionally, a conserved asparagine residue (Asn98 in E. coli) is crucial for both substrate binding and catalysis.[8][10] The reaction proceeds via the transfer of the pro-S hydrogen from NADPH to the carbonyl face of 2-dehydropantoate.[5]
Diversity in Microbial KPRs
While the core function of KPR is conserved, its properties can vary significantly between different microbial groups.
-
Escherichia coli and Pseudomonas maltophilia : These bacterial KPRs are well-characterized, show high specificity for 2-dehydropantoate, and are strictly NADPH-dependent.[5][11]
-
Staphylococcus aureus : Unlike the monomeric E. coli enzyme, S. aureus KPR forms a stable dimer and exhibits positive cooperativity with respect to its cofactor, suggesting a distinct regulatory mechanism.[2]
-
Archaea (Thermococcus kodakarensis) : The KPR from this hyperthermophilic archaeon (Tk-KPR) displays a preference for NADH over NADPH as the electron donor.[12] Furthermore, its activity is strongly inhibited by CoA, indicating a feedback regulation mechanism that is different from the primary regulation seen in bacteria, where pantothenate kinase (PanK) is the main target of feedback inhibition.[12][13]
These differences highlight the potential for developing narrow-spectrum antibiotics that target the specific KPR variant of a particular pathogen.
Table 1: Comparison of Kinetic Parameters for Ketopantoate Reductase (KPR) from Various Microorganisms
| Organism | Cofactor Preference | Km (2-Dehydropantoate) | Km (Cofactor) | Regulation | Reference(s) |
|---|---|---|---|---|---|
| Escherichia coli | NADPH | 60 µM | 20 µM (NADPH) | Primarily regulated at PanK | [5] |
| Pseudomonas maltophilia 845 | NADPH | 400 µM | 31.8 µM (NADPH) | Not specified | [11] |
| Thermococcus kodakarensis | NADH | Not specified | Not specified | Feedback inhibition by CoA | [12] |
| Staphylococcus aureus | NADPH | Not specified | Not specified | Positive cooperativity | [2] |
Section 5: The Pantothenate Biosynthetic Pathway: A Broader View
The reduction of 2-dehydropantoate is one of four key enzymatic steps in the synthesis of pantothenate in organisms like E. coli.[14] Understanding the entire pathway provides context for the importance of KPR.
Caption: The pantothenate biosynthesis pathway in E. coli.
The pathway culminates with the ATP-dependent condensation of D-pantoate and β-alanine, catalyzed by pantothenate synthetase (PanC), to form pantothenate.[4] This vitamin is then phosphorylated by pantothenate kinase (PanK), the first of five enzymatic steps to produce the final active cofactor, Coenzyme A.[1][15]
Section 6: KPR as a Strategic Target for Antimicrobial Drug Development
The rationale for targeting KPR is compelling:
-
Essentiality : The enzyme is crucial for the de novo synthesis of CoA, making it indispensable for the growth and survival of many pathogenic microbes.[7]
-
Selectivity : Mammals lack the pantothenate biosynthesis pathway and therefore do not have a KPR homolog, minimizing the potential for off-target effects and toxicity in the host.[2]
-
Druggability : The enzyme has a well-defined active site, and multiple crystal structures are available, which facilitates rational, structure-based drug design.[7][8]
Research into inhibitors has focused on designing molecules that mimic the natural substrate or the transition state of the reaction. These efforts aim to create potent and specific inhibitors that can block the active site and halt the production of pantoate.
Section 7: Experimental Methodologies for Studying 2-Dehydropantoate Metabolism
Investigating the metabolic fate of 2-dehydropantoate and its enzymatic conversion requires robust experimental protocols. As a Senior Application Scientist, the causality behind experimental choices is as important as the steps themselves. The protocols described below are designed as self-validating systems.
Protocol: Spectrophotometric Assay of KPR Activity
This assay is the gold standard for measuring KPR activity and is foundational for kinetic characterization and inhibitor screening.
Principle: The assay quantifies the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (A₃₄₀), which is characteristic of NADPH but not NADP⁺. The rate of decrease is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.0. The pH is chosen to be near the physiological optimum for many bacterial KPRs.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Determine its precise concentration spectrophotometrically using the extinction coefficient ε₃₄₀ = 6220 M⁻¹cm⁻¹. This validation step is critical for accurate kinetic calculations.
-
2-Dehydropantoate (Substrate) Stock Solution: Prepare a 50 mM stock solution in the assay buffer.
-
Enzyme Solution: Purify recombinant KPR and dilute it in assay buffer to a working concentration (e.g., 0.1-1.0 µg/mL). The optimal concentration should be determined empirically to yield a linear absorbance change over 2-5 minutes.
-
-
Assay Execution:
-
Set up a quartz cuvette with a 1 cm path length in a temperature-controlled spectrophotometer set to 340 nm and 25°C.
-
To the cuvette, add the following to a final volume of 1 mL:
-
800 µL Assay Buffer
-
100 µL of 2 mM NADPH (final concentration 0.2 mM)
-
50 µL Enzyme Solution
-
-
Mix by gentle inversion and incubate for 2 minutes to record the background rate of NADPH degradation (a quality control step).
-
Initiate the reaction by adding 50 µL of 20 mM 2-dehydropantoate (final concentration 1.0 mM).
-
Immediately mix and begin recording the decrease in A₃₄₀ over time for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Convert this rate into enzyme activity (µmol/min/mg) using the Beer-Lambert law and the extinction coefficient of NADPH.
-
Workflow: High-Throughput Screening (HTS) for KPR Inhibitors
For drug discovery, adapting the spectrophotometric assay to a 96- or 384-well plate format allows for the rapid screening of compound libraries.
Caption: High-throughput screening workflow for KPR inhibitors.
Analytical Techniques for Metabolite Quantification
To directly measure the substrate and product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It offers high sensitivity and specificity, allowing for the separation and quantification of 2-dehydropantoate and D-pantoate from complex biological matrices like cell lysates. This technique is invaluable for confirming the enzyme's activity in vivo and for studying the metabolic flux through the pathway.
Section 8: Conclusion and Future Perspectives
The metabolic fate of 2-dehydropantoate in microbial cells is a highly specific and essential conversion to D-pantoate, catalyzed by Ketopantoate Reductase. This reaction is a linchpin in the biosynthesis of Coenzyme A. The absence of this pathway in humans makes KPR an outstanding target for novel antimicrobial therapies. Future research should focus on exploiting the structural and mechanistic diversity among KPRs from different pathogens to design highly selective, narrow-spectrum inhibitors. Furthermore, exploring the regulation of KPR, especially in pathogens where it deviates from the E. coli model, may reveal new vulnerabilities that can be targeted for drug development, offering a promising avenue to combat the growing threat of antibiotic resistance.
Section 9: References
-
Leonardi, R., & Jackowski, S. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1). [Link]
-
Tuck, K. L., Saldanha, S. A., Birch, L. M., Smith, A. G., & Abell, C. (2006). The design and synthesis of inhibitors of pantothenate synthetase. Organic & Biomolecular Chemistry, 4(18), 3598–3605. [Link]
-
Webb, M. E., Mar-Juez, R., & Smith, A. G. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(36), 4801–4810. [Link]
-
Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2005). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy, 49(4), 1460–1467. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56–106. [Link]
-
Arokia Rajan, D., Rajan, R., & G, S. (2023). Pantothenate biosynthesis pathway in E. coli. ResearchGate. [Link]
-
Primerano, D. A., & Burns, R. O. (1983). Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium. Journal of Bacteriology, 153(1), 259–269. [Link]
-
Tuck, K. L., Saldanha, S. A., Birch, L. M., Smith, A. G., & Abell, C. (2006). The design and synthesis of inhibitors of pantothenate synthetase. Organic & Biomolecular Chemistry, 4(18), 3598-3605. [Link]
-
Martín, J. F., Revuelta, J. L., & Liras, P. (2019). Biosynthesis of pantothenic acid in yeasts and Escherichia coli. ResearchGate. [Link]
-
Moolman, W. J., de Villiers, J. A., Ho, M. M., & Chibale, K. (2021). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Chemistry, 9, 752391. [Link]
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., ... & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8129–8139. [Link]
-
Lobley, C. M., Ciulli, A., Brown, A. K., Smith, A. G., & Abell, C. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(49), 14798–14807. [Link]
-
Wood Lab, University of Georgia. (n.d.). Ketopantoate Reductase. UGA Chemistry. [Link]
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., & Abell, C. (2004). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP+ Bound. Biochemistry, 43(45), 14493–14500. [Link]
-
Aikawa, H., Ishibashi, T., Nakasone, K., Tomita, H., & Atomi, H. (2016). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 754–760. [Link]
-
Gosset, G. (n.d.). 2-dehydropantoate 2-reductase (null). Gosset. [Link]
-
Shimizu, S., Kataoka, M., Chung, M. C., & Yamada, H. (1988). Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis. Journal of Biological Chemistry, 263(24), 12077–12084. [Link]
-
Aikawa, H., Ishibashi, T., Tomita, H., & Atomi, H. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular Microbiology, 90(2), 353–366. [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Enzymes and metabolic pathways. Database KEGG. [kodomo.fbb.msu.ru]
- 4. The design and synthesis of inhibitors of pantothenate synthetase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B609482A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. gosset.ai [gosset.ai]
- 8. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Tapestry of Pantothenate Biosynthesis: A Conserved Lifeline and a Modern Drug Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Pantothenate, or vitamin B5, is a fundamental building block for Coenzyme A (CoA), a cofactor central to a vast array of metabolic processes, including the synthesis and oxidation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle.[1][2] The biosynthetic pathway for pantothenate is a testament to evolutionary ingenuity, being highly conserved across bacteria, fungi, and plants, yet conspicuously absent in animals, making it an essential dietary nutrient for them.[2][3][4] This dichotomy forms the bedrock of its appeal as a selective target for antimicrobial drug development. This guide delves into the evolutionary conservation of the pantothenate pathway, dissects its key enzymatic steps, explores its variations across the domains of life, and illuminates its validation as a promising target for novel therapeutic agents.
The Centrality of Coenzyme A and the Indispensability of Pantothenate
Coenzyme A is a ubiquitous and essential cofactor that participates in a multitude of biochemical reactions, with estimates suggesting that up to 9% of all enzymatic activities rely on CoA in some form.[5] Its central role in cellular metabolism underscores the ancient origins and critical importance of its precursor, pantothenate.[6][7] The biosynthesis of CoA from pantothenate is a five-step enzymatic cascade that is largely conserved across all domains of life.[2] However, the de novo synthesis of pantothenate itself is a capability limited to prokaryotes, fungi, and plants.[2][6] Animals, having lost this ability, are entirely dependent on dietary sources of vitamin B5.[3][4] This evolutionary divergence provides a strategic window for the development of selective antimicrobial agents that can cripple pathogens without harming the host.
The Conserved Core: A Four-Step Enzymatic Pathway to Pantothenate
The de novo synthesis of pantothenate is a four-step pathway that converges from two initial precursors: α-ketoisovalerate (an intermediate in branched-chain amino acid biosynthesis) and L-aspartate.[3][8] The elucidation of the three-dimensional structures of the four Escherichia coli enzymes involved in this process has provided significant insights into the pathway's evolution.[3][4] Comparative analyses of their sequences and structures suggest that the pathway likely evolved through a "patchwork mechanism," where individual enzymes were recruited from different ancestral proteins.[1][3][4]
The canonical bacterial pathway, exemplified in E. coli, proceeds as follows:
-
Ketopantoate hydroxymethyltransferase (PanB): This enzyme catalyzes the conversion of α-ketoisovalerate to ketopantoate.[1][8]
-
Ketopantoate reductase (PanE): Ketopantoate is then reduced to pantoate by this reductase.[1][8]
-
Aspartate decarboxylase (PanD): Concurrently, L-aspartate is decarboxylated to produce β-alanine.[1][5]
-
Pantothenate synthetase (PanC): In the final, ATP-dependent step, PanC condenses pantoate and β-alanine to form pantothenate.[1][8][9]
Evolutionary Divergence: Variations on a Theme
While the core pathway is conserved, fascinating variations exist across the domains of life, highlighting the dynamic nature of metabolic evolution.
The Archaeal Anomaly: A Rewired Pathway
Archaea, in a remarkable example of convergent evolution, have devised a different strategy for phosphopantothenate synthesis.[6][10][11] While they possess homologs for most of the enzymes in the latter stages of CoA biosynthesis, they lack the canonical bacterial/eukaryotic pantothenate synthetase (PanC) and pantothenate kinase (PanK).[12] Instead, archaea employ a novel two-step process:
-
Pantoate Kinase (PoK): Pantoate is first phosphorylated to produce phosphopantoate.[12]
-
Phosphopantothenate Synthetase (PPS): This enzyme then condenses phosphopantoate with β-alanine to form 4'-phosphopantothenate.[12]
This "phosphorylation-first" approach contrasts with the "condensation-first" strategy of bacteria and eukaryotes.[12] The discovery of this alternative pathway underscores the independent recruitment of enzymes in the archaeal lineage.[6][10][13]
Horizontal Gene Transfer and Pathway Mosaics
The evolutionary history of the pantothenate pathway is not solely a story of vertical descent. Evidence suggests that horizontal gene transfer (HGT) has played a significant role in shaping its distribution.[3] For instance, some archaeal genomes contain homologs of bacterial enzymes involved in pantothenate biosynthesis, likely acquired from thermophilic bacteria through HGT.[10][13] This creates a mosaic of metabolic capabilities in these organisms.
Eukaryotic Inheritance and Diversification
Eukaryotes are believed to have inherited the genes for pantothenate synthesis from bacteria.[6][10][13] In plants, the pathway is essential, and genes encoding the first and last enzymes have been identified and cloned from Arabidopsis.[14][15] However, the source of β-alanine in plants appears to differ from the bacterial PanD-catalyzed reaction.[14][16] Fungi also possess the capacity for de novo pantothenate synthesis.[3][8]
The Pantothenate Pathway as a Druggable Target
The essentiality of the pantothenate and CoA biosynthesis pathways in microorganisms, coupled with their absence or significant divergence in mammals, makes them highly attractive targets for the development of novel antimicrobial agents.[5][17][18]
Validation of the Target
The genetic validation of this pathway has been established in several key pathogens. For example, a pantothenate auxotrophic strain of Mycobacterium tuberculosis was found to be highly attenuated in immunocompromised mice, sparking significant interest in targeting this pathway for anti-TB drug discovery.[5] Similarly, all five genes involved in CoA biosynthesis from pantothenate are essential for the viability of E. coli.[1] The pathway is also a validated target in fungi and apicomplexan parasites like Plasmodium falciparum.[19][20][21]
Key Enzymatic Targets and Inhibitor Strategies
Several enzymes within the pantothenate and CoA biosynthesis pathways have been explored as drug targets.
-
Pantothenate Synthetase (PanC): As the final enzyme in the pantothenate biosynthesis pathway, PanC is a prime target.[9] Its inhibition directly blocks the production of this essential vitamin. A variety of inhibitors have been designed, including analogues of the reaction intermediate pantoyl adenylate.[22][23]
-
Pantothenate Kinase (PanK): This enzyme catalyzes the first and often rate-limiting step in the conversion of pantothenate to CoA.[8][17] The lack of sequence homology between prokaryotic and eukaryotic PanK enzymes offers an opportunity for developing highly specific inhibitors.[24][25] There are three distinct types of eubacterial PanKs (PanKI, PanKII, and PanKIII), which exhibit different responses to inhibitors.[26] For instance, N-substituted pantothenamides act as substrates for the promiscuous PanKI enzymes but are resisted by the highly selective PanKIII enzymes.[26]
-
Other Pathway Enzymes: Other enzymes in the pathway, such as those of the bifunctional CoaBC protein in M. tuberculosis, are also being investigated as potential targets.[27]
Examples of Inhibitors
| Inhibitor Class | Target Enzyme | Mechanism of Action | Organism(s) |
| Pantothenamides | Pantothenate Kinase (PanK) | Act as substrates or inhibitors, leading to the formation of non-functional CoA analogues or direct enzyme inhibition.[24][26] | Bacteria (e.g., S. aureus, E. coli)[24][25] |
| Pantoyl Adenylate Analogues | Pantothenate Synthetase (PanC) | Competitive inhibitors that mimic the reaction intermediate.[22][23] | Bacteria (e.g., M. tuberculosis)[22] |
| CJ-15,801 | Phosphopantothenoylcysteine Synthetase (PPCS) | A fungal natural product that, after phosphorylation by PanK, inhibits PPCS.[5] | Bacteria |
| 3,4-methylenedioxy-β-nitrostyrene (MNS) | Pantothenate Kinase (PanK) | Directly engages and inhibits PanK to block CoA production.[20] | Fungi (e.g., Candida albicans, Aspergillus fumigatus)[20] |
Experimental Protocols for Pathway Analysis and Inhibitor Screening
Recombinant Enzyme Expression and Purification
A fundamental requirement for detailed enzymatic studies and high-throughput screening is the availability of pure, active enzymes.
Protocol: Expression and Purification of a His-tagged Pantothenate Pathway Enzyme (e.g., PanC)
-
Cloning: Amplify the gene of interest (e.g., panC) from the target organism's genomic DNA using PCR with primers incorporating restriction sites compatible with an expression vector (e.g., pET series with an N-terminal His6-tag).
-
Transformation: Ligate the digested PCR product into the expression vector and transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an optimal concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a detergent (e.g., Triton X-100), a DNase, a lysozyme, and a protease inhibitor cocktail. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
Quality Control: Analyze the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).
Enzyme Activity Assays
Enzyme assays are crucial for characterizing the kinetic properties of the enzymes and for screening potential inhibitors.
Protocol: Spectrophotometric Assay for Pantothenate Synthetase (PanC)
This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), ATP, D-pantoate, β-alanine, MgCl2, and the coupling enzymes pyrophosphatase, pyruvate kinase, and lactate dehydrogenase, along with their substrates phosphoenolpyruvate and NADH.
-
Initiation: Add the purified PanC enzyme to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. For inhibitor studies, perform the assay in the presence of varying concentrations of the test compound to determine the IC50 value.
Future Perspectives and Conclusion
References
-
Spry, C., et al. (2008). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Microbiology. [Link]
-
Genschel, U. (2004). Coenzyme A biosynthesis: reconstruction of the pathway in archaea and an evolutionary scenario based on comparative genomics. Molecular Biology and Evolution, 21(7), 1242-1251. [Link]
-
Lobley, C. M. C., et al. (2003). Structural insights into the evolution of the pantothenate-biosynthesis pathway. Biochemical Society Transactions, 31(Pt 3), 563-571. [Link]
-
Zhang, X., et al. (2025). Targeting pantothenate kinases in human diseases: Biochemistry and pharmacotherapy. ResearchGate. [Link]
-
Spry, C., et al. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Buter, J., et al. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLOS Pathogens, 17(12), e1010124. [Link]
-
Spry, C., et al. (2008). Coenzyme A biosynthesis: An antimicrobial drug target. Australian National University. [Link]
-
Spry, C., et al. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Choudhry, A. E., et al. (2003). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy, 47(6), 2051-2055. [Link]
-
Am συγκεκριμένα, C., et al. (2006). The design and synthesis of inhibitors of pantothenate synthetase. Organic & Biomolecular Chemistry, 4(19), 3598-3610. [Link]
-
Regan, J., et al. (2025). Pantothenate kinase is an effective target for antifungal therapy. Cell Chemical Biology, 32(5), 710-721.e6. [Link]
-
Lobley, C. M. C., et al. (2003). Structural insights into the evolution of the pantothenate-biosynthesis pathway. Biochemical Society Transactions, 31(Pt 3), 563-71. [Link]
-
Genschel, U. (2004). Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution, 21(7), 1242-1251. [Link]
-
Zhang, X., et al. (2025). Targeting pantothenate kinases in human diseases: Biochemistry and pharmacotherapy. ResearchGate. [Link]
-
YM, M., et al. (2020). Mosaic Evolution of the Phosphopantothenate Biosynthesis Pathway in Bacteria and Archaea. Genome Biology and Evolution, 12(12), 2379-2389. [Link]
-
Kumar, P., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Advances, 10(60), 36561-36577. [Link]
-
Buter, J., et al. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLoS Pathogens, 17(12), e1010124. [Link]
-
BioWorld. (2003). Novel antibiotics targeting pantothenate kinase. BioWorld. [Link]
-
Genschel, U. (2004). Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution, 21(7), 1242-1251. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]
-
Am specific, C., et al. (2006). The design and synthesis of inhibitors of pantothenate synthetase. RSC Publishing. [Link]
-
Genschel, U. (2004). Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. ResearchGate. [Link]
-
Buter, J., et al. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLoS Pathogens, 17(12), e1010124. [Link]
-
Kirschning, A. (2022). On the evolution of coenzyme biosynthesis. Natural Product Reports, 39(11), 2037-2068. [Link]
-
Evans, J. C., et al. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity. ACS Infectious Diseases, 7(6), 1635-1648. [Link]
-
Kumar, P., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Advances, 10(60), 36561-36577. [Link]
-
Arokia Rajan, B., et al. (2023). Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach. Frontiers in Pharmacology, 14, 1205341. [Link]
-
Yokooji, Y., et al. (2012). Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea. The Journal of Biological Chemistry, 287(18), 14736-14745. [Link]
-
van Wyk, N., et al. (2014). Variation in pantothenate kinase type determines the pantothenamide mode of action and impacts on coenzyme A salvage biosynthesis. The FEBS Journal, 281(2), 573-592. [Link]
-
Mageed, S. N., et al. (2014). Pantothenate and coenzyme A biosynthetic pathway. ResearchGate. [Link]
-
Dusch, N., et al. (2001). The pathway of D-pantothenate biosynthesis and its integration into the branched-chain amino acid pathway. ResearchGate. [Link]
-
Coxon, K. M., et al. (2005). Pantothenate biosynthesis in higher plants. Biochemical Society Transactions, 33(Pt 4), 743-745. [Link]
-
Coxon, K. M., et al. (2005). Pantothenate biosynthesis in higher plants. ResearchGate. [Link]
-
Webb, M. E., & Smith, A. G. (2011). Pantothenate Biosynthesis in Higher Plants. ResearchGate. [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the evolution of the pantothenate-biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme A biosynthesis: reconstruction of the pathway in archaea and an evolutionary scenario based on comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets | PLOS Pathogens [journals.plos.org]
- 20. Pantothenate kinase is an effective target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The design and synthesis of inhibitors of pantothenate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The design and synthesis of inhibitors of pantothenate synthetase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B609482A [pubs.rsc.org]
- 24. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. | BioWorld [bioworld.com]
- 26. Variation in pantothenate kinase type determines the pantothenamide mode of action and impacts on coenzyme A salvage biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
The Central Hub of Bacterial Metabolism: A Technical Guide to 2-Keto Acid Intermediates in Biosynthesis
This guide provides an in-depth exploration of 2-keto acids, pivotal intermediates in bacterial metabolic pathways. For researchers, scientists, and drug development professionals, understanding the biosynthesis and flux of these molecules is critical for advancements in metabolic engineering, synthetic biology, and the discovery of novel therapeutics. We will delve into the core biosynthetic pathways, the enzymatic machinery involved, and the experimental methodologies crucial for their study.
Introduction: The Versatility of 2-Keto Acids in Bacterial Physiology
2-Keto acids, also known as α-keto acids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1][2] This structure imparts a unique reactivity that positions them as central intermediates in a multitude of anabolic and catabolic processes.[1] In bacteria, these molecules are not merely transient compounds but represent a critical metabolic junction, linking carbohydrate metabolism with the synthesis of amino acids, secondary metabolites, and other vital biomolecules.[3][4][5] Their carbon skeletons are derived from central carbon metabolism, primarily glycolysis and the citric acid cycle, and serve as the foundational backbones for a diverse array of biosynthetic end products.[1]
The significance of 2-keto acid pathways extends beyond fundamental cellular processes. The biotechnology and pharmaceutical industries are increasingly harnessing these pathways for the microbial production of biofuels, specialty chemicals, and precursors for active pharmaceutical ingredients.[3][4][5][6][7] By engineering and redirecting the metabolic flux towards specific 2-keto acid intermediates, it is possible to generate high-value compounds from renewable feedstocks.[3][4]
Key Biosynthetic Pathways Featuring 2-Keto Acid Intermediates
Amino Acid Biosynthesis: The Primary Role of 2-Keto Acids
The most well-established role of 2-keto acids is as the immediate precursors to amino acids via transamination reactions.[8][9][10][11] This fundamental process involves the transfer of an amino group, typically from glutamate, to the α-keto carbon of the 2-keto acid, a reaction catalyzed by aminotransferases (also known as transaminases).[9][10]
Key 2-Keto Acid and Corresponding Amino Acid Pairs:
| 2-Keto Acid | Corresponding Amino Acid |
| Pyruvate | Alanine |
| Oxaloacetate | Aspartate |
| α-Ketoglutarate | Glutamate |
| Phenylpyruvate | Phenylalanine |
| 4-Hydroxyphenylpyruvate | Tyrosine |
| Indole-3-pyruvate | Tryptophan |
| α-Ketoisovalerate | Valine |
| α-Keto-β-methylvalerate | Isoleucine |
| α-Ketoisocaproate | Leucine |
The biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — provides a clear example of the centrality of 2-keto acid intermediates. The pathway begins with precursors from glycolysis and the citric acid cycle and proceeds through a series of enzymatic steps to generate the respective α-keto acids, which are then transaminated in the final step.[12]
Secondary Metabolite Biosynthesis
Beyond primary metabolism, 2-keto acids are crucial building blocks for a wide array of bacterial secondary metabolites, which often possess potent biological activities.[13][14] These pathways are of significant interest for drug discovery and development.
The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols, also known as fusel alcohols.[4] This pathway involves an initial transamination of an amino acid to its corresponding 2-keto acid, followed by a decarboxylation to an aldehyde, and a final reduction to the alcohol.[4] Alternatively, the aldehyde can be oxidized to a carboxylic acid. These products are important flavor and aroma compounds and are also being explored as biofuels.[4][7]
The industrial production of Vitamin C (ascorbic acid) often relies on a two-step fermentation process where the key intermediate, 2-keto-L-gulonic acid (2-KGA), is produced by microbial fermentation.[15][16][17] In this process, L-sorbose is converted to 2-KGA. Some bacteria, like Ketogulonicigenium vulgare, are particularly efficient at this conversion, often in co-culture with other bacteria that provide essential growth factors.[15][16][17] The "sorbosone pathway" has been identified as a key route for this transformation.[18]
Enzymology of 2-Keto Acid Metabolism
The metabolic fate of 2-keto acids is dictated by a diverse set of enzymes. Understanding the function and regulation of these enzymes is paramount for the rational design of engineered metabolic pathways.
Transaminases (Aminotransferases)
As previously mentioned, transaminases catalyze the reversible transfer of an amino group from an amino donor to a 2-keto acid acceptor.[8][9][10][11] These enzymes typically require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor.[9] The specificity of transaminases for both the amino donor and the keto acid acceptor can vary, influencing the flow of nitrogen within the cell.
2-Keto Acid Decarboxylases
These enzymes are responsible for the non-oxidative decarboxylation of 2-keto acids to their corresponding aldehydes.[19] This is a key step in the Ehrlich pathway and other pathways leading to the production of alcohols and other volatile compounds.[4][20] 2-keto acid decarboxylases often exhibit broad substrate specificity, enabling the production of a variety of aldehydes from different 2-keto acid precursors.[20]
2-Keto Acid Dehydrogenase Complexes
These are large, multi-enzyme complexes that catalyze the oxidative decarboxylation of 2-keto acids to acyl-CoA derivatives. A prominent example is the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. Similar complexes exist for other 2-keto acids, such as the branched-chain α-keto acid dehydrogenase complex.
Experimental Methodologies for Studying 2-Keto Acid Pathways
A multi-faceted experimental approach is necessary to fully elucidate and engineer 2-keto acid metabolic pathways.
In Vitro Enzyme Assays
Characterizing the kinetic properties and substrate specificity of key enzymes is a foundational step.
Protocol: Spectrophotometric Assay for 2-Keto Acid Decarboxylase Activity
-
Principle: The activity of 2-keto acid decarboxylase is coupled to the reduction of NAD⁺ to NADH by a subsequent dehydrogenase step. The increase in absorbance at 340 nm due to NADH formation is monitored over time.
-
Reagents:
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
2-keto acid substrate (e.g., α-ketoisovalerate, 10 mM)
-
Thiamine pyrophosphate (TPP, 0.2 mM)
-
MgCl₂ (5 mM)
-
NADH-dependent alcohol dehydrogenase (excess)
-
NADH (0.2 mM)
-
Purified 2-keto acid decarboxylase enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Self-Validation:
-
Run a control reaction without the 2-keto acid substrate to ensure the observed activity is substrate-dependent.
-
Run a control reaction without the decarboxylase enzyme to check for any non-enzymatic degradation of NADH.
-
Confirm the identity of the aldehyde product by GC-MS or HPLC analysis of the reaction mixture.
-
In Vivo Metabolic Flux Analysis
To understand the flow of carbon through these pathways within a living cell, metabolic flux analysis (MFA) using stable isotopes (e.g., ¹³C-labeled glucose) is a powerful technique.
Workflow for ¹³C-Metabolic Flux Analysis
Metabolic Engineering and Synthetic Biology
The knowledge gained from pathway analysis and enzyme characterization can be applied to engineer bacteria for the overproduction of desired chemicals derived from 2-keto acids.[6][7][21][22]
Common Metabolic Engineering Strategies:
-
Overexpression of key biosynthetic enzymes: Increasing the levels of rate-limiting enzymes can enhance the flux towards the desired product.[22]
-
Deletion of competing pathways: Knocking out genes of pathways that divert precursors away from the target pathway can increase product yield.[22]
-
Alleviation of feedback inhibition: Using site-directed mutagenesis to create enzymes that are resistant to feedback inhibition by the end product can prevent the pathway from shutting down.[23]
-
Cofactor engineering: Ensuring a sufficient supply of necessary cofactors like NAD(P)H can be crucial for maximizing product formation.
Conclusion and Future Perspectives
2-keto acid intermediates represent a rich and versatile hub in bacterial metabolism. A deep understanding of the pathways that produce and consume these molecules is essential for fundamental microbiology and for the advancement of industrial biotechnology. Future research will likely focus on the discovery of novel enzymes with improved catalytic properties, the construction of more complex and efficient synthetic pathways, and the use of systems biology approaches to optimize microbial cell factories for the sustainable production of a wide range of valuable chemicals. The continued exploration of the bacterial "metabolome" will undoubtedly uncover new pathways and functionalities related to these pivotal intermediates.
References
- Fiveable. (n.d.). α-keto acid Definition - Microbiology Key Term.
- Park, J. H., & Lee, S. Y. (2015). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. Journal of Industrial Microbiology & Biotechnology, 42(3), 361–373.
- Park, J. H., & Lee, S. Y. (2015). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. ResearchGate.
- Motizuki, M., et al. (1979). New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. PubMed.
- Liu, T., et al. (2014). Metabolic Engineering of Escherichia Coli for Production of Fatty Acid Short-Chain Esters Through Combination of the Fatty Acid and 2-keto Acid Pathways. PubMed.
- Jambunathan, P., & Zhang, K. (2014). Novel pathways and products from 2-keto acids. PubMed.
- Shen, C. R., & Liao, J. C. (2008). Metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways. ResearchGate.
- Wei, J., et al. (2014). Branched-chain 2-keto acid decarboxylases derived from Psychrobacter. Oxford Academic.
- Afsar, S., et al. (2022). Bacterial metabolic engineering for the production of second-generation (2G) bioethanol and biobutanol; a review. ResearchGate.
- Krause, F. S., et al. (2010). Metabolic engineering of Corynebacterium glutamicum for 2-ketoisovalerate production. PubMed.
- Weimer, B. C., et al. (2014). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. PubMed.
- Macha, M., & McLeish, M. J. (2015). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC - NIH.
- Wikipedia. (n.d.). Keto acid.
- Atsumi, S., et al. (2010). Volatile Organic Compounds Derived from 2-Keto-Acid Decarboxylase in Microcystis aeruginosa. PMC - NIH.
- Gruß, S., et al. (2014). Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16. PubMed.
- Johnson, M. E., et al. (2013). Two Modes of Secondary Metabolite Biosynthesis by Members of the Genus Streptomyces.
- Taylor & Francis. (n.d.). Transamination – Knowledge and References.
- Li, Y., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI.
- Li, Y., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. ResearchGate.
- Wikipedia. (n.d.). Transamination.
- Wikipedia. (n.d.). Decarboxylation.
- Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation.
- Gokulan, K., et al. (2019). Metabolic Pathways: Production of Secondary Metabolites of Bacteria. ResearchGate.
- Dr. Aishwarya Kelkar. (2022, June 8). 166. Transamination [Video]. YouTube.
- Li, Y., et al. (2024). Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. PubMed.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pathways and products from 2-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Escherichia coli for production of fatty acid short-chain esters through combination of the fatty acid and 2-keto acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Transamination - Wikipedia [en.wikipedia.org]
- 10. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Modes of Secondary Metabolite Biosynthesis by Members of the Genus Streptomyces - microbewiki [microbewiki.kenyon.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decarboxylation - Wikipedia [en.wikipedia.org]
- 20. Volatile Organic Compounds Derived from 2-Keto-Acid Decarboxylase in Microcystis aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolic engineering of Corynebacterium glutamicum for 2-ketoisovalerate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of D-Pantothenic Acid Analogues
Introduction: The Significance of D-Pantothenic Acid and its Analogues
D-pantothenic acid, also known as vitamin B5, is a fundamental precursor for the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms.[1] CoA plays a critical role in numerous metabolic pathways, including the synthesis of fatty acids, phospholipids, and the operation of the tricarboxylic acid cycle.[1][2] The enzymes involved in the CoA biosynthetic pathway are attractive targets for the development of novel antimicrobial agents, as the pathway is essential in prokaryotes but mammals can obtain pantothenate from their diet.[1][3]
The development of D-pantothenic acid analogues has emerged as a promising strategy for creating potent and selective inhibitors of microbial growth. These analogues, particularly N-substituted pantothenamides, can act as inhibitors of CoA biosynthesis and utilization.[4] By mimicking the natural substrate, these compounds can enter the CoA pathway and be converted into antimetabolites that disrupt essential cellular processes.[5][6] For instance, some analogues have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, by interfering with its pantothenate-utilizing processes.[7][8][9]
This document provides a comprehensive guide to the chemoenzymatic synthesis of D-pantothenic acid analogues, a powerful approach that combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. This methodology allows for the efficient production of a diverse range of analogues for applications in drug discovery and chemical biology.
The Chemoenzymatic Approach: A Fusion of Chemical and Biological Catalysis
The chemoenzymatic strategy for synthesizing D-pantothenic acid analogues typically involves a two-stage process. The first stage employs traditional organic chemistry to construct a modified pantothenate precursor, often an N-substituted pantothenamide, from readily available starting materials like DL-pantolactone.[10] This chemical step allows for a wide range of structural modifications to be introduced.
The second stage utilizes the stereospecificity of enzymes to either resolve a racemic mixture or to further elaborate the chemically synthesized precursor. Key enzymes in this process are often derived from the CoA biosynthetic pathway itself, such as pantothenate synthetase and pantothenate kinase.[5][11] This enzymatic step ensures the production of the biologically active D-enantiomer and can introduce functionalities that are challenging to achieve through purely chemical means.
Visualizing the Chemoenzymatic Workflow
Caption: Chemoenzymatic synthesis workflow for D-pantothenic acid analogues.
Part 1: Chemical Synthesis of N-Substituted Pantothenamides
This protocol details the synthesis of N-substituted pantothenamides via the ring-opening of DL-pantolactone with a primary amine. This method is advantageous due to the commercial availability and low cost of DL-pantolactone.[10]
Protocol 1: Synthesis of N-Pentylpantothenamide
Materials:
-
DL-Pantolactone
-
n-Pentylamine
-
Triethylamine (TEA)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DL-pantolactone (1 equivalent) in methanol.
-
Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of n-pentylamine (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove excess amine and TEA, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the racemic N-pentylpantothenamide.[4]
Rationale: The use of DL-pantolactone provides a cost-effective starting material. The resulting racemic mixture of the N-substituted pantothenamide is suitable for subsequent enzymatic reactions, as the enzymes in the CoA biosynthetic pathway are stereospecific and will selectively process the D-enantiomer.[10]
Part 2: Enzymatic Transformation of Pantothenamide Analogues
The second stage of the chemoenzymatic synthesis utilizes the stereoselectivity of enzymes to convert the D-enantiomer of the chemically synthesized pantothenamide into a phosphorylated product, which is often the biologically active form. Pantothenate kinase (PanK) is a key enzyme in this step, catalyzing the ATP-dependent phosphorylation of the pantothenate moiety.[1][8]
Protocol 2: Enzymatic Phosphorylation of N-Pentylpantothenamide using Pantothenate Kinase (PanK)
Materials:
-
Racemic N-pentylpantothenamide (from Protocol 1)
-
Recombinant Pantothenate Kinase (PanK)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
High-performance liquid chromatography (HPLC) system for analysis and purification
Procedure:
-
Enzyme Expression and Purification: Express and purify recombinant PanK (e.g., from E. coli) according to established protocols.[11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and the racemic N-pentylpantothenamide.
-
Enzymatic Reaction: Initiate the reaction by adding a catalytic amount of purified PanK. Incubate the reaction at 37°C. The reaction progress can be monitored by HPLC by observing the formation of the phosphorylated product and the depletion of the D-enantiomer of the substrate.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol or perchloric acid) and centrifuging to precipitate the enzyme.
-
Purification of the Phosphorylated Product: Purify the 4'-phospho-N-pentylpantothenamide from the supernatant using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Rationale: PanK specifically phosphorylates the D-enantiomer of the pantothenamide analogue.[5] This enzymatic step not only provides a means of chiral resolution but also mimics the first step of the natural CoA biosynthetic pathway, often leading to the generation of the active antimetabolite.[1][2]
Visualizing the Enzymatic Reaction
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis and enzymatic late-stage diversification of novel pantothenate analogues with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]
Protocol for 2-Dehydropantoate 2-Reductase Enzymatic Assay: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Dehydropantoate 2-Reductase (DPR) in Drug Discovery
2-Dehydropantoate 2-reductase (DPR), also known as ketopantoate reductase, is a critical enzyme in the pantothenate (Vitamin B5) biosynthesis pathway.[1][2] This pathway is essential for the survival of many bacteria, fungi, and plants, as pantothenate is a precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic processes.[1] The absence of this de novo pantothenate synthesis pathway in humans makes its constituent enzymes, including DPR, attractive targets for the development of novel antimicrobial agents with high selectivity and low potential for host toxicity.
This application note provides a comprehensive and technically detailed guide to performing a robust enzymatic assay for DPR. The protocols outlined herein are designed for researchers in academia and industry who are engaged in the characterization of DPR activity and the screening of potential inhibitors. We will delve into the underlying principles of the assay, provide step-by-step methodologies for enzyme activity measurement and inhibitor screening, and offer guidance on the production of the necessary recombinant enzyme and its substrate.
Assay Principle: Monitoring NADPH Oxidation
The enzymatic activity of DPR is quantified by monitoring the decrease in absorbance of the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) at 340 nm. DPR catalyzes the NADPH-dependent reduction of 2-dehydropantoate (also known as ketopantoate) to (R)-pantoate.[1] In this reaction, NADPH is oxidized to NADP⁺. The disappearance of NADPH results in a decrease in absorbance at 340 nm, which can be measured over time using a spectrophotometer. The rate of this decrease is directly proportional to the DPR enzyme activity.
The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹, a value that is crucial for calculating the enzyme's specific activity.
Reagents and Materials
Enzyme and Substrates
-
Recombinant 2-Dehydropantoate 2-Reductase (DPR): See Section V for the expression and purification protocol.
-
2-Dehydropantoate (Ketopantoate): See Section IV for the enzymatic synthesis protocol.
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH): High-purity grade (≥97%).
Buffers and Other Reagents
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethyl sulfoxide (DMSO) for inhibitor solubilization
-
Standard laboratory glassware and consumables
-
UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder or incubator for the plate reader
IV. Enzymatic Synthesis of the Substrate: 2-Dehydropantoate
Principle of Synthesis
KPHMT catalyzes the condensation of α-ketoisovalerate and formaldehyde (in the form of 5,10-methylenetetrahydrofolate) to produce 2-dehydropantoate.[3][4] For practical laboratory synthesis, a simplified reaction using formaldehyde directly can be employed, although it is less efficient.
Protocol for 2-Dehydropantoate Synthesis
-
Reaction Mixture: In a suitable reaction vessel, combine α-ketoisovalerate and a source of formaldehyde in a buffer system compatible with KPHMT (e.g., potassium phosphate buffer, pH 7.5).
-
Enzyme Addition: Add purified KPHMT to initiate the reaction. The gene for KPHMT (panB) can be cloned and the enzyme expressed and purified from E. coli.
-
Incubation: Incubate the reaction mixture at an optimal temperature for KPHMT activity (typically 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of 2-dehydropantoate using techniques such as HPLC or by coupling the reaction to the DPR assay to detect the product.
-
Purification: Once the reaction is complete, the 2-dehydropantoate can be purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.
V. Expression and Purification of Recombinant 2-Dehydropantoate 2-Reductase
A reliable source of active DPR is essential for the enzymatic assay. The following protocol describes the expression and purification of His-tagged DPR from Escherichia coli. The gene encoding DPR is often designated as panE.
Cloning and Expression Vector
-
Gene Amplification: Amplify the panE gene from the genomic DNA of a suitable organism (e.g., E. coli K-12) using PCR with primers that incorporate restriction sites for cloning into an expression vector.
-
Vector Selection: Ligate the amplified panE gene into a suitable expression vector, such as pET-28a, which allows for the expression of an N-terminal hexahistidine (His₆) tag.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).[6]
Protein Expression
-
Starter Culture: Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-18 hours) to enhance the solubility of the recombinant protein.
-
Cell Harvesting: Harvest the cells by centrifugation.
Protein Purification
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet the cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Washing: Wash the column with the lysis buffer to remove unbound proteins.
-
Elution: Elute the His-tagged DPR from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the imidazole and prepare the enzyme for storage at -80°C.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine its concentration using a standard method like the Bradford assay.
VI. Standard Enzymatic Assay Protocol for DPR
This protocol is designed for a standard 1 mL cuvette-based assay but can be adapted for a 96-well plate format.
Reagent Preparation
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Determine the precise concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹). Store in small aliquots at -20°C and protect from light.
-
2-Dehydropantoate Stock Solution: Prepare a stock solution of 2-dehydropantoate in the assay buffer. The optimal concentration will depend on the Km of the enzyme, but a starting point of 10-20 mM is recommended.
-
DPR Enzyme Solution: Dilute the purified DPR in the assay buffer to a suitable working concentration. The ideal concentration should result in a linear decrease in absorbance at 340 nm for at least 5-10 minutes.
Assay Procedure
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture with the following components:
-
Assay Buffer: to a final volume of 1 mL
-
NADPH: to a final concentration of 0.1-0.2 mM
-
2-Dehydropantoate: to a final concentration that is saturating (typically 5-10 times the Km value). For E. coli DPR, a concentration of 0.5-1 mM is a good starting point.
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted DPR enzyme solution to the cuvette. Mix thoroughly by inverting the cuvette.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). Ensure the rate of absorbance change is linear during the measurement period.
-
Control Reaction: Perform a control reaction without the enzyme or without the substrate (2-dehydropantoate) to account for any non-enzymatic degradation of NADPH.
Calculation of Enzyme Activity
The specific activity of the enzyme is calculated using the following formula, which is derived from the Beer-Lambert law:
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Enzyme])
Where:
-
ΔA₃₄₀/min: The linear rate of change in absorbance at 340 nm per minute.
-
ε: The molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹).
-
l: The path length of the cuvette (typically 1 cm).
-
[Enzyme]: The concentration of the enzyme in the assay in mg/mL.
VII. Protocol for Inhibitor Screening and IC₅₀ Determination
This protocol describes how to adapt the standard assay to screen for DPR inhibitors and determine their half-maximal inhibitory concentration (IC₅₀).
Preparation of Inhibitors
Dissolve the test compounds in a suitable solvent, such as DMSO, to create high-concentration stock solutions. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1-2% v/v).
Inhibitor Screening Assay
-
Reaction Setup: Prepare the reaction mixtures as described in the standard assay protocol, but with the addition of the test inhibitor at a fixed concentration (e.g., 10 µM or 50 µM).
-
Controls:
-
Positive Control: A reaction with a known inhibitor of DPR (if available).
-
Negative Control (No Inhibitor): A reaction with the solvent (e.g., DMSO) at the same final concentration as in the inhibitor-containing wells. This represents 100% enzyme activity.
-
Blank Control: A reaction without the enzyme to measure background absorbance changes.
-
-
Procedure: Follow the same procedure as the standard assay (pre-incubation, initiation, and data acquisition).
-
Data Analysis: Calculate the percentage of inhibition for each compound using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] × 100
IC₅₀ Determination
-
Dose-Response Curve: For compounds that show significant inhibition in the initial screen, perform a dose-response experiment. Set up a series of reactions with varying concentrations of the inhibitor (typically a 10-point, 3-fold serial dilution).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
VIII. Data Presentation and Visualization
Tabular Summary of Key Parameters
| Parameter | Recommended Value/Range |
| Assay Buffer | 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA |
| Temperature | 25°C or 37°C |
| Wavelength | 340 nm |
| NADPH Concentration | 0.1 - 0.2 mM |
| 2-Dehydropantoate Conc. | 0.5 - 1.0 mM (for E. coli DPR) |
| Enzyme Concentration | To be determined empirically |
| NADPH Extinction Coeff. | 6220 M⁻¹cm⁻¹ |
Visualizing the Workflow
Sources
- 1. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 2. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
Application Note & Protocol Guide: High-Yield Recombinant Expression and Purification of Ketopantoate Reductase (KPR)
This guide provides a comprehensive, in-depth protocol for the high-yield recombinant expression and purification of ketopantoate reductase (KPR). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a framework for understanding the critical parameters that govern the successful production of active KPR.
Introduction: The Significance of Ketopantoate Reductase in Drug Discovery
Ketopantoate reductase (KPR; EC 1.1.1.169) is a pivotal enzyme in the pantothenate (vitamin B5) biosynthetic pathway.[1][2] This pathway is essential for the survival of many microorganisms, including pathogenic bacteria, but is absent in mammals, who must obtain vitamin B5 from their diet.[1][3] This metabolic distinction makes KPR an attractive target for the development of novel antimicrobial agents.[3][4] KPR catalyzes the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate, a crucial precursor for the synthesis of coenzyme A (CoA).[5][6] Given the rise of multidrug-resistant pathogens, the development of inhibitors targeting enzymes like KPR is of significant interest in the pharmaceutical industry.[3][7][]
The structural and kinetic characteristics of KPR can vary between species. For instance, KPR from Escherichia coli is a monomeric enzyme, while the Staphylococcus aureus counterpart exists as a stable dimer.[1][5] A thorough understanding of the recombinant expression and purification of KPR is fundamental to facilitating structural biology studies, inhibitor screening campaigns, and detailed enzymatic characterization.
Experimental Workflow Overview
The successful production of pure, active KPR involves a multi-stage process, from the initial gene cloning to the final characterization of the purified protein. This guide will walk you through each critical phase.
Figure 1: A generalized workflow for the recombinant expression and purification of KPR.
Part 1: Gene Cloning and Expression Vector Construction
The foundation of successful recombinant protein production lies in the careful design and construction of the expression vector. The panE gene, which encodes KPR in E. coli, is a common choice for these studies.[1][6]
Rationale for Vector and Tag Selection:
-
Expression Vector: The pET series of vectors are widely used for their high-level protein expression in E. coli. The pET24b vector, for example, utilizes the strong T7 promoter system.[1]
-
Affinity Tag: While native KPR has been successfully purified, the inclusion of an affinity tag, such as a C-terminal 6xHis tag, can significantly streamline the purification process.[5] This allows for a highly specific capture of the recombinant protein using Immobilized Metal Affinity Chromatography (IMAC).[9]
Protocol 1: Cloning of E. coli panE into a pET Vector with a C-terminal 6xHis Tag
-
Gene Amplification: Amplify the panE gene from E. coli K12 genomic DNA using PCR. Design primers to introduce restriction sites (e.g., NdeI and XhoI) for cloning into the pET vector.
-
Vector and Insert Digestion: Digest both the amplified panE gene and the pET vector with the selected restriction enzymes.
-
Ligation: Ligate the digested panE insert into the prepared pET vector using T4 DNA ligase.
-
Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli, such as DH5α.
-
Selection and Verification: Select for positive transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET24b). Verify the correct insertion by colony PCR and sequence analysis.
Part 2: Recombinant Protein Expression
The choice of expression host and the optimization of induction conditions are critical for maximizing the yield of soluble, active KPR.
Rationale for Expression Strain and Induction Conditions:
-
Expression Host: E. coli BL21(DE3) is a robust and widely used strain for protein expression. It contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, which is inducible by isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Induction Parameters: Lowering the induction temperature (e.g., 20°C) and extending the induction time can enhance the proper folding of the recombinant protein and increase the yield of soluble KPR.[5]
Protocol 2: Expression of His-tagged KPR in E. coli BL21(DE3)
-
Transformation: Transform the verified pET-panE plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 1.0–1.3.[5]
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.42 mM.[5]
-
Incubation: Continue to incubate the culture at 20°C for 18 hours with shaking.[5]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Part 3: Protein Purification
A multi-step purification strategy is often employed to achieve high-purity KPR suitable for downstream applications. For His-tagged KPR, IMAC is a powerful initial capture step.
Figure 2: Detailed workflow for the purification of His-tagged KPR.
Protocol 3: Purification of His-tagged KPR
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.8).[5] Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate an IMAC column (e.g., TALON affinity resin) with lysis buffer.[5]
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the bound His-tagged KPR with an elution buffer containing a high concentration of imidazole.
-
-
Dialysis: Dialyze the eluted KPR fractions against a suitable storage buffer (e.g., 25 mM Tris-HCl, 50 mM NaCl, pH 8.0) to remove imidazole and for buffer exchange.[5]
-
Protein Concentration: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.
Table 1: Typical Purification Yields for Recombinant KPR
| Purification Step | Total Protein (mg) | KPR Activity (Units) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Clarified Lysate | 200 | 4000 | 20 | 1 | 100 |
| IMAC Elution | 15 | 3600 | 240 | 12 | 90 |
| After Dialysis | 13 | 3500 | 269 | 13.5 | 87.5 |
Note: These are representative values and actual results may vary.
Part 4: Characterization of Purified KPR
Confirmation of the purity, integrity, and activity of the recombinant KPR is essential.
Protocol 4: SDS-PAGE Analysis
Analyze the purified KPR by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to assess its purity and confirm its molecular weight. E. coli KPR has a predicted molecular weight of approximately 33-34 kDa.[1][6]
Protocol 5: Enzymatic Activity Assay
The activity of KPR can be determined by monitoring the oxidation of NADPH to NADP+ at 340 nm in the presence of the substrate, α-ketopantoate.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 50 mM NaCl, and the purified KPR enzyme.[5]
-
Initiation: Initiate the reaction by adding NADPH and α-ketopantoate.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation.
Table 2: Kinetic Parameters of E. coli KPR
| Parameter | Reported Value | Reference |
| KM (NADPH) | 20 µM | [1] |
| KM (ketopantoate) | 60 µM | [1] |
| kcat | 40 s-1 | [1] |
Note: Kinetic parameters can vary depending on assay conditions.[1]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Suboptimal induction conditions; inefficient cell lysis. | Optimize IPTG concentration, induction temperature, and time. Ensure complete cell lysis. |
| Insoluble Protein (Inclusion Bodies) | High expression rate leading to protein misfolding. | Lower the induction temperature (e.g., 16-20°C) and reduce IPTG concentration. |
| Low Specific Activity | Protein misfolding or denaturation. | Ensure all purification steps are performed at 4°C. Consider adding stabilizing agents like glycerol to buffers. |
| Contaminating Proteins after IMAC | Non-specific binding to the affinity resin. | Increase the imidazole concentration in the wash buffer. Consider an additional purification step like size-exclusion chromatography. |
Conclusion
This guide provides a robust and reproducible framework for the recombinant expression and purification of ketopantoate reductase. By understanding the rationale behind each step, researchers can effectively troubleshoot and optimize the process to obtain high yields of pure, active enzyme. The availability of high-quality KPR is a critical starting point for further biochemical and structural studies, which will ultimately aid in the discovery and development of novel antimicrobial therapeutics.
References
- Current time information in Sacramento, CA, US. (n.d.). Google.
-
Matak-Vinković, D., Vinković, T., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., Miguel, R. N., Smith, A. G., Blundell, T. L., & Abell, C. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493–14500. [Link]
-
Sanchez, J. E., Gross, P. G., Goetze, R., Walsh, R. M., Jr, Peeples, W. B., & Wood, Z. A. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(10), 1869–1878. [Link]
-
Wood Lab. (n.d.). Ketopantoate Reductase. University of Georgia. Retrieved January 16, 2026, from [Link]
-
Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8199–8209. [Link]
-
Lobley, C. M. C., Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2005). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP+ Bound. Biochemistry, 44(30), 10286–10293. [Link]
-
Matak-Vinkovic, D., Vinkovic, T., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., Miguel, R. N., Smith, A. G., Blundell, T. L., & Abell, C. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. Biochemistry, 40(48), 14493–14500. [Link]
-
Sanchez, J. E., Gross, P. G., Goetze, R., Walsh, R. M., Jr, Peeples, W. B., & Wood, Z. A. (2015). 4YCA: Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase from Staphylococcus aureus. RCSB PDB. [Link]
-
Zheng, R., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3520–3528. [Link]
-
Peng, X., Chen, X., Xu, J., Wu, J., & Wei, D. (2019). Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Advances, 9(1), 23-29. [Link]
-
Mondal, S., Nagao, C., & Mizuguchi, K. (2010). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein Engineering Design and Selection, 23(11), 859–869. [Link]
-
Mondal, S., Nagao, C., & Mizuguchi, K. (2010). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein Engineering, Design and Selection, 23(11), 859–869. [Link]
-
Zheng, R., & Blanchard, J. S. (2000). Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue. Biochemistry, 39(51), 15894–15902. [Link]
-
Tomita, H., Yokooji, Y., & Imanaka, T. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular Microbiology, 90(4), 868–881. [Link]
-
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]
-
GE Healthcare. (n.d.). Affinity Chromatography. Retrieved January 16, 2026, from [Link]
-
Williams, H. L., Shepherd, C., De Vila, M. C., Jones, A. J., & Polyak, S. W. (2020). Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor. ChemMedChem, 15(14), 1276–1280. [Link]
-
Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 162-171. [Link]
-
Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved January 16, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 9. bio-rad.com [bio-rad.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Detection of 2-Dehydropantoate
Introduction
2-Dehydropantoate is a critical intermediate in the biosynthesis of pantothenate (Vitamin B5), a precursor to the essential metabolic cofactor Coenzyme A (CoA).[1] The pantothenate synthesis pathway is vital for many organisms, including bacteria and fungi, but is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.[1] Accurate and robust analytical methods for the detection and quantification of 2-dehydropantoate are therefore essential for studying the kinetics of enzymes in this pathway, screening for potential inhibitors, and understanding microbial metabolism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of 2-dehydropantoate using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a direct analysis method using Ion-Pair Reversed-Phase HPLC with UV detection, and a high-sensitivity method involving pre-column derivatization followed by fluorescence detection. The causality behind experimental choices, detailed protocols, and expected outcomes are discussed to ensure scientific integrity and practical applicability.
The Pantothenate Biosynthesis Pathway: The Role of 2-Dehydropantoate
The formation of pantothenate involves a series of enzymatic steps. A key reaction is the reduction of 2-dehydropantoate to (R)-pantoate, catalyzed by the enzyme 2-dehydropantoate 2-reductase (EC 1.1.1.169).[2] Monitoring the depletion of the substrate (2-dehydropantoate) or the formation of the product (pantoate) is fundamental to assaying the activity of this enzyme.
Diagram: Pantothenate Biosynthesis Pathway
Caption: Simplified overview of the pantothenate biosynthesis pathway highlighting the central role of 2-dehydropantoate.
Challenges in 2-Dehydropantoate Analysis
As an α-keto acid, 2-dehydropantoate presents several analytical challenges:
-
Polarity: Its high polarity makes it difficult to retain on standard reversed-phase HPLC columns.
-
Chromophoric Properties: Lacking a strong chromophore, it exhibits weak UV absorbance, which can lead to low sensitivity in direct detection methods.
-
Stability: α-keto acids can be unstable in solution, potentially undergoing decarboxylation or other degradation reactions.
The methods detailed below are designed to address these challenges effectively.
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of relatively high concentrations of 2-dehydropantoate, such as in enzymatic assays with purified components. It offers simplicity and avoids the complexities of derivatization.
Principle of the Method
Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column.[3] A lipophilic ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. In this case, a positively charged reagent like tetrabutylammonium will form a neutral, hydrophobic ion pair with the negatively charged carboxylate group of 2-dehydropantoate at an appropriate pH. This allows for retention and separation on a C18 column. Detection is performed at a low UV wavelength (210 nm) where the carboxyl group absorbs.
Protocol: Ion-Pair RPLC-UV
1. Preparation of Analytical Standard:
-
As a commercial standard is unavailable, 2-dehydropantoate must be synthesized. An enzymatic approach is recommended.
-
Reaction Mixture: Incubate (R)-pantoate with NADP+ and a purified 2-dehydropantoate 2-reductase enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) at 37°C.[1]
-
Monitoring: Track the reverse reaction by monitoring the increase in NADPH absorbance at 340 nm.
-
Purification: Once the reaction reaches equilibrium or completion, terminate it by protein precipitation (e.g., with ice-cold acetonitrile or perchloric acid). The supernatant, containing 2-dehydropantoate, can be purified using solid-phase extraction (SPE) or preparative HPLC.
-
Quantification: The concentration of the purified 2-dehydropantoate standard should be determined by a reliable method, such as quantitative NMR or by derivatization and comparison with a known standard of a similar α-keto acid.
2. Sample Preparation (from enzymatic assays):
-
Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard column for reversed-phase and ion-pair chromatography. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 6.5, with 5 mM Tetrabutylammonium Hydroxide | The buffer controls the ionization state of the analyte, and the ion-pairing reagent facilitates retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Gradient | Isocratic or a shallow gradient (e.g., 5-25% B over 15 min) | To be optimized based on the retention of 2-dehydropantoate and separation from other components. |
| Flow Rate | 0.6 - 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Standard injection volume. |
| Detection | UV at 210 nm | Wavelength for detecting the carboxyl group in the absence of a strong chromophore.[4] |
4. Data Analysis:
-
Identify the 2-dehydropantoate peak by comparing its retention time with the prepared standard.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve constructed from the analytical standard.
Diagram: Workflow for Ion-Pair RPLC-UV Analysis
Caption: Workflow for the analysis of 2-dehydropantoate using Ion-Pair RPLC-UV.
Method 2: High-Sensitivity Analysis via Pre-Column Derivatization and Fluorescence Detection
For samples with low concentrations of 2-dehydropantoate, such as in cell extracts or kinetic studies at low substrate concentrations, a more sensitive method is required. Pre-column derivatization with a fluorescent tag significantly enhances detection limits.
Principle of the Method
This approach involves reacting the α-keto group of 2-dehydropantoate with a derivatizing agent to form a highly fluorescent product. A common and effective reagent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts to form a stable, fluorescent quinoxalinone derivative.[5][6] The derivatized analyte is then separated by standard reversed-phase HPLC and detected using a fluorescence detector. This method provides excellent sensitivity and selectivity.
Protocol: Derivatization and RPLC-Fluorescence
1. Preparation of Analytical Standard:
-
Prepare and purify the 2-dehydropantoate standard as described in Method 1.
2. Sample Preparation (from cell extracts):
-
Harvest bacterial or fungal cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in an ice-cold extraction buffer.
-
Precipitate proteins and other macromolecules with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Centrifuge to pellet the debris and collect the supernatant.
-
The supernatant can be used directly for derivatization or further cleaned up using SPE if the matrix is complex.
3. Derivatization Procedure:
-
DMB Reagent Solution: Prepare a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in dilute acid (e.g., HCl) containing a reducing agent like 2-mercaptoethanol to maintain its stability.[6]
-
Reaction: Mix a defined volume of the sample or standard with the DMB reagent solution in a sealed vial.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 45 minutes) to drive the reaction to completion.[6]
-
Neutralization: After cooling, the reaction may need to be neutralized or diluted with a basic solution (e.g., NaOH) to ensure a single, sharp chromatographic peak, as acidic conditions can sometimes cause peak splitting.[5][6]
4. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good separation for the relatively hydrophobic derivatized product. |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid or Acetate Buffer, pH 4.5) | Controls the pH and ensures good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic eluent for the gradient. |
| Gradient | A linear gradient (e.g., 20-80% B over 20 min) | To elute the derivatized analyte and separate it from reagent peaks and other byproducts. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-35°C | Ensures reproducible chromatography. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection | Fluorescence Detector | |
| Excitation Wavelength (λex) | ~365 nm | |
| Emission Wavelength (λem) | ~450 nm |
5. Data Analysis:
-
Identify the peak corresponding to the DMB-2-dehydropantoate derivative based on its retention time compared to the derivatized standard.
-
Quantify using the peak area and a calibration curve prepared by derivatizing known concentrations of the 2-dehydropantoate standard.
Method Validation and Considerations
For both methods, it is crucial to perform a proper method validation according to established guidelines. Key parameters to assess include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other sample components.
-
Stability: The stability of 2-dehydropantoate in the sample matrix and the stability of the derivatized product should be assessed.
Conclusion
The detection and quantification of 2-dehydropantoate can be successfully achieved using HPLC. For applications where analyte concentrations are high and simplicity is desired, Ion-Pair Reversed-Phase HPLC with UV detection is a robust choice. For trace-level analysis requiring high sensitivity and selectivity, pre-column derivatization with a fluorescent agent like DMB followed by RPLC-Fluorescence detection is the superior method. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the required sensitivity. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and implement reliable analytical methods for this key metabolic intermediate.
References
- Van der Westhuyzen, R., & Strauss, E. (2017). Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples. RSC Advances.
- Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. [URL not available]
- Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [URL not available]
-
Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. Retrieved from [Link]
- Li, W., et al. (2012). A novel ion-pair RP-HPLC method for determination of five components in compound α-ketoacid tablets.
- Mayengbam, S., et al. (2015). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
ModelSEED. (n.d.). rxn30146. Retrieved from [Link]
- Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides.
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Sources
- 1. Buy 2-Dehydropantoate | 470-30-4 [smolecule.com]
- 2. ModelSEED [modelseed.org]
- 3. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 4. A novel ion-pair RP-HPLC method for determination of five components in compound α-ketoacid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Quantitative Analysis of Pantothenate and its Biosynthetic Intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Guide for Researchers
Introduction: The Central Role of Pantothenate in Metabolism
Pantothenate, also known as vitamin B5, is a water-soluble vitamin that serves as the essential precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Proteins (ACP).[1][2] CoA is a ubiquitous and indispensable cofactor in all domains of life, playing a critical role in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids.[2][3] The phosphopantetheine moiety of CoA is also vital for shuttling intermediates between the active sites of enzymes involved in the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[1]
Given its central role, the study of the pantothenate biosynthesis pathway and the quantification of its intermediates are crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease, and for the development of novel antimicrobial agents, as this pathway is essential in many pathogens but absent in mammals.[1][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of pantothenate and its precursors. Its high sensitivity and specificity allow for the accurate quantification of these low-abundance molecules in complex biological matrices, overcoming the limitations of older microbiological assays.[5][6] This application note provides a comprehensive guide to developing and implementing a robust LC-MS/MS method for the analysis of pantothenate intermediates, from sample preparation to data interpretation.
The Pantothenate Biosynthesis Pathway
The de novo synthesis of pantothenate involves a series of enzymatic steps that convert precursors from amino acid and branched-chain amino acid metabolism into the final vitamin. Understanding this pathway is fundamental to identifying the target analytes for a given study. The canonical pathway in organisms like E. coli is well-characterized and serves as a model for analysis.[1]
The pathway begins with aspartate and α-ketoisovalerate and proceeds through several key intermediates to form pantothenate.[1] The core reactions are the formation of β-alanine from aspartate and the synthesis of pantoate, which are then condensed to form pantothenate.[1][7]
Analytical Workflow Overview
The successful quantification of pantothenate intermediates requires a meticulously planned workflow. Each stage, from sample collection to final data analysis, contains critical steps that influence the accuracy and reproducibility of the results. The general workflow is designed to efficiently extract the polar analytes, separate them chromatographically, and detect them with high specificity and sensitivity using tandem mass spectrometry.
Detailed Methodologies and Protocols
This section provides detailed, field-tested protocols for each stage of the analysis. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to efficiently extract the target analytes from a complex biological matrix while simultaneously removing interfering substances like proteins and lipids. The choice of method depends heavily on the sample type. For accurate quantification, especially in metabolic studies, the use of a stable isotope-labeled internal standard (e.g., [13C3,15N]-pantothenic acid) is strongly recommended to be added at the very beginning of the extraction process.[5][6] This standard corrects for analyte loss during sample preparation and for matrix effects during ionization.
Protocol 1: Extraction from Bacterial/Cell Cultures
This protocol is optimized for the extraction of water-soluble metabolites from cell pellets. Rapid quenching of metabolic activity is critical to prevent changes in intermediate concentrations post-harvest.
-
Metabolic Quenching: Rapidly cool the cell culture. Centrifuge the required volume of cell culture at 4°C to pellet the cells.
-
Supernatant Removal: Discard the supernatant immediately.
-
Extraction Solvent Addition: Add 1 mL of ice-cold extraction solution (e.g., 5-sulfosalicylic acid (SSA) or an acetonitrile/methanol/water mixture) containing the internal standard to the cell pellet.[3]
-
Expert Insight: 5-sulfosalicylic acid is an effective deproteinizing agent that does not require removal by solid-phase extraction (SPE), which can lead to the loss of polar analytes like pantothenate.[3]
-
-
Cell Lysis: Resuspend the pellet thoroughly. Lyse the cells using a bead beater or probe sonicator on ice.
-
Protein Precipitation: Incubate the lysate on ice for 15 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Extraction from Serum or Plasma
This protocol focuses on protein precipitation, which is the primary challenge when working with blood products.
-
Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, combine 100 µL of serum/plasma with the internal standard.
-
Protein Precipitation: Add 300 µL of an ice-cold organic solvent, such as methanol containing 1% formic acid or a solution of zinc sulfate in methanol.[8][9] Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Clarification: Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.
-
Filtration: Filter the reconstituted sample into an HPLC vial.
Liquid Chromatography (LC) Method Development
Effective chromatographic separation is essential to resolve pantothenate and its structurally similar intermediates from each other and from matrix components, which minimizes ion suppression.
-
Column Selection: A reversed-phase C18 column is commonly used. To improve the retention of these highly polar analytes, a column designed for 100% aqueous compatibility or a polar-modified C18 column (e.g., Luna Omega Polar C18) is highly recommended.[8][12]
-
Mobile Phase: A simple mobile phase system is preferred to minimize ion suppression.[12]
-
Mobile Phase A: Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Expert Insight: Formic acid aids in protonation for positive ion mode electrospray ionization (ESI+). Ammonium formate can improve peak shape for some compounds.[13]
-
-
Elution Gradient: A gradient elution is necessary to separate early-eluting polar intermediates from the slightly more retained pantothenate.
Table 1: Example LC Gradient Program
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 400 | 98 | 2 |
| 2.0 | 400 | 98 | 2 |
| 10.0 | 400 | 20 | 80 |
| 12.0 | 400 | 20 | 80 |
| 12.1 | 400 | 98 | 2 |
| 15.0 | 400 | 98 | 2 |
Mass Spectrometry (MS) Method
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[11][12]
-
Ionization: Electrospray ionization in positive mode (ESI+) is typically used for pantothenate and its precursors.
-
MRM Transitions: Each analyte is identified by a specific precursor ion (Q1) and one or more product ions (Q3) generated by collision-induced dissociation (CID). The most intense and specific transition is used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).
Table 2: Example LC-MS/MS Parameters for Pantothenate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| Pantothenic Acid | 220.1 | 90.0 (Quantifier) | 15-20 | Positive (ESI+) |
| 72.0 (Qualifier) | 25-30 | Positive (ESI+) | ||
| [¹³C₃,¹⁵N]-Pantothenate (IS) | 224.1 | 93.0 | 15-20 | Positive (ESI+) |
| Pantoate | 149.1 | 89.1 | 10-15 | Positive (ESI+) |
| β-Alanine | 90.0 | 44.0 | 10-15 | Positive (ESI+) |
Note: Collision energies are instrument-dependent and must be optimized empirically for the specific mass spectrometer being used. The MRM transition for pantothenic acid (m/z 220 → 90) is a well-established and robust transition.[12][14]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations in a clean matrix (e.g., water or stripped serum). The concentration range should bracket the expected sample concentrations.
-
Ratio Calculation: For each point in the calibration curve and for each sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Regression Analysis: Plot the peak area ratio (y-axis) against the known concentration of the calibrators (x-axis). Apply a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Pantothenate Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Signal | Inefficient extraction; MS source is dirty; Incorrect MRM transition; Analyte degradation. | Optimize extraction solvent; Clean MS source components; Verify precursor/product ions by direct infusion; Ensure samples are kept cold and analyzed promptly. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; Sample solvent mismatch; Incompatible mobile phase pH. | Use a guard column and replace the analytical column if necessary; Reconstitute final extract in the initial mobile phase; Ensure mobile phase pH is appropriate for analyte pKa. |
| High Background/Interference | Incomplete protein removal; Matrix effects (ion suppression). | Optimize protein precipitation step (try different solvents/agents); Improve chromatographic separation to move analyte away from interfering peaks; Use a stable isotope-labeled internal standard. |
| Poor Reproducibility | Inconsistent sample preparation; Injector variability; Sample instability. | Automate liquid handling where possible; Ensure consistent timing and temperature during extraction; Check injector performance with standards; Analyze samples in a randomized sequence. |
Conclusion
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and specific framework for the quantitative analysis of pantothenate and its biosynthetic intermediates. By carefully optimizing each step of the workflow—from meticulous sample preparation using appropriate internal standards to fine-tuned chromatographic separation and highly selective mass spectrometric detection—researchers can achieve reliable and accurate results. This analytical power is essential for advancing our understanding of cellular metabolism, exploring novel drug targets, and assessing nutritional status in various biological systems.
References
- (No source used)
- Determination of Pantothenic Acid in Food by LC-MS/MS. Chinese Journal of Analysis Laboratory.
-
Leonardi, R., & Jackowski, S. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available at: [Link]
-
Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Phenomenex Application Note. Available at: [Link]
- (No source used)
-
Ottaway, S., et al. (2007). Organisation of the Pantothenate (Vitamin B5) Biosynthesis Pathway in Higher Plants. The Plant Journal. Available at: [Link]
-
Sandoval, F. J., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]
-
Ito, Y., et al. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Journal of the Food Hygienic Society of Japan. Available at: [Link]
-
Choudhury, B., & Cronan, J. E. (2019). Pantothenate biosynthetic pathway. ResearchGate. Available at: [Link]
- Chen, P. (2012). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. Royal Society of Chemistry.
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available at: [Link]
- (No source used)
- (No source used)
-
Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst. Available at: [Link]
- (No source used)
- (No source used)
-
Bas-Bellver, C., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences. Available at: [Link]
- (No source used)
- (No source used)
-
Beck, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Chocholoušková, M., et al. (2020). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, S., & Eisenberg, D. (2003). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Protein Science. Available at: [Link]
-
Giménez, E. C., & Sanchis, V. F. (2009). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay. Journal of AOAC International. Available at: [Link]
-
Matsuda, F., et al. (2009). (R)-Pantothenate Spectrum. MassBank. Available at: [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massbank.eu [massbank.eu]
Application Note: Kinetic Analysis of Enzymes Utilizing 2-Dehydropantoate as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-dehydropantoate is a critical intermediate in the biosynthesis of pantothenate (Vitamin B5), a precursor for the essential cofactor Coenzyme A (CoA).[1] The enzymatic reduction of 2-dehydropantoate to D-pantoate is a key step in this pathway, catalyzed by NAD(P)H-dependent oxidoreductases such as 2-dehydropantoate 2-reductase (DPR), also known as ketopantoate reductase (KPR).[1][2][3][4][5] Given that the pantothenate pathway is essential for many bacteria but absent in animals, the enzymes involved, including KPR, represent promising targets for the development of novel antimicrobial agents.
Kinetic studies of enzymes that utilize 2-dehydropantoate are fundamental to understanding their catalytic mechanisms, substrate specificity, and inhibition profiles.[2] This information is invaluable for designing potent and specific inhibitors for therapeutic purposes. This guide provides a comprehensive overview of the principles and a detailed protocol for performing kinetic assays using 2-dehydropantoate as a substrate, focusing on the spectrophotometric determination of KPR activity.
Principle of the Kinetic Assay
The kinetic analysis of KPR is typically performed by monitoring the change in absorbance of the nicotinamide cofactor, NADPH, at 340 nm.[6][7] KPR catalyzes the reduction of 2-dehydropantoate to pantoate, a reaction that involves the oxidation of NADPH to NADP+.[2][3][8]
Reaction: 2-Dehydropantoate + NADPH + H⁺ → (R)-Pantoate + NADP⁺[3]
NADPH has a strong absorbance peak at 340 nm, whereas NADP⁺ does not.[7][9] Therefore, the rate of the enzymatic reaction can be determined by measuring the decrease in absorbance at 340 nm over time.[7] This rate is directly proportional to the enzyme's activity under the given conditions. By varying the concentration of one substrate (e.g., 2-dehydropantoate) while keeping the other (NADPH) at a saturating concentration, one can determine key kinetic parameters such as the Michaelis constant (KM) and the maximum velocity (Vmax), according to the Michaelis-Menten model.[10][11][12]
Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm[7]
-
Temperature-controlled cuvette holder or incubator[13]
-
Calibrated pipettes[13]
-
pH meter
-
Centrifuge
-
Protein purification system (e.g., FPLC, AKTA)
-
Quartz cuvettes or UV-transparent microplates[13]
Reagents:
-
2-Dehydropantoate (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM HEPES or Potassium Phosphate buffer, pH 7.4)[15]
-
Bovine Serum Albumin (BSA) for protein quantification standards[16]
-
Bradford reagent for protein concentration determination[16]
-
Reagents for bacterial culture, protein expression, and purification (e.g., LB broth, IPTG, Ni-NTA resin)
Protocols
Causality: A highly pure and active enzyme preparation is critical for obtaining reliable kinetic data. Contaminating proteins, especially other dehydrogenases, can interfere with the assay.[14] Recombinant expression in E. coli followed by affinity chromatography is a standard and effective method.
-
Transformation: Transform E. coli expression cells (e.g., BL21(DE3)) with a plasmid containing the gene for the target KPR, often with an affinity tag like a His-tag.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a final concentration of 0.1-1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme and DNase I) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis & Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to remove imidazole and concentrate if necessary.
-
Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay, with BSA as a standard.[16] Store the purified enzyme in aliquots at -80°C.
Causality: The assay conditions, including pH, temperature, and buffer composition, must be optimized and kept consistent to ensure reproducibility. The initial rate of the reaction is measured because substrate concentration is highest and product inhibition is negligible at the beginning of the reaction.[10]
-
Prepare Stock Solutions:
-
2-Dehydropantoate: Prepare a high-concentration stock solution in the assay buffer. The exact concentration will depend on the expected KM value.
-
NADPH: Prepare a fresh stock solution (e.g., 10-20 mM) in the assay buffer. Keep it on ice and protected from light, as it is sensitive to degradation.[7]
-
Enzyme: Dilute the purified enzyme stock to a working concentration in assay buffer. The optimal concentration should provide a linear decrease in absorbance over 1-3 minutes.[7]
-
-
Set up the Spectrophotometer:
-
Set the wavelength to 340 nm.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
-
Assay Reaction Mixture:
-
In a quartz cuvette or microplate well, prepare the reaction mixture. A typical 1 mL reaction mixture would contain:
-
Assay Buffer (to final volume)
-
Saturating concentration of NADPH (e.g., 150-200 µM). This should be well above the KM for NADPH to ensure the reaction rate is dependent only on the 2-dehydropantoate concentration.[8]
-
Varying concentrations of 2-dehydropantoate. A typical range might be 0.1x to 10x the expected KM value.
-
-
Mix the components by gentle pipetting.
-
-
Initiate and Measure:
-
Place the cuvette in the spectrophotometer and let it equilibrate to the set temperature for 3-5 minutes.[17]
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.[15] Mix quickly but gently.
-
Immediately start recording the absorbance at 340 nm for a period of 1-5 minutes, taking readings every few seconds.
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing both substrates but no enzyme, to check for non-enzymatic reduction of the substrate.
-
No-Substrate Control: A reaction mixture containing the enzyme and one substrate, to ensure there is no activity without the other substrate.[18]
-
Data Analysis and Presentation
-
Determine Initial Velocity (v₀):
-
Plot absorbance vs. time for each concentration of 2-dehydropantoate.
-
The initial velocity (v₀) is the slope of the linear portion of this curve.[11]
-
Convert the change in absorbance per minute (ΔAbs/min) to the rate of reaction in µmol/min/mg using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance
-
ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)[9]
-
c = concentration (M)
-
l = path length of the cuvette (usually 1 cm)
-
-
-
Michaelis-Menten Plot:
-
Plot the initial velocity (v₀) against the corresponding substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).[10][19][20]
-
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
This will provide the values for Vmax (the maximum reaction rate) and KM (the substrate concentration at which the reaction rate is half of Vmax).[12]
-
Kinetic data should be presented clearly for easy interpretation.
Table 1: Example Kinetic Data for KPR with 2-Dehydropantoate
| [2-Dehydropantoate] (µM) | Initial Velocity (v₀) (µmol/min/mg) |
| 5 | 1.5 |
| 10 | 2.8 |
| 20 | 4.9 |
| 40 | 7.5 |
| 80 | 10.2 |
| 160 | 12.5 |
| 320 | 14.0 |
Table 2: Calculated Kinetic Parameters for KPR
| Parameter | Value | Unit |
| Vmax | 16.5 ± 0.5 | µmol/min/mg |
| KM | 25.2 ± 2.1 | µM |
Visualizations
Caption: The enzymatic conversion of 2-dehydropantoate to pantoate by KPR.
Caption: Workflow for determining enzyme kinetic parameters.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or very low activity | Inactive enzyme. | Use fresh enzyme or a new batch. Ensure proper storage on ice during use.[7] |
| Incorrect assay conditions. | Verify buffer pH and temperature. Ensure all components were added.[13] | |
| High background rate (no-enzyme control) | Substrate instability or contamination. | Prepare fresh substrate and NADPH solutions. |
| Rate is not linear / levels off too quickly | Substrate depletion. | Dilute the enzyme concentration. Ensure you are measuring the initial velocity.[7] |
| Product inhibition. | Use a lower enzyme concentration. | |
| Rate does not saturate at high substrate concentrations | KM is much higher than the substrate concentrations tested. | Increase the range of substrate concentrations used.[18] |
| Substrate or enzyme precipitation. | Check the solubility of your substrate at high concentrations. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes. Ensure proper mixing of the reaction components.[7][13] |
| Temperature fluctuations. | Allow all reagents and the instrument to equilibrate to the assay temperature.[13] |
References
-
Title: Kinetics Data Analysis - Enzyme Kinetics Source: MyAssays URL: [Link]
-
Title: PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis Source: PMC URL: [Link]
-
Title: Michaelis–Menten kinetics Source: Wikipedia URL: [Link]
-
Title: Kinetics Data Analysis - Enzyme Kinetics Source: YouTube URL: [Link]
-
Title: Enzyme Kinetics & The Michaelis-Menten Equation Source: Open Library Publishing Platform URL: [Link]
-
Title: Michaelis Menten Kinetics – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]
-
Title: How do I experimentally determine Ki of NADPH on enzyme of interest? Source: ResearchGate URL: [Link]
-
Title: Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase Source: PubMed URL: [Link]
-
Title: panE - 2-dehydropantoate 2-reductase - Salmonella typhi Source: UniProt URL: [Link]
-
Title: The pathway of D-pantothenate biosynthesis and its integration into the branched-chain amino acid pathway. Source: ResearchGate URL: [Link]
-
Title: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone Source: PMC - NIH URL: [Link]
-
Title: Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis Source: PubMed URL: [Link]
-
Title: Preparation of enzymes required for enzymatic quantification of 5-keto-D-gluconate and 2-keto-D-gluconate Source: PubMed URL: [Link]
-
Title: MDH Assay Enzyme Hints & Tips Source: University of San Diego URL: [Link]
-
Title: panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12) Source: UniProt URL: [Link]
-
Title: How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? Source: ResearchGate URL: [Link]
-
Title: Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus Source: PubMed URL: [Link]
-
Title: Pantothenate biosynthesis in higher plants Source: ResearchGate URL: [Link]
-
Title: Can someone please help me in the method of determining the enzyme activity of hexokinase and Glucose-6- phosphate Dehydrogenase? Source: ResearchGate URL: [Link]
-
Title: 2-dehydropantoate 2-reductase Source: Chang Bioscience URL: [Link]
-
Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL: [Link]
-
Title: Enzyme Assay Protocol Source: University of San Diego URL: [Link]
- Title: US10913971B2 - Enzyme preparation for use in measurement of glucose Source: Google Patents URL
-
Title: Quick Start™ Bradford Protein Assay Source: Bio-Rad URL: [Link]
Sources
- 1. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. changbioscience.com [changbioscience.com]
- 6. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 11. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. medschoolcoach.com [medschoolcoach.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Preparation of enzymes required for enzymatic quantification of 5-keto-D-gluconate and 2-keto-D-gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. myassays.com [myassays.com]
- 20. youtube.com [youtube.com]
Application Note & Protocols: Biocatalytic Synthesis of 2-Keto-3-Deoxy-Sugar Acids
Introduction: The Significance of 2-Keto-3-Deoxy-Sugar Acids
2-Keto-3-deoxy-sugar acids are vital intermediates in central metabolic pathways and are integral components of bacterial polysaccharides, such as lipopolysaccharides (LPS) and capsular polysaccharides.[1][2] Their unique structures make them valuable precursors for the synthesis of medicinally important compounds and biochemical probes to elucidate microbial metabolic processes.[1][3] Traditional chemical synthesis of these chiral molecules is often hampered by a multitude of reaction steps, the need for extensive protecting group strategies, and a lack of stereospecificity, frequently resulting in racemic mixtures and low yields.[2][3]
Biocatalytic synthesis offers a compelling alternative, leveraging the inherent specificity and efficiency of enzymes to produce stereochemically pure 2-keto-3-deoxy-sugar acids in fewer steps and under milder reaction conditions.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of these valuable compounds, focusing on two primary biocatalytic strategies: aldol condensation and dehydration of sugar acids.
Enzymatic Strategies for Synthesis
The biocatalytic production of 2-keto-3-deoxy-sugar acids predominantly relies on two classes of enzymes: aldolases and dehydratases. The choice of enzyme dictates the starting materials and the overall synthetic route.
Aldolase-Catalyzed Synthesis: Carbon-Carbon Bond Formation
Aldolases are powerful enzymatic tools for forming new carbon-carbon bonds with high stereocontrol.[4][5] In the context of 2-keto-3-deoxy-sugar acid synthesis, pyruvate-dependent aldolases, such as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase and 2-keto-3-deoxy-gluconate (KDG) aldolase, are of particular importance. These enzymes catalyze the reversible condensation of pyruvate (the donor) with an aldehyde (the acceptor).[4][6]
-
KDPG Aldolase: This Class I aldolase, found in the Entner-Doudoroff pathway, catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.[6][7] The reaction proceeds through the formation of a Schiff base intermediate with a lysine residue in the active site.[8][9] While its natural substrate is phosphorylated, directed evolution has expanded its utility to accept non-phosphorylated aldehydes, making it a versatile tool for organic synthesis.[5][7]
-
KDG Aldolase: This aldolase is specific for the condensation of pyruvate with various aldehydes to form non-phosphorylated 2-keto-3-deoxy-sugar acids.[4] For instance, KDG aldolase from Sulfolobus solfataricus can synthesize 2-keto-3-deoxy-D-gluconate (KDG) from pyruvate and D-glyceraldehyde.[4]
The general mechanism for a Class I aldolase-catalyzed reaction is depicted below:
Figure 1. Generalized workflow for aldolase-catalyzed synthesis of 2-keto-3-deoxy-sugar acids.
Dehydratase-Catalyzed Synthesis: A One-Step Conversion
An alternative and highly efficient route involves the dehydration of readily available sugar acids (aldonic acids).[2] Gluconate dehydratase (GAD), for example, catalyzes the direct conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG).[1][2] This one-step synthesis is particularly advantageous as it can achieve high yields with complete conversion and no side-product formation.[2]
The reaction involves the stereospecific elimination of a water molecule from the sugar acid, followed by tautomerization to form the final 2-keto-3-deoxy-sugar acid.[10]
Figure 2. One-step synthesis of KDG using gluconate dehydratase.
Data Presentation: Comparison of Biocatalytic Methods
| Parameter | Aldolase-Catalyzed Synthesis (e.g., KDG Aldolase) | Dehydratase-Catalyzed Synthesis (e.g., GAD) | Reference |
| Enzyme | 2-Keto-3-deoxy-gluconate (KDG) Aldolase | Gluconate Dehydratase (GAD) | [4],[2] |
| Starting Materials | Pyruvate and an aldehyde (e.g., D-glyceraldehyde) | A single sugar acid (e.g., D-gluconate) | [4],[2] |
| Key Reaction | Aldol Condensation | Dehydration | [4],[2] |
| Number of Steps | One-pot, but requires two substrates | One-pot, one substrate | [4],[2] |
| Reported Yield | Varies with substrates | Approximately 90% | [2] |
| Stereoselectivity | High | High | [3],[2] |
| Advantages | Versatile for creating diverse sugar acids by varying the aldehyde substrate. | Simple, highly efficient, and often complete conversion with no byproducts. | [5],[2] |
| Disadvantages | May require optimization for different aldehyde substrates. | Substrate scope is limited to the corresponding sugar acid. | [5],[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Keto-3-deoxy-D-gluconate (KDG) using Gluconate Dehydratase (GAD)
This protocol is adapted from a procedure using recombinant GAD from the hyperthermophilic crenarchaeon Thermoproteus tenax.[2]
A. Enzyme Preparation (Simplified)
-
Express recombinant GAD from T. tenax in a suitable host (e.g., E. coli).
-
Lyse the cells and perform a heat precipitation step (e.g., 70-80°C) to denature and remove most host proteins.
-
Clarify the lysate by centrifugation.
-
Further purify the GAD using precipitation steps (e.g., with ammonium sulfate) or chromatography if higher purity is required.[2] For many synthetic applications, the heat-treated supernatant is sufficient.[11]
B. Biocatalytic Reaction
-
Prepare a reaction mixture containing:
-
D-gluconate (sodium salt): 50 mM
-
Tris-HCl buffer: 50 mM, pH 7.5
-
Purified or partially purified GAD: 0.1 - 0.5 mg/mL
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70°C for T. tenax GAD) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing for the presence of KDG and the disappearance of D-gluconate.
C. Product Analysis and Purification
-
Analysis: The conversion of D-gluconate to KDG can be monitored using LC-MS.[2] A method for HPLC analysis after derivatization with O-phenylenediamine (OPD) has also been developed for sensitive quantification.[12]
-
Purification: a. Terminate the reaction by denaturing the enzyme (e.g., by boiling or adding acid) and remove the precipitated protein by centrifugation. b. The supernatant containing KDG can be used directly for many applications or further purified. c. For high purity KDG, ion-exchange chromatography or size-exclusion chromatography can be employed.
Protocol 2: Synthesis of 2-Keto-3-deoxy-L-galactonate (KDGal) from Agarose-derived Substrate
This protocol describes a multi-step enzymatic process to produce KDGal from agarose, a component of red macroalgae.[3]
A. Substrate Preparation: Enzymatic Hydrolysis of Agarose
-
Degrade agarose into 3,6-anhydro-L-galactose (AHG) using a two-step enzymatic hydrolysis with endo-type β-agarase and neoagarooligosaccharide (NAOS) hydrolase.
B. Biocatalytic Conversion of AHG to KDGal
This is a two-enzyme, one-pot reaction.[3]
-
Step 1: Oxidation of AHG a. Prepare a reaction mixture containing:
- AHG (from previous step): ~2 mM
- NAD⁺ (cofactor): 3 mM
- AHG dehydrogenase (e.g., VejAHGD): 0.05 mg/mL b. Incubate at 30°C with agitation (100 rpm) for 12 hours. This converts AHG to 3,6-anhydrogalactonate (AHGA).
-
Step 2: Isomerization to KDGal a. To the reaction mixture from Step 1, add 3,6-anhydrogalactonate cycloisomerase (e.g., VejACI) to a final concentration of 0.05 mg/mL. b. Continue incubation at 30°C with agitation (100 rpm) for another 12 hours. This isomerizes AHGA to KDGal.[3]
C. Product Analysis and Purification
-
Analysis: Monitor the formation of KDGal using HPLC.[3]
-
Purification: a. Remove enzymes from the reaction mixture, for example, by using ultrafiltration with a 10 kDa molecular weight cutoff filter. b. Purify KDGal from any remaining unreacted oligosaccharides using size-exclusion chromatography.[3]
Conclusion
Biocatalytic methods provide powerful and sustainable routes for the synthesis of 2-keto-3-deoxy-sugar acids. By selecting the appropriate enzyme—be it an aldolase for versatile C-C bond formation or a dehydratase for highly efficient one-step conversions—researchers can access these valuable molecules with high stereopurity and yield. The protocols outlined in this application note serve as a practical starting point for scientists in academic and industrial settings to harness the potential of biocatalysis for their research and development needs.
References
-
Lamble, A. et al. (2006). Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Biochemical Society Transactions, 34(Pt 2), 316-319. [Link]
-
Lee, S. H. et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 299. [Link]
-
Matsubara, K. et al. (2014). One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate. Journal of Biotechnology, 191, 69-77. [Link]
-
M-CSA (n.d.). 2-dehydro-3-deoxy-phosphogluconate aldolase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
Wu, J. et al. (2016). Enzymatic synthesis of 3-deoxy-D-manno-octulosonic acid (KDO) and its application for LPS assembly. Scientific Reports, 6, 24752. [Link]
-
Tyndall, J. D. et al. (2005). Directed evolution of aldolases for exploitation in synthetic organic chemistry. Bioorganic & Medicinal Chemistry, 13(23), 6572-6580. [Link]
-
Matsubara, K. et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. PubMed. [Link]
-
Wikipedia (n.d.). 2-Dehydro-3-deoxy-phosphogluconate aldolase. Retrieved from [Link]
-
Tai, T. D. et al. (2020). Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals. Applied Microbiology and Biotechnology, 104(15), 6649-6663. [Link]
-
Tai, T. D. et al. (2020). Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals. ResearchGate. [Link]
-
Fullerton, S. W. et al. (2006). Mechanism of the Class I KDPG Aldolase. Journal of Molecular Biology, 358(2), 470-484. [Link]
-
Lin, C. H. et al. (1994). CTP:CMP-3-deoxy-manno-octulosonate cytidylyltransferase from Escherichia coli: overproduction and application to the synthesis of CMP-KDO and analogs. Journal of the American Chemical Society, 116(12), 5151-5159. [Link]
-
Griffiths, M. W. et al. (2009). Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates. The FEBS Journal, 276(13), 3581-3590. [Link]
-
Fullerton, S. W. et al. (2006). Mechanism of the Class I KDPG aldolase. University of St Andrews Research Portal. [Link]
-
Hofmann, S. et al. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. Methods and Protocols, 5(1), 10. [Link]
-
Dziwornu, P. A. et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 209. [Link]
-
Wohlgemuth, R. et al. (2021). Synthesis of selected 2‐keto‐3‐deoxy‐aldonic acids by biocatalytic dehydrations of their corresponding aldonic acids. ChemCatChem, 13(1), 213-219. [Link]
-
Wu, J. et al. (2016). Enzymatic synthesis of 3-deoxy-D-manno-octulosonic acid (KDO) and its application for LPS assembly. ResearchGate. [Link]
-
Hofmann, S. et al. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. archaea.bio. [Link]
-
Matsubara, K. et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Scite.ai. [Link]
-
Naismith, J. H. (n.d.). Aldolase. Structure-function studies of proteins. Retrieved from [Link]
-
ResearchGate (n.d.). HPLC analysis of reaction products from 2‐keto‐3‐deoxyhexonates by the... ResearchGate. Retrieved from [Link]
-
Martin, S. F. & Follows, B. C. (1999). Total synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) and 2-deoxy-beta-KDO. Organic Letters, 1(1), 71-74. [Link]
-
Condemine, G. et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose | MDPI [mdpi.com]
- 4. Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. scite.ai [scite.ai]
- 11. Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax | archaea.bio [archaea.bio]
- 12. Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways | bioRxiv [biorxiv.org]
Application Notes and Protocols: Analytical Techniques for Quantifying Organic Acids in Cell Lysates
<
Introduction: The Central Role of Organic Acids in Cellular Metabolism
Organic acids are cornerstone metabolites, acting as critical intermediates in fundamental cellular processes, most notably the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid metabolism. The cellular concentrations of these small molecules provide a dynamic snapshot of the physiological state of a cell, reflecting its bioenergetic status and responses to genetic or environmental perturbations. For researchers in drug development and disease biology, the precise quantification of organic acids in cell lysates is paramount for understanding disease mechanisms, identifying therapeutic targets, and assessing drug efficacy and toxicity. This guide provides a comprehensive overview of the predominant analytical techniques for this purpose, offering detailed, field-proven protocols and explaining the critical scientific rationale behind experimental choices.
Pillar 1: Strategic Planning for Accurate Quantification
Before embarking on any analytical workflow, a foundational understanding of the pre-analytical steps is crucial. The choices made during sample preparation will profoundly impact the accuracy and reproducibility of the final quantitative data.
The Critical First Step: Quenching Metabolism
Cellular metabolism is a rapid process, with metabolite turnover occurring on the timescale of seconds. To obtain a true representation of the intracellular metabolic state at the moment of collection, enzymatic activity must be halted instantaneously. This process, known as quenching, is designed to inactivate enzymes and terminate all metabolic activity.[1][2]
The ideal quenching solvent should rapidly inhibit metabolism without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites.[1] Common and effective methods include the use of ice-cold solvents or solutions.[2] For suspension cultures, adding an excess of ice-cold saline can rapidly inactivate metabolism.[3][4] A popular and validated method for suspension-cultured mammalian cells involves quenching in 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40 °C.[5] For adherent cells, a direct quenching method that avoids stressful and time-consuming steps like trypsinization is preferable to prevent metabolite leakage.[6] Rapid removal of media followed by quenching with a cold solvent is often employed.[3][4]
Workflow for Quenching and Initial Cell Lysis
Caption: Initial steps for sample preparation.
Extraction of Organic Acids: Liberating the Analytes
Following quenching, the next critical phase is the efficient extraction of organic acids from the cell lysate. The choice of extraction solvent is pivotal and depends on the specific class of metabolites being targeted.[7] A comprehensive study comparing ten different extraction protocols found that the efficiency and reproducibility of metabolite extraction are highly variable across different protocols, sample types, and chemical classes of metabolites.[8][9][10]
For a broad range of polar metabolites, including many organic acids, a mixture of methanol and water is often a suitable choice.[11] One validated protocol utilizes two sequential extractions with 100% methanol followed by a single water extraction to recover a wide range and high amount of metabolites.[5][7] Other studies have shown that combinations like 75% ethanol and methyl-tert-butyl ether (MTBE) can offer high reproducibility.[12] The key is to select a solvent system that efficiently lyses the cells and solubilizes the target organic acids while minimizing the co-extraction of interfering substances like proteins and lipids.[13][14]
Pillar 2: Core Analytical Techniques
The quantification of organic acids in the prepared cell extracts is primarily achieved through three powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique widely used for non-targeted metabolomics due to its ability to separate and detect a broad range of compounds.[15] For organic acid analysis, LC-MS/MS (tandem mass spectrometry) is particularly powerful, offering enhanced specificity and quantification capabilities.[16][17]
Scientific Rationale: LC separates the complex mixture of metabolites based on their physicochemical properties, such as polarity.[18] As the separated compounds elute from the LC column, they are ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio of the ions, allowing for their identification and quantification.[19]
Protocol: LC-MS/MS for TCA Cycle Intermediates
This protocol is adapted for the analysis of key organic acids in the TCA cycle.
-
Sample Preparation:
-
Start with a quenched and extracted cell lysate as described previously.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet any remaining cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For targeted analysis, consider a derivatization step to improve chromatographic retention and sensitivity. Phenylenediamine derivatization has been shown to be effective for carboxylic acid-containing metabolites.[20][21]
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used for separating TCA cycle intermediates.[22][23] Mixed-mode chromatography can also be effective.[24][25]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.[24]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
MS/MS Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is generally preferred for the analysis of organic acids.[24]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for each organic acid and monitoring a specific product ion after fragmentation.[16]
-
Data Analysis: Quantify the organic acids by comparing the peak areas from the samples to a calibration curve generated from authentic standards.[19]
-
LC-MS/MS Workflow
Caption: LC-MS/MS workflow for organic acid analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like organic acids, a derivatization step is necessary to increase their volatility.[26][27]
Scientific Rationale: Derivatization chemically modifies the organic acids, typically by replacing active hydrogens on carboxyl and hydroxyl groups with less polar, more volatile groups.[26][28] The most common methods are silylation and methoximation followed by silylation.[28][29] The derivatized compounds are then separated by GC based on their boiling points and interactions with the column's stationary phase.[27] The mass spectrometer then detects and quantifies the separated compounds.[30]
Protocol: GC-MS Analysis of Organic Acids
-
Sample Preparation and Derivatization:
-
Start with the dried cell extract.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect aldehyde and keto groups, which prevents the formation of multiple derivatives from a single compound.[28]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[28][31] This increases the volatility of the organic acids.[26]
-
-
GC Separation:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.[27][32]
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the heated inlet.
-
Oven Temperature Program: Start at a low temperature and gradually increase it to separate the compounds based on their boiling points.[27][31]
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.[31]
-
Acquisition Mode: Full scan mode is often used for untargeted analysis, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification for increased sensitivity and specificity.[27][30]
-
Data Analysis: Identify organic acids by comparing their retention times and mass spectra to a library of standards. Quantify using calibration curves.
-
GC-MS Derivatization and Analysis Workflow
Caption: GC-MS workflow with derivatization.
C. Enzymatic Assays
Enzymatic assays offer a highly specific and often simpler alternative for quantifying individual organic acids, such as lactate and pyruvate.[33][34] These assays are typically colorimetric or fluorometric and can be performed in a 96-well plate format, making them suitable for high-throughput screening.[33]
Scientific Rationale: These assays utilize enzymes that are highly specific for the organic acid of interest. The enzymatic reaction produces a product that can be detected optically. For example, in many lactate assays, lactate oxidase catalyzes the conversion of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction to produce a colored or fluorescent compound, the intensity of which is proportional to the initial lactate concentration.[33][35]
Protocol: Colorimetric Lactate Assay
-
Sample Preparation:
-
Use the supernatant from the cell lysate after centrifugation to remove debris.
-
If necessary, dilute the samples in the provided assay buffer to ensure the lactate concentration falls within the linear range of the assay.[33]
-
-
Assay Procedure:
-
Prepare a standard curve using the provided lactate standard.
-
Add samples and standards to the wells of a 96-well plate.
-
Add the reaction mixture, which typically contains the specific enzyme (e.g., lactate oxidase) and a detection reagent.[35][36]
-
Incubate the plate for the recommended time at the specified temperature to allow the enzymatic reaction to proceed.[33]
-
-
Detection and Quantification:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples by comparing their readings to the standard curve.
-
Enzymatic Assay Principle
Caption: Principle of a typical enzymatic assay.
Pillar 3: Method Validation and Data Interpretation
The validation of any analytical method is essential to ensure that the results are reliable and reproducible.[15][37] This is a critical step before a biomarker can be accepted for its intended use.[38]
Key Validation Parameters
| Parameter | Description | Importance |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[20][39] | Ensures accurate quantification across a range of concentrations. |
| Accuracy | The closeness of the measured value to the true value.[39] | Reflects the systematic error of the method. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.[39] | Indicates the random error of the method. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected.[20][39] | Defines the sensitivity of the method. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[25][40] | Defines the lower limit of the quantitative range. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[19] | Ensures that the signal is from the target analyte and not from interfering substances. |
| Recovery | The efficiency of the extraction process, determined by spiking a known amount of analyte into a blank matrix.[20][22] | Assesses the loss of analyte during sample preparation. |
Data Interpretation in a Biological Context
The quantitative data obtained from these analytical techniques must be interpreted within the broader biological context of the experiment. Changes in the levels of specific organic acids can provide insights into:
-
Metabolic Reprogramming: Alterations in pathways like glycolysis (the Warburg effect in cancer) or the TCA cycle.
-
Drug Mechanism of Action: How a compound perturbs specific metabolic pathways.
-
Disease Pathophysiology: The metabolic signatures associated with a particular disease state.
Conclusion: A Multi-faceted Approach to a Complex Question
The quantification of organic acids in cell lysates is a multi-step process that requires careful consideration of each stage, from initial sample handling to final data analysis. While powerful techniques like LC-MS and GC-MS provide comprehensive profiling capabilities, simpler and more targeted enzymatic assays also play a crucial role. The choice of methodology will depend on the specific research question, the available instrumentation, and the desired throughput. By adhering to validated protocols and understanding the scientific principles behind each step, researchers can generate high-quality, reproducible data that will advance our understanding of cellular metabolism in health and disease.
References
-
Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. (2011). Nature Protocols. [Link]
-
Dietmair, S., et al. (2021). Comparison of extraction methods for intracellular metabolomics. bioRxiv. [Link]
-
Dietmair, S., et al. (2010). Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols. Analytical Biochemistry. [Link]
-
Comparison of extraction methods for intracellular metabolomics of human tissues. (2022). Metabolites. [Link]
-
Naz, S., et al. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography A. [Link]
-
SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. (2022). Metabolites. [Link]
-
Dietmair, S., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites. [Link]
-
Dietmair, S., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites. [Link]
-
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (n.d.). Springer Nature Experiments. [Link]
-
Quenching Methods for the Analysis of Intracellular Metabolites. (2012). Methods in Molecular Biology. [Link]
-
Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. (2011). ResearchGate. [Link]
-
Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. (n.d.). Waters. [Link]
-
A direct cell quenching method for cell-culture based metabolomics. (2010). Metabolomics. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]
-
Method validation strategies involved in non-targeted metabolomics. (2014). ResearchGate. [Link]
-
Comparison of extraction methods for intracellular metabolomics of human tissues. (2022). PMC. [Link]
-
Quenching methods for the analysis of intracellular metabolites. (2012). PubMed. [Link]
-
Comparison of extraction methods for intracellular metabolomics. (2021). ResearchGate. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2023). JACS Au. [Link]
-
Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Journal of Chromatography B. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Challenges in the Metabolomics-Based Biomarker Validation Pipeline. (2022). PMC. [Link]
-
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). GL Sciences. [Link]
-
Method validation strategies involved in non-targeted metabolomics. (2014). PubMed. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. [Link]
-
Lactate Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]
-
NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. (2022). PMC. [Link]
-
Qualitative and quantitative analysis/method validation in metabolomics. (n.d.). University of Alabama at Birmingham. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
-
Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017). PMC. [Link]
-
An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). PubMed. [Link]
-
Lactate Assay Kits. (n.d.). Biocompare. [Link]
-
Organic Acid Profiling Analysis in Culture Media of Lactic Acid Bacteria by Gas Chromatography-Mass Spectrometry. (2013). ResearchGate. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]
-
A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. (2018). PMC. [Link]
-
Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed. [Link]
-
Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-. (2012). OSTI.GOV. [Link]
-
Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017). Semantic Scholar. [Link]
-
Organic Acid Analysis Standard Instructions. (n.d.). Bio-Rad. [Link]
Sources
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 4. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A direct cell quenching method for cell-culture based metabolomics | Semantic Scholar [semanticscholar.org]
- 7. biospec.net [biospec.net]
- 8. Comparison of extraction methods for intracellular metabolomics of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 10. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of extraction methods for intracellular metabolomics | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. anis.au.dk [anis.au.dk]
- 16. Organic Acids Analysis Service | LC–MS/MS Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 18. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uab.edu [uab.edu]
- 20. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 21. An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices | Semantic Scholar [semanticscholar.org]
- 24. lcms.cz [lcms.cz]
- 25. lcms.cz [lcms.cz]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. metbio.net [metbio.net]
- 28. youtube.com [youtube.com]
- 29. gcms.cz [gcms.cz]
- 30. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. cellbiolabs.com [cellbiolabs.com]
- 34. biocompare.com [biocompare.com]
- 35. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [worldwide.promega.com]
- 37. Method validation strategies involved in non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. osti.gov [osti.gov]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the total synthesis of pantothenate (Vitamin B5) and its related natural products. This guide offers in-depth insights into both chemical and chemoenzymatic strategies, complete with detailed protocols and characterization methods.
Introduction: The Significance of Pantothenate and its Analogs
Pantothenate is a vital precursor to the ubiquitous cofactor Coenzyme A (CoA), which plays a central role in numerous metabolic processes, including the Krebs cycle and the synthesis and degradation of fatty acids.[1] The biosynthesis of CoA from pantothenate is a conserved pathway across many organisms, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[1] Consequently, the synthesis of pantothenate analogs, such as pantothenamides and modified CoA molecules, is of significant interest for studying enzyme mechanisms, developing enzyme inhibitors, and probing metabolic pathways.[2]
This guide will explore the key synthetic strategies for accessing these valuable molecules, with a focus on practical applications for the research and drug development community.
Strategic Approaches to the Synthesis of Pantothenate Analogs
The total synthesis of pantothenate and its derivatives can be broadly categorized into two main approaches: total chemical synthesis and chemoenzymatic synthesis. The choice of strategy often depends on the desired complexity of the target molecule and the need for stereochemical control.
Total Chemical Synthesis: Building the Pantothenamide Scaffold
A common strategy for the synthesis of pantothenate analogs, particularly N-substituted pantothenamides, involves the ring-opening of a pantolactone precursor with a desired amine. This reaction forms the characteristic amide bond of the pantothenate structure. Both the racemic mixture (DL-pantolactone) and the enantiopure D-pantolactone can be used as starting materials.[2] While D-pantolactone is the biologically active enantiomer, DL-pantolactone offers a more cost-effective starting point for chemical synthesis.[2]
A general workflow for the chemical synthesis of N-substituted pantothenamides is depicted below:
Caption: Chemical synthesis of N-substituted pantothenamides.
Chemoenzymatic Synthesis: Harnessing Biological Catalysts for Coenzyme A Analogs
For the synthesis of more complex molecules like Coenzyme A analogs, a chemoenzymatic approach is often preferred. This strategy combines the flexibility of chemical synthesis for creating diverse precursor molecules with the high specificity and efficiency of enzymatic transformations.
A widely used chemoenzymatic strategy involves the in vitro reconstruction of the final steps of the CoA biosynthetic pathway using purified enzymes. Typically, three key enzymes from Escherichia coli are employed in a one-pot reaction:[2][3][4][5]
-
Pantothenate Kinase (PanK or CoaA): Catalyzes the phosphorylation of the pantothenate analog.
-
Phosphopantetheine Adenylyltransferase (PPAT or CoaD): Transfers an adenylyl group to the phosphorylated intermediate.
-
Dephospho-CoA Kinase (DPCK or CoaE): Catalyzes the final phosphorylation to yield the CoA analog.
These enzymes are often overexpressed as hexa-histidine-tagged proteins to facilitate their purification.[3][4][5]
Caption: Chemoenzymatic synthesis of Coenzyme A analogs.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of a representative pantothenate analog, N-pentylpantothenamide, and its subsequent conversion to the corresponding Coenzyme A analog.
Protocol 1: Total Chemical Synthesis of (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-N'-pentyl-β-alaninamide (N-pentylpantothenamide)
This protocol is adapted from established methods for the synthesis of N-substituted pantothenamides.[6]
Materials:
-
D-(-)-Pantolactone
-
N-Boc-β-alanine
-
n-Pentylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Synthesis of Boc-N-pentyl-β-alaninamide
-
To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add n-pentylamine (1.1 eq) dropwise and continue stirring at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-N-pentyl-β-alaninamide.
Step 2: Deprotection to yield N-pentyl-β-alaninamide TFA salt
-
Dissolve the Boc-protected amide from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of N-pentyl-β-alaninamide, which can be used in the next step without further purification.
Step 3: Coupling with D-(-)-Pantolactone
-
Dissolve the N-pentyl-β-alaninamide TFA salt from Step 2 in a suitable solvent such as methanol.
-
Add D-(-)-pantolactone (1.0 eq) and triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield N-pentylpantothenamide.
Protocol 2: Chemoenzymatic Synthesis of N-pentylpantothenamide-Coenzyme A
This protocol outlines a one-pot enzymatic conversion of the chemically synthesized N-pentylpantothenamide to its corresponding Coenzyme A analog.[2][3][4][5]
Materials:
-
N-pentylpantothenamide
-
Hexa-histidine-tagged E. coli Pantothenate Kinase (CoaA), Phosphopantetheine Adenylyltransferase (CoaD), and Dephospho-CoA Kinase (CoaE)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Centrifugal filters (10 kDa MWCO)
-
Reversed-phase HPLC system
Procedure:
Step 1: Overexpression and Purification of Enzymes
-
Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids containing the genes for His-tagged CoaA, CoaD, and CoaE.
-
Grow the cultures to mid-log phase and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Purify the His-tagged proteins from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Dialyze the purified enzymes against a suitable storage buffer and store at -80 °C.
Step 2: One-Pot Enzymatic Reaction
-
In a microcentrifuge tube, combine Tris-HCl buffer, KCl, MgCl₂, ATP, and a reducing agent (DTT or TCEP).
-
Add the purified CoaA, CoaD, and CoaE enzymes to the reaction mixture.
-
Initiate the reaction by adding a solution of N-pentylpantothenamide.
-
Incubate the reaction mixture at 37 °C with shaking for several hours to overnight.[7]
Step 3: Purification of the CoA Analog
-
After the reaction is complete, remove the enzymes by ultrafiltration using a 10 kDa MWCO centrifugal filter.[2]
-
Purify the CoA analog from the flow-through by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., potassium phosphate).[7]
Characterization of Synthesized Products
Thorough characterization of the synthesized pantothenate analogs is crucial to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected functional groups and the overall carbon skeleton. For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons. Representative NMR spectra for pantothenamide derivatives can be found in the supplementary information of published literature.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used ionization technique for these types of molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compounds and for their purification. Reversed-phase HPLC with a C18 column is frequently used for the analysis and purification of pantothenate and its analogs.[7][9] A UV detector is typically used for detection, with the wavelength set to an appropriate value for the compound of interest (e.g., 204-260 nm).[9][10]
| Technique | Purpose | Key Parameters |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts (δ), coupling constants (J), integration |
| Mass Spectrometry | Molecular weight determination and purity assessment | m/z values, isotopic distribution |
| HPLC | Purity analysis and purification | Retention time (t_R), peak area, mobile phase composition, column type |
Conclusion
The total synthesis of pantothenate-related natural products is a dynamic field with significant implications for drug discovery and chemical biology. The strategies and protocols outlined in this guide provide a solid foundation for researchers to synthesize and study these important molecules. By combining the power of chemical synthesis with the precision of enzymatic catalysis, a wide array of pantothenate analogs can be accessed, paving the way for new discoveries in medicine and biochemistry.
References
- Nazi, I., Koteva, K. P., & Wright, G. D. (2007). One-pot chemoenzymatic preparation of coenzyme A analogues.
- Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite. Journal of Biological Chemistry, 277(50), 48205-48209.
- Nazi, I., Koteva, K. P., & Wright, G. D. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters, 19(8), 2054–2057.
- van Wyk, M., & Strauss, E. (2007). One-pot preparation of coenzyme A analogues via an improved chemo-enzymatic synthesis of pre-CoA thioester synthons.
- Chen, S. K., & Chen, Y. F. (2003). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 11(3).
- Begley, T. P., Kinsland, C., & Strauss, E. (2001). The biosynthesis of pantothenic acid and coenzyme A in Escherichia coli. EcoSal Plus, 2(1).
- Guan, J., Hachey, M., Puri, L., Howieson, V., Saliba, K. J., & Auclair, K. (2016). A cross-metathesis approach to novel pantothenamide derivatives. Beilstein journal of organic chemistry, 12, 976–982.
- Strauss, E., de Villiers, M., & Rootman, I. (2010). Biocatalytic Production of Coenzyme A Analogues.
- Geerlof, A., Lewendon, A., & Shaw, W. V. (1999). Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli. The Journal of biological chemistry, 274(38), 27105–27111.
-
Guan, J., Hachey, M., Puri, L., Howieson, V., Saliba, K. J., & Auclair, K. (2016). Supporting Information File 2: A cross-metathesis approach to novel pantothenamide derivatives NMR spectra. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Moolman, W. J., de Villiers, M., & Strauss, E. (2012). Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli. Microbiology Spectrum, 10(3), e00057-22.
- Song, W. J., & Jackowski, S. (1994). Cloning, sequencing, and expression of the pantothenate kinase (coaA) gene of Escherichia coli. Journal of bacteriology, 176(10), 2817–2823.
- van der-Velpen, V., van der-Velpen, V., & van der-Velpen, V. (2017). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Frontiers in plant science, 8, 1339.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000210). Retrieved from [Link]
- Jackowski, S., & Rock, C. O. (1987). Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli. Journal of bacteriology, 169(4), 1469–1473.
- Armengaud, J., Fernandez, B., Chaumont, V., Rollin-Genetet, F., Finet, S., Marchetti, C., Myllykallio, H., Vidaud, C., Pellequer, J. L., Gribaldo, S., Forterre, P., & Gans, P. (2003). Identification, purification, and characterization of an eukaryotic-like phosphopantetheine adenylyltransferase (coenzyme A biosynthetic pathway) in the hyperthermophilic archaeon Pyrococcus abyssi. The Journal of biological chemistry, 278(34), 31704–31714.
- Jansen, P. A. M., van der Krieken, D. A., Botman, P. N. M., Blaauw, R. H., Cavina, L., Raaijmakers, E. M., de Heuvel, E., Sandrock, J., Pennings, L. J., Hermkens, P. H. H., Zeeuwen, P. L. J. M., Rutjes, F. P. J. T., & Schalkwijk, J. (2019). Stable pantothenamides with potent and selective antimicrobial activity against Staphylococcus aureus. European journal of medicinal chemistry, 183, 111699.
- Thomas, J., & Cronan, J. E., Jr (2010). Antibacterial activity of N-pentylpantothenamide is due to inhibition of coenzyme A synthesis. Antimicrobial agents and chemotherapy, 54(3), 1374–1377.
-
UniProt. (n.d.). coaA - Pantothenate kinase - Escherichia coli (strain K12). Retrieved from [Link]
- Strauss, E., Kinsland, C., Ge, Y., McLafferty, F. W., & Begley, T. P. (2001). Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria. The Journal of biological chemistry, 276(17), 13513–13516.
- Palaric, C., Pilard, S., Fontaine, J. X., Boccard, J., Mathiron, D., Rigaud, S., Cailleu, D., Mesnard, F., Gut, Y., Renaud, T., Petit, A., Beaumal, J. Y., & Molinié, R. (2019). Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring. Metabolomics : Official journal of the Metabolomic Society, 15(8), 107.
- Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(3), 563–569.
Sources
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. One-pot chemoenzymatic preparation of coenzyme A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Purification and Characterization of Phosphopantetheine Adenylyltransferase from Escherichia coli * | Semantic Scholar [semanticscholar.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-Dehydropantoate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-dehydropantoate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the inherent instability of 2-dehydropantoate in aqueous solutions. Our goal is to empower you with the knowledge to design robust experiments and ensure the integrity of your results.
Understanding the Challenge: The Instability of 2-Dehydropantoate
2-Dehydropantoate, an α-keto acid, is a key intermediate in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A. Its utility in research and development is often hampered by its limited stability in aqueous environments. Like many α-keto acids, 2-dehydropantoate is susceptible to degradation, which can lead to inaccurate experimental outcomes and compromised product efficacy.
The primary degradation pathway for α-keto acids in solution is decarboxylation , a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[1] This process is often accelerated by factors such as pH, temperature, and the presence of metal ions.
Frequently Asked Questions (FAQs)
Q1: My 2-dehydropantoate solution is losing potency over a short period. What is the likely cause?
The most probable cause of potency loss is the chemical degradation of 2-dehydropantoate, primarily through decarboxylation. This reaction is inherent to the α-keto acid structure and is influenced by the solution's conditions.
Q2: What are the key factors that influence the stability of 2-dehydropantoate in my experiments?
Several factors can significantly impact the stability of your 2-dehydropantoate solution:
-
pH: The pH of the aqueous solution is a critical determinant of stability. While specific data for 2-dehydropantoate is limited, α-keto acids generally exhibit varying stability across different pH ranges. It is crucial to determine the optimal pH for your specific application.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including decarboxylation. Therefore, maintaining low temperatures during storage and handling is essential.
-
Presence of Metal Ions: Divalent and trivalent metal ions can act as catalysts in degradation reactions. Trace metal contamination in buffers or from glassware can significantly impact the stability of 2-dehydropantoate.
-
Light Exposure: While not as extensively documented for this specific molecule, light can induce photochemical degradation in some organic molecules. It is good practice to protect solutions from light.
-
Oxygen: Oxidative degradation can be a concern for many organic compounds. The presence of dissolved oxygen in the aqueous solution may contribute to instability.
Q3: What are the expected degradation products of 2-dehydropantoate?
The primary degradation product resulting from the decarboxylation of 2-dehydropantoate is expected to be 3-hydroxy-3-methyl-2-butanone . This is formed by the loss of the carboxyl group as carbon dioxide.
graph Degradation_Pathway {
layout=neato;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-Dehydropantoate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"3-Hydroxy-3-methyl-2-butanone" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"CO2" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Dehydropantoate" -> "3-Hydroxy-3-methyl-2-butanone" [label="Decarboxylation"];
"2-Dehydropantoate" -> "CO2" [label="Loss of"];
}
Caption: Workflow for preparing a stabilized 2-dehydropantoate solution.
Protocol 2: Direct Quantitative Analysis of 2-Dehydropantoate by HPLC-UV
This protocol provides a method for the direct quantification of 2-dehydropantoate without the need for derivatization, simplifying the analytical process.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common starting point is a potassium dihydrogen phosphate buffer (e.g., 0.01 M, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 67:33, v/v).[2] The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 2-dehydropantoate. A wavelength of 210 nm is a reasonable starting point for many organic acids.[2]
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2-dehydropantoate of known concentration in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Quantify the amount of 2-dehydropantoate in your samples by comparing their peak areas to the standard curve.
Protocol 3: Monitoring 2-Dehydropantoate Stability using ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of 2-dehydropantoate over time by observing changes in the signals of the parent compound and the appearance of signals from degradation products.
Sample Preparation:
-
Prepare a solution of 2-dehydropantoate in a deuterated solvent (e.g., D₂O) with a known internal standard (e.g., TMSP-d₄).
-
The concentration should be sufficient for good signal-to-noise in a reasonable acquisition time (typically 1-10 mM).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature and pH).
-
Acquire subsequent ¹H NMR spectra at various time points.
Data Analysis:
-
Monitor the disappearance of 2-dehydropantoate signals. The characteristic signals for the methyl groups and the methylene group of 2-dehydropantoate should be integrated and their intensity monitored over time.
-
Monitor the appearance of degradation product signals. Look for the emergence of new signals corresponding to the degradation product, 3-hydroxy-3-methyl-2-butanone.
-
Quantify the degradation. The rate of degradation can be determined by plotting the concentration of 2-dehydropantoate (relative to the internal standard) versus time.
Expected ¹H NMR Signals:
-
2-Dehydropantoate:
-
Singlets for the two methyl groups.
-
A singlet for the methylene group adjacent to the hydroxyl group.
-
3-Hydroxy-3-methyl-2-butanone (Degradation Product):
-
A singlet for the two equivalent methyl groups attached to the carbon with the hydroxyl group.
-
A singlet for the methyl group of the ketone.
By carefully monitoring the changes in these signals, you can gain valuable insights into the stability of your 2-dehydropantoate solutions.[3][4][5]
Concluding Remarks
The stability of 2-dehydropantoate in aqueous solutions is a critical consideration for any research or development activity involving this compound. By understanding the degradation pathways and implementing the stabilization and analytical protocols outlined in this guide, you can significantly improve the reliability and reproducibility of your experiments. As Senior Application Scientists, we are committed to providing you with the technical resources you need to succeed.
References
- High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. PubMed.
- ORGANIC CHEMISTRY. RSC Publishing. (2024-02-14)
- Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid. MDPI.
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000210).
- Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Springer.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003671).
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000221).
- 1H NMR Spectrum (PHY0080211). PhytoBank.
- A new approach for studying the stability and degradation products of ascorbic acid in solutions.
- Decarboxyl
- Application of EDTA in experimental research and molecular biology. BOC Sciences. (2024-09-02)
- Electronic Supplementary Information α-Hydroxy-β-keto Acid Rearrangement- Decarboxylation: Impact on Thiamine Diphosph
- Decarboxylation of 2-keto f
- [Stabilization of ascorbic acid aqueous solution by protamine]. PubMed.
- 2-dehydropanto
- Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. PubMed.
- Decarboxylation. Master Organic Chemistry. (2022-05-20)
- Analysis of Saccharides in Beverages by HPLC With Direct UV Detection. PubMed.
- Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy.
- 21.11: Decarboxylation Reactions. Chemistry LibreTexts. (2019-09-03)
- Stability of aqueous solutions of ascorbate for basic research and for intravenous administr
- EDTA treatment alters protein glycosylation in the cellular slime mold Dictyostelium discoideum. PubMed.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- Stability and Stabilization of Ascorbic Acid. Semantic Scholar.
- Preparing EDTA stock solutions. YouTube. (2022-09-20)
- Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection. Thermo Fisher Scientific.
- Analysis of saccharides in beverages by HPLC with direct UV detection.
- Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chrom
- CHARLES UNIVERSITY IN PRAGUE CHARLES UNIVERSITY IN PRAGUE. Univerzita Karlova.
Sources
Technical Support Center: Overcoming Low Yield in Enzymatic Pantoate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enzymatic synthesis of pantoate. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate common challenges and enhance your experimental outcomes.
Part 1: Troubleshooting Guide - Pinpointing and Resolving Low Pantoate Yield
Low or inconsistent yield is a frequent hurdle in biocatalysis. This section provides a systematic approach to identifying and resolving the root causes of poor pantoate production.
Question 1: My reaction shows low or no pantoate production. What are the initial checks I should perform?
When faced with a failed or low-yield reaction, a systematic initial assessment is crucial to quickly identify the source of the problem. Before delving into complex enzyme kinetics or substrate issues, it's essential to verify the foundational components of your experimental setup. An oversight in preparation is a common and easily correctable cause of reaction failure.
Recommended Initial Checks:
-
Reagent Integrity:
-
Substrates (α-ketoisovalerate, L-aspartate, β-alanine): Confirm the purity and stability of your substrates. Degradation or contamination can halt the reaction.
-
Cofactors (NADPH, ATP): These molecules are prone to degradation. Use fresh preparations or aliquots that have been stored correctly (typically at -20°C or -80°C).
-
Enzymes: Ensure that your enzyme stocks have been handled and stored properly to maintain their activity. Avoid repeated freeze-thaw cycles.
-
-
Reaction Conditions:
-
pH: Verify the pH of your buffer system at the reaction temperature. The optimal pH for enzyme activity can be narrow.
-
Temperature: Check that your incubator, water bath, or heating block is calibrated and maintaining the target temperature.
-
Buffer Composition: Ensure the buffer components and ionic strength are appropriate for all enzymes in the pathway.
-
-
Experimental Setup:
-
Pipetting and Concentrations: Double-check your calculations for all reagents. Inaccurate concentrations of enzymes, substrates, or cofactors are a common source of error. Use calibrated pipettes for accuracy.[1]
-
Mixing: Ensure the reaction mixture is homogenous, especially if any components are added in small volumes or have limited solubility.
-
Below is a workflow to guide your initial troubleshooting steps.
Question 2: I suspect an issue with one of my enzymes. How can I troubleshoot enzyme-specific problems?
If the initial checks do not resolve the issue, the problem likely lies with the catalytic activity of one or more enzymes in the pathway. The synthesis of pantoate from α-ketoisovalerate and β-alanine involves a multi-step enzymatic cascade, and a bottleneck at any point can lead to low overall yield.
Troubleshooting Ketopantoate Reductase (KPR):
Ketopantoate reductase (KPR) catalyzes the NADPH-dependent reduction of α-ketopantoate to D-pantoate.[2][3][4]
-
Sub-optimal Activity: KPR activity is highly dependent on pH and temperature. The optimal conditions can vary between species. For instance, E. coli KPR has a pH optimum around 7.5 and is stable up to 40°C.
-
Cofactor Limitation: KPR has a strict requirement for NADPH. Ensure that the concentration of NADPH is not limiting. Consider implementing an NADPH regeneration system, such as one using glucose dehydrogenase, to maintain a sufficient supply throughout the reaction. The K(M) of E. coli KPR for NADPH is approximately 20 µM.[3][4]
-
Inhibition: While specific potent inhibitors are not commonly encountered in standard reaction mixtures, high concentrations of the substrate, ketopantoate, can be inhibitory to some KPR variants, such as the one from Staphylococcus aureus.[5][6]
-
Enzyme Stability: KPR from different organisms can have varying stability. If you suspect your KPR is unstable under your reaction conditions, consider using a freshly purified batch or adding stabilizing agents like glycerol.
| Parameter | E. coli KPR | S. aureus KPR | P. maltophilia KPR |
| Optimal pH | ~7.5 | Not specified | 7.0 - 8.0 |
| Optimal Temp. | Up to 40°C | Not specified | ~37°C |
| Cofactor | NADPH | NADPH | NADPH |
| K(M) (Ketopantoate) | 60 µM[3][4] | Not specified | 0.17 mM |
| K(M) (NADPH) | 20 µM[3][4] | Not specified | 0.04 mM |
Troubleshooting Aspartate-α-decarboxylase (PanD):
Aspartate-α-decarboxylase (PanD) is responsible for producing β-alanine from L-aspartate.[7][8]
-
Low Specific Activity: PanD enzymes from different sources can have vastly different specific activities. For example, the PanD from Corynebacterium glutamicum is known to be more active than the E. coli homolog.[7] If you are experiencing a bottleneck at this step, consider sourcing a more active PanD. A novel ADC from Corynebacterium jeikeium (CjADC) has shown a specific activity of 10.7 U/mg.[9][10]
-
Autocatalytic Activation: PanD is synthesized as an inactive pro-enzyme (pro-PanD) that must undergo autocatalytic cleavage to become active.[11][12] This process can be slow and inefficient in vitro. Ensure your enzyme preparation contains the active form.
-
Inhibition: PanD can be inhibited by structural analogs of aspartate. D-serine, β-hydroxyaspartic acid, and L-cysteic acid are known inhibitors.[7]
| Inhibitor | Effect on PanD |
| D-serine | Competitive inhibitor[7] |
| β-hydroxyaspartic acid | Competitive inhibitor[7] |
| L-cysteic acid | Competitive inhibitor[7] |
Troubleshooting Pantothenate Synthetase (PanC):
Pantothenate synthetase (PanC) catalyzes the final ATP-dependent condensation of pantoate and β-alanine to form pantothenate.[7][8]
-
ATP Limitation: PanC requires ATP for activity. Ensure that ATP is present in sufficient concentration and is not being degraded. An ATP regeneration system (e.g., using polyphosphate kinase) can be highly beneficial for maintaining high yields.
-
Substrate Inhibition: While not universally reported, high concentrations of either pantoate or β-alanine could potentially cause substrate inhibition. If you are using high substrate concentrations, try running the reaction with lower, stoichiometric amounts.
-
Product Inhibition: The product, pantothenate, or downstream metabolites like Coenzyme A, can cause feedback inhibition of PanC.
-
Divalent Cations: PanC requires a divalent cation, typically Mg2+, for activity. Ensure that you have an optimal concentration of Mg2+ in your reaction buffer.
Question 3: How can I identify and address problems with my substrates and cofactors?
The quality and availability of your starting materials are just as critical as the activity of your enzymes.
-
Substrate Purity: Ensure that your α-ketoisovalerate, L-aspartate, and β-alanine are of high purity. Contaminants can inhibit the enzymes or lead to the formation of unwanted byproducts.
-
Cofactor Stability and Regeneration:
-
NADPH and ATP: These are expensive and relatively unstable molecules. Their degradation can prematurely halt the reaction.
-
Regeneration Systems: Implementing cofactor regeneration systems is a cost-effective strategy to ensure a continuous supply of NADPH and ATP, driving the reaction towards completion.
-
Protocol: NADPH Regeneration System using Glucose Dehydrogenase (GDH)
-
Components:
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP+
-
Your KPR reaction mixture
-
-
Procedure:
-
To your KPR reaction mixture, add GDH to a final concentration of 1-5 U/mL.
-
Add D-glucose to a final concentration of 1.1-1.5 molar equivalents relative to the α-ketopantoate.
-
Add a catalytic amount of NADP+ (0.1-1 mM).
-
The GDH will continuously reduce NADP+ to NADPH using glucose as the electron donor, providing a steady supply of NADPH for the KPR.
-
Protocol: ATP Regeneration System using Polyphosphate Kinase (PPK)
-
Components:
-
Polyphosphate Kinase (PPK)
-
Polyphosphate (long-chain)
-
ADP
-
Your PanC reaction mixture
-
-
Procedure:
-
To your PanC reaction mixture, add PPK to a final concentration of 1-5 U/mL.
-
Add polyphosphate to a concentration that provides a molar excess of phosphate residues relative to the ADP.
-
Add a catalytic amount of ADP (0.1-1 mM).
-
The PPK will use the high-energy phosphate bonds in polyphosphate to regenerate ATP from ADP, maintaining the energy supply for the PanC reaction.
-
Question 4: My initial yield is good, but the reaction stalls over time. What could be the cause?
A reaction that starts well but then plateaus prematurely points towards issues that develop over the course of the reaction.
-
Enzyme Instability: One or more of your enzymes may not be stable for the entire duration of the reaction under the chosen conditions. You can test the stability of each enzyme individually under the reaction conditions to identify the weak link.
-
Product Inhibition: Pantoate or other downstream products of the pathway can inhibit the enzymes, a phenomenon known as feedback inhibition. For instance, in some organisms, Coenzyme A is a known feedback inhibitor of the pathway.[13][14]
-
pH Shift: The enzymatic reactions themselves can cause a shift in the pH of the reaction mixture, moving it away from the optimal pH for one or more of the enzymes. It is crucial to use a buffer with sufficient capacity to maintain a stable pH.
-
Cofactor/Substrate Depletion: Even with regeneration systems, cofactors can eventually be depleted or degraded. Similarly, if substrates are not provided in sufficient excess, they may be consumed before the reaction reaches completion.
Question 5: I am using a whole-cell biocatalyst. What specific issues should I consider?
Whole-cell biocatalysis offers the advantage of providing enzymes in a more stable environment and can have built-in cofactor regeneration. However, it also introduces additional complexities.
-
Transport Limitations: The cell membrane can act as a barrier to the uptake of substrates (like α-ketoisovalerate and L-aspartate) and the export of the product (pantoate). Permeabilizing the cells (e.g., with toluene or detergents) can sometimes alleviate this issue, but may also compromise cell viability and enzyme stability.
-
Metabolic Burden: Overexpressing the enzymes for pantoate synthesis can place a significant metabolic burden on the host cells, potentially diverting resources away from essential cellular processes and leading to reduced overall productivity.
-
Cofactor Competition: The pantoate synthesis pathway will be competing with other cellular processes for the available pool of NADPH and ATP. Engineering the host strain to enhance cofactor regeneration can be beneficial.
-
Toxicity: High concentrations of substrates or the pantoate product may be toxic to the host cells, inhibiting their metabolic activity and, consequently, pantoate production.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key enzymes in the enzymatic synthesis of pantoate? The core enzymatic pathway for pantoate synthesis involves three key enzymes:
-
Ketopantoate hydroxymethyltransferase (PanB): Catalyzes the formation of α-ketopantoate from α-ketoisovalerate.
-
Ketopantoate reductase (KPR or PanE): Reduces α-ketopantoate to D-pantoate.[2][3][4][7]
-
Aspartate-α-decarboxylase (PanD): Produces β-alanine from L-aspartate.[7][8] The pantoate is then typically condensed with β-alanine by Pantothenate Synthetase (PanC) to form pantothenate (Vitamin B5).[7][8]
FAQ 2: What are the typical optimal pH and temperature ranges for the enzymes involved in pantoate synthesis? Optimal conditions are species-dependent. However, for commonly used enzymes from organisms like E. coli, the optimal pH is generally in the neutral to slightly alkaline range (pH 7.0-8.5), and the optimal temperature is often around 37°C. For example, E. coli KPR has a pH optimum of around 7.5.[3][4]
FAQ 3: Are there any known potent inhibitors for the enzymes in the pantoate synthesis pathway? Yes, several inhibitors are known. PanD is inhibited by aspartate analogs like D-serine.[7] PanC can be inhibited by analogs of the reaction intermediate, pantoyl adenylate.[15][16][17] Additionally, the final product of the extended pathway, Coenzyme A, can act as a feedback inhibitor for KPR in some organisms.[13][14]
FAQ 4: Can I use NADH instead of NADPH for Ketopantoate Reductase? Most characterized KPR enzymes show a strong preference for NADPH over NADH. While some activity with NADH may be observed, it is generally much lower. For efficient pantoate synthesis, using NADPH is highly recommended.
FAQ 5: How can I improve the stability of my enzymes during the reaction? Enzyme stability can be enhanced by several methods:
-
Immobilization: Attaching the enzymes to a solid support can improve their stability and allow for easier reuse.
-
Additives: Including additives like glycerol, sorbitol, or BSA in the reaction buffer can have a stabilizing effect.
-
Protein Engineering: Site-directed mutagenesis can be used to introduce mutations that enhance the thermal or chemical stability of the enzymes.
FAQ 6: What are the advantages of using a whole-cell system versus purified enzymes for pantoate synthesis?
-
Purified Enzymes: Offer higher specific activity and eliminate competing side reactions. However, the enzymes need to be purified, and cofactors must be supplied exogenously.
-
Whole-Cell Systems: Can be more cost-effective as enzyme purification is not required. They also have endogenous cofactor regeneration systems. However, they can suffer from lower specific activity due to lower enzyme concentrations and may have issues with substrate/product transport and toxicity.
FAQ 7: How can I monitor the progress of my pantoate synthesis reaction? The reaction can be monitored by quantifying the consumption of substrates or the formation of the product. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying pantoate and other components in the reaction mixture.
References
- Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1).
- Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106.
- PubChem. (n.d.). Pantothenate and CoA Biosynthesis.
- Geerlof, A., Lewendon, A., & Shaw, W. V. (2003). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus.
- Yokooji, T., et al. (2013). High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid. Applied Microbiology and Biotechnology, 97(18), 8169-8178.
- Giri, S., & Ma, L. (1958).
- Said, N. A., & El-Rashedy, A. A. (2018). Pantothenate and coenzyme A biosynthetic pathway. The pathway for...
- López-Sámano, M., et al. (2020). A novel way to synthesize pantothenate in bacteria involves β-alanine synthase present in uracil degradation pathway. Environmental Microbiology, 22(7), 2738-2751.
- Velikorodov, A. V., et al. (2019). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. ACS Omega, 4(7), 12365-12375.
- Benítez-Mateos, A. I., et al. (2021). Flow biocatalysis 101: design, development and applications. Reaction Chemistry & Engineering, 6(5), 758-774.
- Ortega, A., et al. (2019). How an Overlooked Gene in Coenzyme A Synthesis Solved an Enzyme Mechanism Predicament. Journal of Bacteriology, 201(24).
- Zhang, Y., et al. (2021). Optimization of the (R)-pantoate pathway to increase D-PA production....
- Harris, C. J., et al. (2012). The design and synthesis of inhibitors of pantothenate synthetase. Organic & Biomolecular Chemistry, 10(4), 772-779.
- Shi, Y., et al. (2023). Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion. International Journal of Molecular Sciences, 24(24), 17359.
- Starbird, C. A., et al. (2019). Identification of mutations restricting autocatalytic activation of bacterial L-aspartate α-decarboxylase.
- Gopalan, G., et al. (2012).
- Iordăchescu, M., & Gologan, E. (2007). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Romanian Biotechnological Letters, 12(6), 3463-3470.
- Ciulli, A., et al. (2008).
- Shi, Y., et al. (2023). Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion. MDPI.
- Abidin, M. Z., et al. (2021). The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides. Organic & Biomolecular Chemistry, 19(17), 3848-3854.
- Wood Lab. (n.d.).
- Kumar, P., et al. (2016). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 55(2), 245-254.
- Liyanage, S., et al. (2019).
- Matak-Vinkovic, D., et al. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. Biochemistry, 40(48), 14493-14500.
- Illanes, A. (2018). Problem Solving in Enzyme Biocatalysis.
- Choudhry, A. E., et al. (2003). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy, 47(6), 2051-2055.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Optimizing the reaction conditions. a. (n.d.).
- Abcam. (n.d.).
- Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A.
- Matak-Vinkovic, D., et al. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493-14500.
- Aikawa, H., et al. (2016). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+.
- Tomita, H., et al. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular Microbiology, 90(2), 353-366.
- Tischler, D., et al. (2025).
- Shimizu, S., et al. (1988). Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis. The Journal of Biological Chemistry, 263(24), 12077-12084.
- Kumar, P., et al. (2015).
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion [mdpi.com]
- 11. How an Overlooked Gene in Coenzyme A Synthesis Solved an Enzyme Mechanism Predicament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The design and synthesis of inhibitors of pantothenate synthetase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Dehydropantoate Reductase
Welcome to the technical support center for 2-dehydropantoate reductase (EC 1.1.1.169). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing experimental conditions and troubleshooting common issues encountered with this enzyme. As an essential enzyme in the pantothenate (Vitamin B5) and coenzyme A biosynthetic pathway in many pathogens, 2-dehydropantoate reductase is a key target for antimicrobial drug development.[1][2] This guide provides the technical depth needed to ensure robust and reproducible results in your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the enzyme and its assay components.
Q1: What is the reaction catalyzed by 2-dehydropantoate reductase?
2-dehydropantoate reductase, also known as ketopantoate reductase (KPR), catalyzes the NADPH-dependent reduction of 2-dehydropantoate (ketopantoate) to (R)-pantoate.[3][4] This reaction is a critical step in the biosynthesis of coenzyme A. The reaction is reversible, but physiologically it strongly favors the formation of pantoate.[5][6]
The balanced chemical equation is: (R)-pantoate + NADP+ <=> 2-dehydropantoate + NADPH + H+ [7]
Q2: What are the optimal pH and temperature for the enzyme?
The optimal pH and temperature for 2-dehydropantoate reductase can vary depending on the source organism. However, general guidelines can be followed for initial experiments.
-
pH: Most reductases exhibit optimal activity in a neutral to slightly alkaline pH range. For the E. coli enzyme, studies have identified key enzymatic groups with pK values around 7.8-8.4, suggesting an optimal pH in this range for catalysis.[5] A starting point for pH optimization is typically between pH 7.0 and 8.5 .[8][9] It is crucial to determine the optimum empirically for your specific enzyme.
-
Temperature: Enzyme activity is highly sensitive to temperature.[8] Many microbial reductases are stable and active at temperatures between 25°C and 37°C . For enzymes from thermophilic organisms, this range could be significantly higher.[10] It is recommended to start with a standard temperature (e.g., 25°C or 37°C) and perform a temperature optimization experiment if required.
Q3: How should I prepare and store the enzyme and its key reagents?
Proper handling and storage of the enzyme, cofactor, and substrate are critical for reproducible results.
-
2-Dehydropantoate Reductase (Enzyme):
-
Storage: Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[11] The storage buffer should ideally contain a cryoprotectant like glycerol (10-50%).
-
Handling: When in use, keep the enzyme on ice at all times.
-
-
NADPH (Cofactor):
-
Stability: NADPH is the most critical reagent regarding stability. It is highly unstable in acidic conditions (pH below 7.4) and degradation is accelerated by phosphate and acetate ions.[12][13]
-
Preparation: Prepare stock solutions (e.g., 1-10 mM) in a slightly alkaline buffer, such as 10 mM TRIS-HCl, pH 8.0.[12] Avoid using pure distilled water, which can be slightly acidic.[12]
-
Storage: Store NADPH stock solutions at -20°C or -80°C in small, single-use aliquots. Protect from light. For daily use, keep the solution on ice.[12][14]
-
-
2-Dehydropantoate (Substrate):
-
As a keto acid, 2-dehydropantoate is generally stable.[15]
-
Preparation: Prepare stock solutions in the same buffer used for the enzyme assay.
-
Storage: Store stock solutions at -20°C.
-
Q4: What is the recommended buffer for the assay?
The choice of buffer is critical as it can influence pH stability and enzyme activity. Given the instability of NADPH in phosphate buffers, it is advisable to avoid them.[12][13]
Recommended Buffers: TRIS-HCl, HEPES. Starting Conditions: 50-100 mM TRIS-HCl or HEPES at a pH between 7.5 and 8.0.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Problem: Low or No Enzyme Activity
This is one of the most common issues. A systematic approach is required to pinpoint the cause.
Q: My assay shows very low or no signal. What should I do?
A: This can be attributed to several factors, from an inactive enzyme to suboptimal assay conditions. Follow these steps to diagnose the issue.
-
Possible Cause 1: Inactive Enzyme or Improper Handling
-
Why it happens: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[11]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the enzyme has been consistently stored at -80°C.
-
Use a Fresh Aliquot: Thaw a new, previously unused aliquot of the enzyme.
-
Positive Control: If available, test a control substrate known to work or a new batch of enzyme.
-
Protein Concentration: Verify the protein concentration of your enzyme stock using a standard method (e.g., Bradford or BCA assay).
-
-
-
Possible Cause 2: Suboptimal Reaction Buffer (pH, Ionic Strength)
-
Why it happens: Enzymes have a narrow optimal pH range.[8] Deviations can dramatically reduce activity. Similarly, very high or low salt concentrations can inhibit the enzyme.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your final reaction buffer to ensure it is at the desired value.
-
Perform a pH Optimization: Test a range of pH values (e.g., 6.5 to 9.0) to find the optimum for your enzyme (See Protocol 2 below).
-
Vary Ionic Strength: Test different concentrations of your buffer (e.g., 25 mM, 50 mM, 100 mM, 200 mM).
-
-
-
Possible Cause 3: Degraded NADPH Cofactor
-
Why it happens: As detailed in the FAQ, NADPH is unstable. If prepared or stored incorrectly, its degradation will lead to a lack of reducing equivalents for the reaction.[13][16]
-
Troubleshooting Steps:
-
Prepare Fresh NADPH: Make a fresh stock solution of NADPH in a slightly alkaline buffer (e.g., 10 mM TRIS, pH 8.0).[12]
-
Verify Concentration: Check the concentration of your NADPH solution spectrophotometrically (A340, ε = 6220 M⁻¹cm⁻¹).
-
Keep on Ice: Always keep NADPH solutions on ice during experiments.
-
-
-
Possible Cause 4: Incorrect Substrate Concentration
-
Why it happens: Enzyme activity is dependent on substrate concentration. If the concentration of 2-dehydropantoate is too far below the Michaelis constant (Km), the reaction rate will be very low.[17] Conversely, some enzymes exhibit substrate inhibition at very high concentrations.[4]
-
Troubleshooting Steps:
-
Vary Substrate Concentration: Perform the assay across a wide range of 2-dehydropantoate concentrations (e.g., from 0.1 x expected Km to 10 x expected Km).
-
Determine Km: If the Km is unknown, a substrate titration experiment is essential for optimizing the assay (See Protocol 3).
-
-
Problem: Assay Signal is Not Linear Over Time
Q: My reaction starts fast but then plateaus quickly. Why is this happening?
A: A non-linear reaction progress curve indicates that the initial velocity conditions are not being maintained.[18]
-
Possible Cause 1: Substrate Depletion
-
Why it happens: If the enzyme concentration is too high or the substrate concentration is too low, the substrate is consumed rapidly, causing the reaction rate to slow down.[18]
-
Troubleshooting Steps:
-
Reduce Enzyme Concentration: Perform a time-course experiment with several dilutions of the enzyme (e.g., 0.5x, 1x, 2x). Choose a concentration that results in a linear rate for the desired duration of the assay.[18]
-
Increase Substrate Concentration: Ensure the substrate concentration is not limiting. Assays for inhibitor screening should ideally be run with the substrate concentration at or below its Km value.[18]
-
-
-
Possible Cause 2: Enzyme Instability
-
Why it happens: The enzyme may not be stable under the specific assay conditions (pH, temperature) over the time course of the measurement, leading to a loss of activity.[18]
-
Troubleshooting Steps:
-
Add Stabilizers: Consider adding stabilizing agents to the reaction buffer, such as BSA (0.1 mg/mL) or a non-ionic detergent like Triton X-100 (0.01%), which can prevent enzyme adsorption to surfaces.[17]
-
Lower Temperature: If possible, run the assay at a lower temperature to increase enzyme stability.
-
-
-
Possible Cause 3: Product Inhibition
-
Why it happens: The kinetic mechanism of E. coli KPR shows that the product NADP+ is the last to be released.[5] Accumulation of NADP+ or pantoate during the reaction can competitively inhibit the enzyme, slowing the reaction rate.
-
Troubleshooting Steps:
-
Measure Initial Rates: Ensure you are measuring the true initial velocity of the reaction before significant product has accumulated (typically, when <10% of the substrate has been consumed).
-
Reduce Enzyme Concentration: Using less enzyme will slow product accumulation, extending the linear phase of the reaction.
-
-
Section 3: Key Protocols
Protocol 1: Standard Activity Assay for 2-Dehydropantoate Reductase
This protocol monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ (ε = 6220 M⁻¹cm⁻¹).
-
Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix (for N+1 reactions) containing the reaction buffer, 2-dehydropantoate, and any other additives.
-
Example: For a final 100 µL reaction volume:
-
50 µL of 2x Reaction Buffer (e.g., 100 mM TRIS-HCl, pH 7.5)
-
X µL of 2-dehydropantoate stock (to achieve desired final concentration)
-
Y µL of nuclease-free water.
-
-
-
Pre-incubation: Add the appropriate volume of the master mix to each well of a UV-transparent 96-well plate. Add the NADPH solution to each well. Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add the final component, the 2-dehydropantoate reductase enzyme, to each well to start the reaction. Mix gently by pipetting.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the initial rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min). Convert this rate to µmol/min/mg using the Beer-Lambert law and the enzyme concentration.
Protocol 2: Systematic Optimization of Assay pH
-
Prepare Buffers: Prepare a series of buffers (e.g., 100 mM) with overlapping pH ranges (e.g., MES for pH 6.0-6.5, PIPES for 6.5-7.0, HEPES for 7.0-8.0, TRIS for 8.0-9.0).
-
Set Up Reactions: For each pH value to be tested, set up reactions as described in Protocol 1, ensuring the only variable is the buffer pH. Keep all substrate, cofactor, and enzyme concentrations constant.
-
Run Assays: Perform the kinetic assay at each pH.
-
Analyze Data: Calculate the initial velocity (V₀) for each pH.
-
Determine Optimum: Plot the enzyme activity (V₀) against pH. The peak of this curve represents the optimal pH for the enzyme under these conditions.
Section 4: Data Summary and Visualization
Table 1: Recommended Starting Conditions & Reagent Stability
| Parameter | Recommended Starting Range | Key Considerations & Stability |
| Enzyme Concentration | 1 - 10 nM | Empirically determine for linear reaction rate. Store at -80°C. |
| 2-Dehydropantoate | 0.1 - 10 x Km | Stable when stored frozen. Titrate to determine optimal concentration. |
| NADPH | 50 - 200 µM | Highly unstable in acidic pH and phosphate buffer.[12][13] Prepare fresh in alkaline buffer (pH ~8.0). |
| pH | 7.0 - 8.5 | Must be empirically determined. Use buffers like TRIS or HEPES.[8] |
| Temperature | 25 - 37 °C | Higher temperatures increase rate but may decrease enzyme stability.[8] |
| Buffer | 50-100 mM TRIS or HEPES | Avoid phosphate buffers due to NADPH instability.[12] |
Diagrams
Below are graphical representations of key workflows and concepts to aid in your experimental design.
Caption: Ordered Bi-Bi kinetic mechanism for E. coli 2-dehydropantoate reductase.[5]
Caption: Troubleshooting decision tree for low enzyme activity.
Caption: Experimental workflow for determining the optimal pH of the enzyme reaction.
References
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). PubMed.
- 2-dehydropantoate 2-reductase. (n.d.). Wikipedia.
- Kim, Y., et al. (2005). Crystal structure of the putative 2-dehydropantoate 2-reductase from Enterococcus faecalis. RCSB PDB.
- How stable is NADPH and what should it be dissolved in?? (2015). ResearchGate.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate.
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). ResearchGate.
- 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. (2005). NCBI.
- Wu, J., et al. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. PubMed.
- KEGG ENZYME: 1.1.1.169. (n.d.). KEGG.
- panE 2-dehydropantoate 2-reductase []. (2025). NCBI.
- Safe Handling and Disposal of NADPH: A Procedural Guide. (2025). Benchchem.
-
Wu, J., Wu, L. H., & Knight, J. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314-319. Retrieved from [Link]
- Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.
- Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.
- Troubleshooting Common Issues with Restriction Digestion Reactions. (n.d.). Thermo Fisher Scientific.
- Restriction Enzyme Troubleshooting Guide. (n.d.). New England Biolabs.
- Redox cofactor stability. (n.d.). ResearchGate.
-
Zheng, R., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3708-3717. Retrieved from [Link]
- rxn30146 - ModelSEED. (n.d.). ModelSEED.
- Enzyme assay for low activity enzyme? (2020). ResearchGate.
- 2-dehydropantoate 2-reductase. (n.d.). Gosset.
- 2-dehydropantoate (CHEBI:11561). (n.d.). EMBL-EBI.
- 2-dehydropantoate 2-reductase - Megasphaera cerevisiae DSM 20462. (n.d.). UniProt.
- Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. (2014). PubMed Central.
-
Teller, J. H., et al. (1976). Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties. Journal of Biological Chemistry, 251(12), 3716-3723. Retrieved from [Link]
Sources
- 1. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ModelSEED [modelseed.org]
- 7. KEGG ENZYME: 1.1.1.169 [genome.jp]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-dehydropantoate (CHEBI:11561) [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Recombinant Ketopantoate Reductase Aggregation
Welcome to the technical support center for recombinant ketopantoate reductase (KPR). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with KPR aggregation during expression and purification. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My recombinant ketopantoate reductase is forming inclusion bodies. What is the primary cause of this aggregation?
A: The formation of inclusion bodies by your recombinant ketopantoate reductase is a strong indicator that the rate of protein synthesis is exceeding the capacity of the E. coli cellular machinery to correctly fold the nascent polypeptide chain.[1] This is a common issue when overexpressing a heterologous protein.[2] The high concentration of partially folded or misfolded KPR intermediates exposes hydrophobic surfaces that would normally be buried within the native structure.[3] These exposed hydrophobic patches interact with each other, leading to the formation of insoluble aggregates known as inclusion bodies.[4]
Several factors can contribute to this imbalance:
-
High Induction Levels: Strong promoters and high concentrations of inducers like IPTG can lead to a very rapid burst of protein expression that overwhelms the cell's folding machinery, including molecular chaperones.[5][6]
-
Suboptimal Growth Temperature: Higher temperatures (e.g., 37°C) accelerate protein synthesis but can also decrease the efficiency of proper folding for some proteins, making aggregation more likely.[7]
-
Lack of Specific Chaperones: The folding of your specific KPR might require the assistance of certain molecular chaperones that are not sufficiently abundant in the expression host.[8][9]
-
Codon Bias: If the codon usage of your KPR gene differs significantly from that of E. coli, it can lead to translational pausing and inefficient protein synthesis, which can also contribute to misfolding and aggregation.[10]
Q2: I've confirmed my KPR is in inclusion bodies. What are my options to obtain soluble, active protein?
A: You have two main strategic paths to obtain soluble ketopantoate reductase:
-
Optimize Expression Conditions to Promote Soluble Expression: This is often the preferred initial approach as it aims to produce correctly folded, soluble protein directly in the cell, which can be a more straightforward purification process.[2]
-
Isolate, Solubilize, and Refold the Protein from Inclusion Bodies: This is a viable, and sometimes necessary, alternative when optimization of soluble expression is unsuccessful.[11][12][13] It involves purifying the inclusion bodies, denaturing the aggregated protein, and then refolding it into its active conformation in vitro.
The following flowchart illustrates the decision-making process:
Caption: Troubleshooting workflow for aggregated KPR.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Soluble Expression of Ketopantoate Reductase
This section provides detailed strategies to enhance the soluble expression of KPR.
Q: How can I systematically optimize expression conditions to favor soluble KPR?
A: A multi-pronged approach is recommended. It's often beneficial to test several parameters in parallel.
-
Rationale: Reducing the temperature (e.g., to 16-25°C) slows down cellular processes, including transcription and translation.[7] This provides more time for the newly synthesized KPR polypeptide to fold correctly before it can interact with other unfolded proteins and aggregate.[14][15]
-
Protocol: After inducing with IPTG, transfer the culture to a shaker set at a lower temperature (e.g., 18°C) and express for a longer period (e.g., 16-24 hours).
-
Rationale: The standard 1 mM IPTG concentration can lead to overwhelming protein expression.[6] Lowering the IPTG concentration can reduce the rate of transcription, thereby decreasing the burden on the cell's folding machinery and improving solubility.[5][16]
-
Protocol: Test a range of final IPTG concentrations, from 0.05 mM to 0.5 mM, to find the optimal balance between protein yield and solubility.[17][18]
-
Rationale: Molecular chaperones assist in the proper folding of proteins and can prevent aggregation.[9] Co-expressing chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly enhance the soluble yield of difficult-to-express proteins by providing a suitable folding environment.[1][3]
-
Implementation: Utilize commercially available plasmids that encode for these chaperone systems and co-transform them with your KPR expression vector.
-
Rationale: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of KPR can improve its solubility.[7] These tags are thought to act as a "chaperone" for their fusion partner.
-
Consideration: Ensure your vector includes a protease cleavage site (e.g., for TEV or thrombin) between the tag and KPR to allow for its removal after purification.
-
Rationale: The genetic code is degenerate, and different organisms have preferences for certain codons.[19] If your KPR gene contains codons that are rare in E. coli, it can lead to translational pausing and misfolding.[10] Synthesizing a gene with codons optimized for E. coli can lead to smoother, more efficient translation and improved soluble expression.[20][21]
| Parameter | Recommended Range | Rationale |
| Temperature | 16 - 25°C | Slows protein synthesis, allowing more time for proper folding.[7][14] |
| IPTG Concentration | 0.05 - 0.5 mM | Reduces transcriptional rate, lessening the burden on cellular folding machinery.[5][16][18] |
| Chaperones | Co-express GroEL/ES, DnaK/J | Assists in proper protein folding and prevents aggregation.[1][3] |
| Fusion Tags | MBP, GST | Increases the overall solubility of the fusion protein.[7] |
Guide 2: Recovery of Active KPR from Inclusion Bodies
If optimizing soluble expression fails, this guide provides a workflow for recovering your protein from inclusion bodies.
Q: What is the standard procedure for solubilizing and refolding KPR from inclusion bodies?
A: This is a multi-step process that requires careful optimization at each stage.[13]
-
Objective: To purify the inclusion bodies from other cellular components.
-
Protocol:
-
Lyse the E. coli cells (e.g., by sonication or high-pressure homogenization).
-
Centrifuge the lysate at high speed to pellet the insoluble fraction, which contains the inclusion bodies.
-
Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) and/or a low concentration of a denaturant (e.g., 1-2 M urea) to remove contaminating proteins and membrane fragments.[13]
-
-
Objective: To denature the aggregated KPR into unfolded polypeptide chains.
-
Protocol:
-
Resuspend the washed inclusion body pellet in a buffer containing a strong denaturant. Commonly used denaturants are 8 M urea or 6 M guanidine hydrochloride (GuHCl).[13]
-
Include a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), to reduce any non-native disulfide bonds that may have formed.[22]
-
Incubate with gentle agitation until the pellet is fully dissolved.
-
-
Objective: To remove the denaturant, allowing the KPR to refold into its native, active conformation. This is the most critical and challenging step.
-
Common Methods:
-
Rapid Dilution: The solubilized protein is rapidly diluted into a large volume of refolding buffer. The final protein concentration should be low (typically < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.[13]
-
Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a refolding buffer with progressively lower concentrations of the denaturant.[13] This allows for a more gradual removal of the denaturant.
-
-
Refolding Buffer Composition: The refolding buffer is crucial for success. It should have a pH and ionic strength that are optimal for KPR stability. Consider including additives that can aid in refolding:
-
L-Arginine: Often used at concentrations of 0.4-1 M to suppress aggregation.[]
-
Redox System: A mixture of reduced and oxidized glutathione (GSH/GSSG) can help in the formation of correct disulfide bonds, although KPR is a cytoplasmic protein and may not have essential disulfide bonds.
-
Sugars/Polyols: Sucrose or glycerol (5-10%) can act as protein stabilizers.[]
-
| Step | Key Reagents | Purpose |
| Isolation & Washing | Mild detergent (e.g., Triton X-100), low molarity urea | Remove cellular contaminants.[13] |
| Solubilization | 8 M Urea or 6 M GuHCl, DTT/BME | Denature the protein and reduce disulfide bonds.[13] |
| Refolding | L-Arginine, GSH/GSSG, Glycerol | Promote proper folding and prevent re-aggregation.[] |
Advanced Troubleshooting
Q: I've tried optimizing expression and refolding, but my KPR remains aggregated or inactive. What other factors should I consider?
A: If standard methods are not yielding the desired results, consider these advanced strategies:
-
Buffer Optimization: The stability of your purified KPR is highly dependent on the buffer conditions.[24] Systematically screen different pH values, salt concentrations (e.g., NaCl, KCl), and additives.[25] For instance, some proteins are stabilized by osmolytes like glycerol or amino acids like arginine and glutamate.[22]
-
Ligand/Cofactor Addition: Ketopantoate reductase from E. coli is an NADPH-dependent enzyme.[26][27] The binding of its cofactor, NADPH, or substrate analog could stabilize the native conformation.[28] Consider adding a low concentration of NADPH to your lysis and purification buffers.
-
Host Strain Selection: Different E. coli strains have different cellular environments. Strains like Rosetta(DE3) or BL21-CodonPlus(DE3) contain plasmids that supply tRNAs for rare codons and can improve soluble expression.[10] Strains like C41(DE3) or C43(DE3) are engineered to tolerate toxic proteins and may reduce aggregation.[29]
-
Switching Expression Systems: If all attempts in E. coli fail, it may be necessary to switch to a eukaryotic expression system, such as yeast (e.g., Pichia pastoris), insect cells, or mammalian cells.[2] These systems have more complex chaperone machinery and post-translational modification capabilities that may be required for the proper folding of your KPR.
By systematically addressing the factors outlined in this guide, you can significantly increase your chances of obtaining high yields of soluble, active recombinant ketopantoate reductase for your research and development needs.
References
-
(2019-01-29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
G-Biosciences. (2019-01-29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
Singh, A., et al. (2015). Solubilization and refolding of inclusion body proteins. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Protein Production: A Guide to IPTG Concentration in E. coli. [Link]
-
Hartl, F. U. (1996). The role of molecular chaperones in protein folding. PubMed. [Link]
-
Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. [Link]
-
Mirzaei, H., et al. (2017). An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding. PubMed Central. [Link]
-
Singh, A., et al. (2017). Solubilization and Refolding of Inclusion Body Proteins. Springer Nature Experiments. [Link]
-
The University of Queensland. (n.d.). Protein aggregation. Protein Expression Facility. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231. [Link]
-
Matak-Vinkovic, D., et al. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493–14500. [Link]
-
Patsnap Synapse. (2025-05-09). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
-
Biocon Academy. (2022-02-25). Chaperones in Protein Folding. [Link]
-
ResearchGate. (2021-09-15). How can I prevent recombinant protein aggregation before, during, and after dialysis? [Link]
-
G-Biosciences. (2020-09-23). How Chaperone-Assisted Protein Folding Works. [Link]
-
Sharma, S., et al. (2021). A Review: Molecular Chaperone-mediated Folding, Unfolding and Disaggregation of Expressed Recombinant Proteins. PubMed. [Link]
-
Corchero, J. L., & Villaverde, A. (2013). Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature. PubMed Central. [Link]
-
ResearchGate. (2016-07-08). What are the best ways to optimize IPTG inducible protein expression in BL21 cells? [Link]
-
ResearchGate. (2015-01-21). How can we increase the solubility of E. coli overexpressed protein? [Link]
-
Biozentrum Biophysics Facility. (2014-05-15). Preventing Protein Aggregation. [Link]
-
Lobo, S. A., et al. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. PubMed. [Link]
-
Wood Lab, UGA. (n.d.). Ketopantoate Reductase. [Link]
-
Mirhosseini, S. A., et al. (2018). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 5(2), 67-72. [Link]
-
Sugantino, M., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. PubMed. [Link]
-
GenScript. (2014-11-03). Why & how to design DNA sequences for optimal soluble protein expression. YouTube. [Link]
-
The Protein Production Struggle. (2021-08-26). Troubleshooting troublesome recombinant protein expression... YouTube. [Link]
-
Patsnap Synapse. (2025-05-09). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
ResearchGate. (n.d.). IPTG concentration optimization for the expression of recombinant His-SigB. [Link]
-
Cook, P. D., et al. (2007). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP+ Bound. Biochemistry, 46(10), 2914–2923. [Link]
-
Qiagen. (n.d.). How can I increase the amount of soluble recombinant protein in E. coli expression? [Link]
-
RCSB PDB. (2015-03-11). 4YCA: Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase from Staphylococcus aureus. [Link]
-
Xu, Y., et al. (2012). Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061. PubMed Central. [Link]
-
Kim, S., et al. (2008). Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. PubMed. [Link]
-
Churion, K., & Bondos, S. E. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC - NIH. [Link]
-
Mauro, V. P. (2018). Considerations in the Use of Codon Optimization for Recombinant Protein Expression. In Codon Optimization. Humana Press, New York, NY. [Link]
-
Matak-Vinkovic, D., et al. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. PubMed. [Link]
-
CD Biosynsis. (2025-03-28). Codon Optimization for Different Expression Systems: Key Points and Case Studies. [Link]
-
Tomita, H., et al. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. PubMed. [Link]
-
Bitesize Bio. (2025-06-08). The Art of Protein Expression – How Changes in the Universal Genetic Code Can Affect The Activity of Your Expressed Protein. [Link]
-
Gerdes, S., et al. (2013). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. PMC. [Link]
Sources
- 1. A Review: Molecular Chaperone-mediated Folding, Unfolding and Disaggregation of Expressed Recombinant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. goldbio.com [goldbio.com]
- 6. nbinno.com [nbinno.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. The role of molecular chaperones in protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. biossusa.com [biossusa.com]
- 14. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 24. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 25. utsouthwestern.edu [utsouthwestern.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing substrate inhibition in KPR enzyme kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ketoreductase (KPR) enzyme kinetics. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during your experimental work. As researchers, we know that unexpected kinetic profiles can be a source of frustration. One of the most common deviations from ideal Michaelis-Menten kinetics is substrate inhibition, a phenomenon where reaction velocity decreases at high substrate concentrations.[1][2][3] This guide will walk you through identifying, understanding, and, most importantly, minimizing substrate inhibition in your KPR assays.
Frequently Asked Questions (FAQs)
Q1: My KPR reaction rate is dropping at high substrate concentrations. What is happening?
A1: This phenomenon is a classic sign of substrate inhibition . Instead of your reaction rate plateauing at a maximum velocity (Vmax) as predicted by Michaelis-Menten kinetics, the rate increases to an optimum point and then declines as you add more substrate.[1][3] This is a surprisingly common occurrence, affecting roughly 25% of known enzymes.[4] For Ketopantoate Reductase (KPR), specifically, substrate inhibition by its substrate, ketopantoate, has been observed.[5][6][7]
The primary cause is often the binding of a second substrate molecule to the enzyme. This can happen in two ways:
-
Binding to an Allosteric Site: The substrate binds to a secondary, non-catalytic site on the enzyme, inducing a conformational change that reduces the enzyme's activity.[1][8]
-
Formation of a "Dead-End" Complex: Two substrate molecules bind within the active site, forming an unproductive ternary complex (often denoted as E-S-S) that cannot proceed to form a product.[1][3]
Q2: How can I definitively confirm that I am observing substrate inhibition?
A2: To confirm substrate inhibition, you need to perform a detailed substrate titration experiment. This involves measuring the initial reaction velocity across a wide range of substrate concentrations, ensuring you test well beyond the point where you first observed the rate decrease.
If you plot reaction velocity (v) versus substrate concentration ([S]), you will see a characteristic "bell-shaped" or "hook" curve instead of a simple hyperbolic one. This visual evidence is the hallmark of substrate inhibition.
The data can then be fitted to a kinetic model that accounts for substrate inhibition, such as the Haldane equation:[3][9]
v = Vmax * [S] / (Km + [S] + ([S]² / Ki))
Where:
-
v: Reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant
-
Ki: The dissociation constant for the inhibitory substrate binding. A low Ki value signifies that inhibition occurs at lower substrate concentrations.[3]
Q3: What is the mechanistic basis for KPR substrate inhibition?
A3: KPRs catalyze the NADPH-dependent reduction of a ketone substrate. The kinetic mechanism can be complex. For instance, Staphylococcus aureus KPR exhibits substrate inhibition with respect to ketopantoate but shows positive cooperativity for its cofactor, NADPH.[5][6] This suggests a random binding mechanism where either NADPH or the ketopantoate substrate can bind first, but high concentrations of the ketopantoate lead to the formation of an unproductive complex.[5][6] The binding of the second substrate molecule essentially traps the enzyme in a non-catalytic state, preventing the productive conversion to pantoate.
Below is a diagram illustrating the kinetic model for substrate inhibition.
Caption: Kinetic model of substrate inhibition.
Troubleshooting Guide: Minimizing Substrate Inhibition
Once you have identified substrate inhibition, the next step is to mitigate it. Here are several strategies, ranging from simple experimental adjustments to more advanced bioprocess techniques.
Q4: What is the most straightforward way to reduce substrate inhibition in my assays?
A4: The simplest solution is to operate at a substrate concentration below the inhibitory range . Your substrate titration experiment (from Q2) is invaluable here. Identify the optimal substrate concentration that provides the maximum reaction rate before the inhibitory effects begin. For all subsequent routine assays and screening experiments, use this optimal concentration.
While this approach is practical for analytical purposes, it may not be suitable for preparative-scale reactions where high substrate conversion is the goal.
Q5: I need to process a high concentration of substrate. How can I avoid inhibition in a larger-scale reaction?
A5: For preparative or process-scale biocatalysis, a fed-batch strategy is the most effective method to overcome substrate inhibition.[9][10] Instead of adding the entire substrate amount at the beginning of the reaction (batch mode), you add it gradually over time.
Causality: By feeding the substrate slowly, you maintain its concentration in the reactor at a low, optimal level that maximizes the enzyme's catalytic rate while preventing it from reaching inhibitory concentrations.[9][10][11] This strategy is widely used in industrial fermentation and biocatalysis to improve productivity and avoid issues like catabolite repression or substrate toxicity.[10][12]
Sources
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Long-Term Stability of Nicotinamide Cofactors (NADPH)
Welcome to the Technical Support Center dedicated to ensuring the integrity and stability of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in your research. As a critical cofactor in a vast array of enzymatic reactions, the stability of NADPH is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address common challenges faced by researchers, scientists, and drug development professionals.
Understanding NADPH Instability: The Root of the Problem
NADPH is notoriously labile, and its degradation can significantly impact experimental outcomes. The primary factors leading to its breakdown are temperature, pH, and the composition of the buffer solution.[1] High temperatures and acidic conditions (pH below 7.4) dramatically accelerate its degradation.[1][2] Furthermore, the presence of certain ions, such as phosphate and acetate, in buffers can also increase the rate of degradation.[1][2][3][4][5]
The degradation of NADPH can occur through several pathways, including hydration of the nicotinamide ring to form NADPHX, which is non-functional.[6] This can be followed by further reactions leading to inactive cyclic compounds.[6] Understanding these degradation pathways is crucial for developing effective stabilization strategies.
Key Factors Influencing NADPH Stability
| Parameter | Observation | Impact on Stability |
| Temperature | At 19°C, the half-life of NADPH is over 8 hours, while at 37°C to 41°C, it drops to approximately 1 hour.[2][7] | Higher temperatures significantly increase the degradation rate.[2][3][4][5] |
| pH | Rapid degradation occurs in acidic conditions (below pH 7.4).[2] Stability increases in slightly alkaline conditions (pH 8-10).[7] | Acidic pH leads to rapid degradation, while alkaline pH enhances stability. |
| Buffer Composition | Phosphate and acetate buffers accelerate NADPH degradation.[2][3][4][5] Tris buffer has been shown to provide better long-term stability for related nicotinamide cofactors.[8][9][10][11][12] | The choice of buffer is critical for long-term stability. |
| Light Exposure | While some safety data sheets recommend protection from light, the primary concern for NADPH stability is acid-catalyzed decomposition, not significant degradation from UV light exposure during spectrophotometry at 340 nm.[1][13] | Minimal direct impact on stability compared to pH and temperature. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My baseline absorbance at 340 nm is continuously decreasing in my enzyme assay, even without the enzyme.
A1: A decreasing baseline at 340 nm is a classic sign of NADPH degradation.[14]
-
Causality: The acidic nature of your buffer or elevated temperatures can cause the spontaneous breakdown of NADPH.[14]
-
Solution:
-
Verify Buffer pH: Ensure your assay buffer is within the optimal pH range for NADPH stability (pH 7.5-8.5).[14] It is recommended to prepare fresh buffers regularly using high-purity water and reagents.[14]
-
Control Temperature: Keep all stock solutions of NADPH on ice.[2] Prepare the final reaction mixture immediately before starting your assay.[14]
-
Q2: I observe high variability between my experimental replicates.
A2: Inconsistent sample handling can lead to variable rates of NADPH degradation.
-
Causality: Differences in the time samples spend at room temperature or on ice can lead to discrepancies in the active NADPH concentration.
-
Solution:
Q3: My kinetic assay shows a gradual decrease in signal over time.
A3: This indicates that NADPH is not stable under your assay conditions, particularly at physiological temperatures.
-
Causality: NADPH is known to be labile at temperatures like 37°C.[2]
-
Solution:
Q4: I'm not getting a signal, or the signal is very low in my assay.
A4: This could be due to complete or significant degradation of your NADPH.
-
Causality: Improper storage or preparation of your NADPH stock solution has likely rendered it inactive.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store NADPH stock solutions?
A1: For maximum stability, dissolve solid, high-quality NADPH in a slightly alkaline buffer like 10 mM Tris-HCl, pH 8.0.[2][16] Avoid using distilled water, as its pH can be slightly acidic.[2] For short-term storage (up to a few weeks), -20°C is adequate.[2] For long-term storage, aliquoting into single-use vials and storing at -80°C is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: Can I reuse a thawed aliquot of NADPH?
A2: It is strongly advised against reusing thawed aliquots. Once thawed, any unused portion should be discarded to ensure the integrity of your future experiments.
Q3: Is it necessary to protect NADPH solutions from light?
A3: While it is good laboratory practice to protect solutions from prolonged light exposure, the primary driver of NADPH degradation is acid-catalyzed decomposition, not photodegradation from the UV light used in spectrophotometers at 340 nm.[1][13]
Q4: How can I verify the quality of my NADPH?
A4: You can perform a spectrophotometric check by measuring the absorbance of your solution at 340 nm.[15] A significantly lower absorbance than what is expected for your calculated concentration is an indicator of degradation.[15] For highly purified NADPH, the ratio of absorbance at 260 nm to 340 nm (A260/A340) should be around 2.32.[17][18] A higher ratio may suggest the presence of impurities.[18]
Experimental Protocols
Protocol 1: Preparation and Storage of Stable NADPH Stock Solutions
This protocol describes the steps for preparing a stable stock solution of NADPH.
-
Reagent Preparation:
-
Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0. Use high-purity water and reagents.
-
-
Dissolving NADPH:
-
Weigh out the required amount of solid NADPH (tetrasodium salt is recommended to avoid lowering the pH[2]).
-
Dissolve the NADPH in the 10 mM Tris-HCl, pH 8.0 buffer to your desired stock concentration (e.g., 10 mg/ml).
-
-
Aliquoting and Storage:
-
Usage:
-
When needed, thaw an aliquot on ice and keep it on ice throughout the experiment.[2]
-
Discard any unused portion of the thawed aliquot.
-
Protocol 2: Quantification of NADPH Concentration and Stability
This protocol outlines a method to determine the concentration and assess the stability of your NADPH solution over time.
-
Preparation of Standards:
-
Prepare a fresh, accurately weighed stock solution of NADPH in 10 mM Tris-HCl, pH 8.0.
-
Create a series of dilutions from this stock to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 µM).
-
-
Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of your standards and your test sample at 340 nm.
-
-
Concentration Calculation:
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the concentration of your test sample. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[17]
-
-
Stability Assessment:
-
To assess stability, measure the absorbance of your NADPH solution at regular intervals (e.g., every hour or day) under your specific experimental conditions (e.g., stored on ice, at room temperature, or at 37°C).
-
A decrease in absorbance at 340 nm over time indicates degradation.
-
Visualizations
Factors Influencing NADPH Degradation
Caption: Key factors influencing the stability of NADPH.
Workflow for Preparing and Validating NADPH Solutions
Caption: Recommended workflow for NADPH solution preparation and validation.
References
-
How stable is NADPH and what should it be dissolved in?? - ResearchGate. (2015, September 10). Retrieved from [Link]
- Wu, J., Wu, L. H., & Knight, J. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314-319.
-
Wu, J. T., Wu, L. H., & Knight, J. A. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical chemistry, 32(2), 314–319. [Link]
-
Wu, J. T., Wu, L. H., & Knight, J. A. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314–319. [Link]
-
Is NADPH sensitive and unstable in UV light? - Chemistry Stack Exchange. (2015, July 15). Retrieved from [Link]
-
Reaction pathways leading to NADPH degradation in spontaneous and enzyme‐promoted conversions. - ResearchGate. Retrieved from [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. (n.d.). Retrieved from [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. [Link]
-
Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. (2010). Journal of Mass Spectrometry, 45(11), 1314-1322. [Link]
-
Lu, W., Wang, L., Chen, L., Hui, S., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & redox signaling, 28(2), 163–175. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). OSTI.GOV. [Link]
-
Is NADPH salt still usable after an hour at room temperature? - Biology Stack Exchange. (2015, July 30). Retrieved from [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). ResearchGate. [Link]
-
Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering. (2023). Metabolites, 13(5), 633. [Link]
-
What could be the best storage temperature for stock NADPH? - ResearchGate. (2017, May 4). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 4. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Enhancing Ketoreductase Catalytic Efficiency
Welcome to the Technical Support Center for ketoreductase (KRED) applications. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the catalytic efficiency of these powerful biocatalysts. Here, you will find practical, in-depth answers to common challenges, grounded in scientific principles and field-proven experience.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the reasoning behind them to foster a deeper understanding of your enzymatic system.
Q1: My ketoreductase shows low or no activity with my target substrate. What are the likely causes and how can I troubleshoot this?
A1: Low or absent KRED activity is a frequent challenge, often stemming from a few key areas. A systematic approach is crucial for diagnosis.
Underlying Causes & Initial Checks:
-
Cofactor Issues: KREDs are dependent on nicotinamide cofactors (NADH or NADPH) for their reductive activity.[1][2] Ensure you are using the correct cofactor for your specific KRED and that its concentration is not limiting. Check the integrity of your cofactor stock solution, as they can degrade over time.
-
Incorrect Reaction Conditions: Enzymes have optimal pH and temperature ranges.[3][4] Deviations can significantly reduce or eliminate activity. Verify that your buffer pH and reaction temperature are aligned with the known optima for your KRED. If this information is unavailable, a good starting point for many KREDs is a pH of 7.0 and a temperature of 30°C.[3]
-
Enzyme Inactivation: Improper storage or handling can lead to denaturation. Ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Substrate Inhibition: High concentrations of the ketone substrate can sometimes inhibit enzyme activity.[4]
Troubleshooting Workflow:
dot graph TD { A[Low/No KRED Activity] --> B{Check Cofactor}; B -- Correct Cofactor? --> C{Verify Reaction Conditions}; B -- Incorrect/Degraded --> D[Replace Cofactor & Re-run]; C -- Optimal pH/Temp? --> E{Test for Substrate Inhibition}; C -- Sub-optimal --> F[Optimize pH & Temperature]; E -- Inhibition Suspected --> G[Run Substrate Titration]; E -- No Inhibition --> H[Investigate Enzyme Integrity]; G --> I[Determine Optimal Substrate Concentration]; F --> J[Re-run Assay Under Optimal Conditions]; H --> K[Check Enzyme Stock/Purity]; }
Caption: Troubleshooting workflow for low KRED activity.
Experimental Protocol: pH and Temperature Optimization
-
pH Screening:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set up parallel reactions, each with a different buffer, keeping all other parameters (enzyme, substrate, and cofactor concentrations; temperature) constant.
-
Incubate for a set time and measure product formation.
-
Plot activity versus pH to determine the optimum.
-
-
Temperature Screening:
-
Using the optimal pH determined above, set up reactions at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C).
-
Monitor product formation over time.
-
Plot initial reaction rates versus temperature to identify the optimal temperature.
-
Q2: My reaction stops before reaching full conversion, even with sufficient reaction time. What's happening?
A2: Incomplete conversion is often a sign of enzyme instability under the reaction conditions or an issue with cofactor regeneration.
Potential Causes and Solutions:
-
Enzyme Instability: The KRED may not be stable over the entire course of the reaction, leading to a loss of activity over time.
-
Cofactor Depletion/Oxidation: The reduced cofactor (NAD(P)H) is consumed stoichiometrically. If not regenerated, it will become the limiting reagent.
-
Solution: Implement a cofactor regeneration system. This is essential for the economic viability of industrial-scale processes.[9]
-
Cofactor Regeneration Systems:
A robust cofactor regeneration system is paramount for achieving high conversions and making the process economically feasible.[9] There are two primary approaches:
-
Substrate-Coupled Regeneration: A single enzyme (the KRED itself) is used to both reduce the target ketone and oxidize a co-substrate, typically a secondary alcohol like isopropanol.[9][10] This is a simpler setup but is dependent on the KRED's ability to utilize the co-substrate.
-
Enzyme-Coupled Regeneration: A second enzyme is added to regenerate the cofactor. Common systems include:
Table 1: Comparison of Common Cofactor Regeneration Systems
| Regeneration System | Co-substrate | By-product | Advantages | Disadvantages |
| Substrate-Coupled | Isopropanol | Acetone | Simple (one enzyme) | KRED must accept co-substrate; potential for product inhibition by acetone |
| GDH-Coupled | Glucose | Gluconolactone | High efficiency; innocuous by-product | Requires a second enzyme; potential for changes in pH |
| FDH-Coupled | Formate | CO2 | Gaseous by-product is easily removed | Requires a second enzyme |
dot graph TD { subgraph "Main Reaction" A[Ketone] -- KRED --> B[Chiral Alcohol]; C[NAD(P)H] --> D[NAD(P)+]; end subgraph "Cofactor Regeneration" D -- Regeneration Enzyme --> C; E[Co-substrate] --> F[By-product]; end style D fill:#EA4335, fontcolor:#FFFFFF style C fill:#34A853, fontcolor:#FFFFFF }
Caption: General scheme of KRED reaction with cofactor regeneration.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategies to proactively increase KRED efficiency from the outset of your experimental design.
Q3: How can I improve the catalytic efficiency of my KRED for a non-native or challenging substrate?
A3: When dealing with substrates that are poorly accepted by the wild-type enzyme, protein engineering is a powerful strategy. Directed evolution and rational design are the two main pillars of this approach.
-
Directed Evolution: This method mimics natural evolution in the laboratory to generate enzyme variants with improved properties.[9][12] It involves rounds of random mutagenesis, screening for desired activity, and selection of the best variants.[13][14] Machine learning algorithms are increasingly being used to guide the evolution process, making it more efficient.[13][15]
-
Advantage: Does not require prior knowledge of the enzyme's structure or mechanism.
-
Disadvantage: Can be labor-intensive, requiring high-throughput screening methods.
-
-
Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations.[16][17][18] Computational tools can be used to model substrate binding and predict the effects of mutations.[17][19][20]
-
Advantage: Can lead to significant improvements with a smaller number of mutations.
-
Disadvantage: Requires a high-resolution crystal structure and a good understanding of structure-function relationships.
-
Table 2: Comparison of Protein Engineering Strategies
| Strategy | Principle | Pros | Cons |
| Directed Evolution | Iterative cycles of random mutation and screening | No structural information needed; can explore unexpected solutions | Requires high-throughput screening; can be time and resource-intensive |
| Rational Design | Structure-guided, targeted mutations | Fewer mutants to screen; can yield significant improvements | Requires a crystal structure; success depends on understanding the mechanism |
| Semi-Rational Design | Combines rational design with focused mutagenesis | Balances exploration and targeted improvement | Still requires some structural insight |
dot graph TD { A[Define Target Property] --> B{Structural Info Available?}; B -- Yes --> C[Rational/Semi-Rational Design]; B -- No --> D[Directed Evolution]; C --> E[Identify Key Residues]; D --> F[Create Mutant Library]; E --> G[Site-Directed Mutagenesis]; F --> H[High-Throughput Screening]; G --> H; H --> I{Improved Variant Found?}; I -- Yes --> J[Characterize Best Variant]; I -- No --> D; }
Caption: Workflow for protein engineering of KREDs.
Q4: Can I alter the stereoselectivity of my ketoreductase?
A4: Yes, altering and even inverting the stereoselectivity of a KRED is achievable through protein engineering.[17] The stereochemical outcome is determined by how the substrate binds in the active site relative to the cofactor.[21]
-
Mechanism: Mutations in the active site can change the shape and steric environment of the substrate-binding pocket, favoring an alternative binding orientation of the substrate. This leads to the production of the opposite enantiomer of the alcohol product.[17][21][22]
-
Approach: Both rational design and directed evolution have been successfully used to invert the enantioselectivity of KREDs.[9][17] Computational methods can be particularly useful in predicting mutations that will favor the desired stereochemical outcome.[17]
Q5: What is substrate engineering and how can it improve my reaction?
A5: Substrate engineering involves modifying the structure of the substrate to make it more amenable to the enzyme. While not always feasible, it can be a powerful approach, particularly in the context of polyketide synthases where KREDs are a domain of a larger enzymatic complex.[16][23]
-
Rationale: By understanding the structure-activity relationships of a KRED, one can sometimes make small modifications to the substrate that improve its binding and turnover rate.[16] For example, changing the thioester handle of a β-ketoacyl substrate can influence its recognition by a polyketide synthase KR domain.[16]
-
Application: This strategy is most relevant in biosynthetic pathway engineering, where the substrate for the KRED is itself the product of a preceding enzymatic step.
Q6: How does enzyme immobilization benefit KRED efficiency and what are the common methods?
A6: Immobilization involves attaching the enzyme to a solid support. This can significantly improve the operational stability, reusability, and overall efficiency of the biocatalyst, making it more suitable for industrial applications.[5][6][7]
Benefits of Immobilization:
-
Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH.[6]
-
Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, reducing costs.[24]
-
Suitability for Flow Chemistry: Immobilized enzymes are ideal for use in continuous flow reactors, which can offer higher productivity and better process control.[5]
Common Immobilization Techniques:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier. This is a simple method, but the enzyme can sometimes leach off the support.
-
Covalent Binding: The enzyme is attached to the support via stable covalent bonds, providing a very robust immobilization.[5]
-
Entrapment: The enzyme is trapped within the pores of a polymeric matrix, such as polyvinyl alcohol gel.[8]
-
Affinity Binding: This method utilizes specific interactions, such as the binding of a His-tagged enzyme to a metal-chelated support.[7][24] This can provide a highly selective and oriented immobilization.[24]
Co-immobilization: For reactions requiring cofactor regeneration, co-immobilizing the KRED and the regeneration enzyme (e.g., GDH) on the same support can increase the efficiency of the cascade reaction by bringing the enzymes into close proximity.[5][7][8][11]
References
- Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. (n.d.). Google Patents.
-
Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Performance of closed‐loop continuous cofactor regeneration system (see... (n.d.). ResearchGate. Retrieved from [Link]
-
Substrate Structure-Activity Relationships Guide Rational Engineering of Modular Polyketide Synthase Ketoreductases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Engineering Polyketide Stereocenters with Ketoreductase Domain Exchanges. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Origins of stereoselectivity in evolved ketoreductases. (2015). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. (2010). PubMed. Retrieved from [Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ACS Publications. Retrieved from [Link]
-
Computationally Supported Inversion of Ketoreductase Stereoselectivity. (2023). PubMed. Retrieved from [Link]
-
Molecular Basis for Polyketide Ketoreductase–Substrate Interactions. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Light powers new chemistry for old enzymes. (2016). EurekAlert!. Retrieved from [Link]
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ACS Publications. Retrieved from [Link]
-
The Determinants of Activity and Specificity in Actinorhodin Type II Polyketide Ketoreductase (ActKR). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications. Retrieved from [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers. Retrieved from [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. (2018). ACS Catalysis. Retrieved from [Link]
-
Engineering Polyketide Stereocenters with Ketoreductase Domain Exchanges. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014). ACS Publications. Retrieved from [Link]
-
Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. (n.d.). MDPI. Retrieved from [Link]
-
Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (n.d.). MDPI. Retrieved from [Link]
-
Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Site-Directed Mutagenesis of Modular Polyketide Synthase Ketoreductase Domains for Altered Stereochemical Control. (2021). Oak Ridge National Laboratory. Retrieved from [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (n.d.). ResearchGate. Retrieved from [Link]
-
A curated list of targeted optimized promiscuous ketoreductases (TOP-K). (n.d.). Portland Press. Retrieved from [Link]
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis. (2024). JACS Au. Retrieved from [Link]
-
Computational tools for designing and engineering enzymes. (n.d.). CAVER. Retrieved from [Link]
- Ketoreductase polypeptides for the reduction of acetophenones. (n.d.). Google Patents.
-
(PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). ResearchGate. Retrieved from [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2024). PubMed. Retrieved from [Link]
-
Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. (n.d.). Catalysis Science & Technology. Retrieved from [Link]
-
A Practical Guide to Computational Tools for Engineering Biocatalytic Properties. (n.d.). MDPI. Retrieved from [Link]
-
Classification, Catalytic Mechanism and Application Research of Ketoreductases. (n.d.). Oreate AI. Retrieved from [Link]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 2. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substrate Structure-Activity Relationships Guide Rational Engineering of Modular Polyketide Synthase Ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caver.cz [caver.cz]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Molecular Basis for Polyketide Ketoreductase–Substrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of Synthesized 2-Dehydropantoate
Welcome to the technical support center for the purity assessment of synthesized 2-dehydropantoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights and troubleshooting for common challenges encountered during the analysis of this crucial biosynthetic intermediate.
Introduction
2-Dehydropantoate is a key precursor in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A.[1] The purity of synthesized 2-dehydropantoate is paramount for its use in subsequent enzymatic assays, structural studies, and as a starting material in drug development. This guide provides a comprehensive framework for assessing its purity, structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
This section addresses specific problems that may arise during the purity analysis of 2-dehydropantoate. Each issue is followed by a diagnostic workflow and potential solutions.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I'm seeing unexpected peaks in my HPLC chromatogram. How do I identify the source of these impurities?
Answer: Unexpected peaks in an HPLC chromatogram can originate from several sources, including the synthesis process, sample degradation, or the analytical method itself. A systematic approach is necessary to identify and eliminate these impurities.
Diagnostic Workflow:
-
Analyze the Synthesis Route: Review the synthetic pathway of 2-dehydropantoate. Potential organic impurities can include unreacted starting materials, by-products, and intermediates from preceding steps.[2] For instance, if the synthesis involves the oxidation of pantoate, residual pantoate could be a likely impurity.
-
Evaluate for Degradation: 2-Dehydropantoate, being a keto acid, can be susceptible to degradation.[3] Consider the possibility of decarboxylation or other degradation pathways, especially if the sample has been stored for an extended period or at improper temperatures.[4]
-
Method Blank Analysis: Inject a blank sample (mobile phase or sample solvent) to rule out contamination from the solvent or the HPLC system.
-
Peak Purity Analysis with DAD/UV Detector: If your HPLC system is equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector, assess the peak purity of your main 2-dehydropantoate peak. A non-homogenous peak suggests the co-elution of an impurity.
-
LC-MS Analysis: The most definitive way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity peaks can provide direct evidence of their molecular weight and aid in structural elucidation.[5]
Troubleshooting Steps & Solutions:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or column chemistry can help resolve co-eluting peaks.[6] For polar compounds like 2-dehydropantoate, a reversed-phase C18 column with an aqueous mobile phase containing an ion-pairing agent or a buffer might be effective.[7]
-
Re-purification: If significant impurities are identified, re-purification of the synthesized 2-dehydropantoate may be necessary. Techniques like preparative HPLC or size-exclusion chromatography can be employed.[8][9]
-
Evaluate Storage Conditions: Ensure the compound is stored under appropriate conditions to prevent degradation. For many bioactive chemicals, storage as a solid at -20°C is recommended.
Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows unexpected signals or incorrect integration. What could be the cause?
Answer: Discrepancies in an NMR spectrum can arise from impurities, residual solvents, or issues with sample preparation and data acquisition.
Diagnostic Workflow:
-
Identify Solvent Peaks: First, identify the signals corresponding to the deuterated solvent and any residual non-deuterated solvent.
-
Compare with Predicted Spectrum: Compare your experimental spectrum with a predicted ¹H NMR spectrum for 2-dehydropantoate if available from databases. This can help in assigning the expected peaks.
-
Look for Common Impurities: Be aware of signals from common laboratory solvents (e.g., acetone, ethyl acetate) that might be present as impurities from the synthesis or purification steps.[10]
-
Quantitative NMR (qNMR): For a more rigorous purity assessment, consider using quantitative NMR (qNMR).[11] This involves adding a certified internal standard to your sample and comparing the integral of a known analyte proton signal to a signal from the standard.[12]
Troubleshooting Steps & Solutions:
-
Sample Preparation: Ensure your NMR tube is clean and that the sample is fully dissolved in the deuterated solvent. Incomplete dissolution can lead to broad peaks and inaccurate integration.
-
Acquisition Parameters: Use a sufficient relaxation delay (D1) during NMR acquisition to ensure all protons have fully relaxed between scans. This is crucial for accurate quantification.
-
2D NMR: If the spectrum is complex due to overlapping signals, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning signals and identifying the structure of impurities.[13]
-
Re-purification: If significant impurities are confirmed, re-purification of the sample is recommended.
Mass Spectrometry (MS)
Question: The mass spectrum of my sample shows a molecular ion peak that doesn't correspond to 2-dehydropantoate. What should I investigate?
Answer: An incorrect molecular ion peak in the mass spectrum is a clear indication of either a significant impurity or that the desired compound was not successfully synthesized.
Diagnostic Workflow:
-
Verify Expected Mass: The chemical formula for 2-dehydropantoate will determine its exact mass. Ensure you are looking for the correct m/z value for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, depending on your ionization mode.
-
Check for Adducts: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Fragmentation Analysis: If you are performing tandem MS (MS/MS), analyze the fragmentation pattern. The fragments should be consistent with the structure of 2-dehydropantoate.
-
Re-evaluate Synthesis: If the observed mass corresponds to a known starting material or intermediate, it suggests an incomplete reaction.[14]
Troubleshooting Steps & Solutions:
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Poor calibration can lead to mass errors.[15]
-
Sample Purity: If the sample is a mixture, you may see multiple molecular ion peaks. In such cases, coupling MS with a separation technique like HPLC (LC-MS) is essential.
-
Re-synthesis: If the data strongly suggests the synthesis failed, it will be necessary to revisit the synthetic procedure, paying close attention to reaction conditions and reagent purity.
Enzymatic Assay
Question: My synthesized 2-dehydropantoate shows low or no activity in an enzymatic assay with 2-dehydropantoate 2-reductase. What are the possible reasons?
Answer: Low enzymatic activity can be due to poor substrate purity, incorrect assay conditions, or inactive enzyme.
Diagnostic Workflow:
-
Confirm Substrate Purity: First, ensure the purity of your synthesized 2-dehydropantoate using the analytical techniques described above (HPLC, NMR, MS). Impurities can act as inhibitors of the enzyme.
-
Verify Enzyme Activity: Test the activity of your 2-dehydropantoate 2-reductase with a known, commercially available standard of 2-dehydropantoate, if possible. This will confirm that the enzyme is active.
-
Check Assay Conditions: The activity of enzymes is highly dependent on factors like pH, temperature, and the concentration of cofactors (in this case, NADPH).[16][17] Ensure these are optimal for the specific reductase you are using.
-
Substrate Concentration: Perform a substrate titration to ensure you are working within a suitable concentration range. Very high substrate concentrations can sometimes lead to substrate inhibition.
Troubleshooting Steps & Solutions:
-
Optimize Assay Parameters: Systematically vary the pH, temperature, and cofactor concentration to find the optimal conditions for your enzyme.[16]
-
Purify the Substrate: If impurities are suspected to be the cause of low activity, re-purify your 2-dehydropantoate.
-
Control Experiments: Include appropriate positive and negative controls in your assay. A positive control would be the reaction with a known standard, while a negative control would be the reaction mixture without the enzyme or without the substrate.
Experimental Workflow for Enzymatic Activity Validation
Caption: A systematic approach to troubleshooting low enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for synthesized 2-dehydropantoate?
A1: Due to the potential for degradation, it is advisable to store solid 2-dehydropantoate in a tightly sealed vial at -20°C. If stock solutions are prepared, they should be stored as aliquots at -20°C and are generally usable for up to one month. For sensitive compounds like keto acids, it is best to prepare solutions fresh for each experiment.[18]
Q2: What are the expected spectral characteristics for pure 2-dehydropantoate?
A2: The exact spectral data will depend on the analytical conditions (e.g., solvent for NMR, ionization mode for MS). However, you should expect to see:
-
¹H NMR: Signals corresponding to the protons in the 2-dehydropantoate structure. The chemical shifts and coupling patterns should be consistent with the molecular structure.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of 2-dehydropantoate. Common adducts may also be observed.
-
UV-Vis: An absorbance maximum characteristic of the α-keto acid chromophore.
Q3: What are some common impurities that might be present in synthesized 2-dehydropantoate?
A3: Common impurities can be broadly categorized as:
-
Organic Impurities: Unreacted starting materials, intermediates, and by-products from the synthesis.[2] The specific impurities will depend on the synthetic route.
-
Inorganic Impurities: Salts or reagents used in the synthesis or purification process.[4]
-
Residual Solvents: Solvents used in the reaction or purification that have not been completely removed.[2]
Q4: How pure does my 2-dehydropantoate need to be?
A4: The required purity level depends on the intended application. For enzymatic assays, high purity (>95%) is generally required to avoid inhibition or interference from impurities. For use as a reference standard in analytical methods, the purity should be as high as possible and accurately determined.
Data Summary Tables
Table 1: Typical HPLC Parameters for 2-Dehydropantoate Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[19] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid[19] |
| Flow Rate | 1.0 mL/min[19] |
| Detection | UV at a wavelength appropriate for the α-keto acid chromophore |
| Column Temperature | 30 °C[19] |
Table 2: Key Considerations for Purity Assessment Techniques
| Technique | Information Provided | Key Advantages | Common Challenges |
| HPLC | Retention time, peak area (quantitative) | High resolution, excellent for quantification | Co-elution of impurities, need for reference standards |
| NMR | Structural information, absolute purity (qNMR) | Provides detailed structural data, can determine purity without a reference standard of the analyte | Lower sensitivity than MS, can have overlapping signals |
| MS | Molecular weight, structural information (MS/MS) | High sensitivity, provides molecular weight confirmation | Ion suppression, difficulty in quantifying without standards |
| Enzymatic Assay | Biological activity | Confirms the substrate is active with the target enzyme | Sensitive to assay conditions and impurities |
References
-
Sugahara, T., & Shimizu, S. (1988). Ketopantoic acid reductase of Pseudomonas maltophilia 845. Purification, characterization, and role in pantothenate biosynthesis. PubMed. [Link]
-
Wikipedia. 2-dehydropantoate 2-reductase. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0029717). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000210). [Link]
-
EMBL-EBI. 2-dehydropantoate (CHEBI:11561). [Link]
-
Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. PubMed. [Link]
-
Lee, J. Y., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI. [Link]
-
Yamada, K., et al. (2001). A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate. PubMed. [Link]
-
Wohlmuth, C., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. PubMed. [Link]
-
Chen, R., et al. (2020). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry (RSC Publishing). [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0002085). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000210). [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. [Link]
-
Yeast Metabolome Database. 2-dehydropantoate 2-reductase (P38787). [Link]
-
Pérez-Rodríguez, C. A., & Cunico, L. P. (2021). Liquid Chromatography Analysis of Common Nutritional Components in Feed and Food. IntechOpen. [Link]
-
Gault, J., et al. (2020). Top-down mass spectrometry of native proteoforms and their complexes: A community study. bioRxiv. [Link]
-
Roy, J. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
Bunik, V. I., et al. (2016). HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples. PubMed. [Link]
-
Agilent. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Singh, L., & Nadam, G. (2021). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
Ciftci, M., & Cetin, A. (2011). Purification of rat kidney glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and glutathione reductase enzymes using 2',5'-ADP Sepharose 4B affinity in a single chromatography step. PubMed. [Link]
-
Stubbs, B. J., et al. (2014). The Storage Stability and Concentration of Acetoacetate Differs Between Blood Fractions. Clinical Chimica Acta. [Link]
-
ResearchGate. (2018). Illustration of the biochemical enzymatic assay for activity of glucose... [Link]
-
Rampazzo, E., et al. (2021). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. NIH. [Link]
-
Ueno, M., et al. (2011). An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes. PubMed. [Link]
-
Yang, B., et al. (2019). Electron-Activated Tandem Mass Spectrometry Analysis of Glycosaminoglycans. PMC. [Link]
-
Wishart, D. S. (2019). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. [Link]
-
Li, Y., et al. (2022). Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey. NIH. [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
McClain, S. H., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]
-
ResearchGate. (2010). Pharmaceutical Impurities: An Overview. [Link]
-
Jain, R., et al. (1998). Stability of a hydrophobic drug in presence of hydrous and anhydrous lactose. PubMed. [Link]
-
Li, D., et al. (2019). Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography. PubMed Central. [Link]
-
Chang Bioscience. 2-dehydropantoate 2-reductase. [Link]
-
Matak-Vinkovic, D., et al. (2001). The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound. PubMed. [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]
Sources
- 1. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-dehydropantoate (CHEBI:11561) [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food | MDPI [mdpi.com]
- 7. HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 样品纯化 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top-down mass spectrometry of native proteoforms and their complexes: A community study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 酶活性测定_酶含量测定_蛋白质生物学-默克生命科学 [sigmaaldrich.cn]
- 17. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Spectrophotometric Assays for Oxidoreductases
Welcome to the Technical Support Center for Oxidoreductase Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectrophotometric assays for this critical class of enzymes. Oxidoreductases, which catalyze the transfer of electrons, are central to countless biological processes, making their accurate measurement paramount. However, these assays are notoriously susceptible to a variety of artifacts that can lead to misleading data and wasted resources.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the "why" behind experimental steps, empowering you to not only fix problems but also to design more robust assays from the outset.
Section 1: Foundational Concepts & Initial Observations
This section addresses the basic principles and common initial questions that arise when working with oxidoreductase assays.
Q1: How does a typical spectrophotometric assay for an oxidoreductase work?
A: Most spectrophotometric assays for oxidoreductases rely on monitoring the change in absorbance of a redox cofactor, most commonly nicotinamide adenine dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (NADP).[2] The reduced forms, NADH and NADPH, strongly absorb light at 340 nm, whereas their oxidized counterparts, NAD+ and NADP+, do not.[3][4][5] This change in absorbance at 340 nm is directly proportional to the activity of the enzyme.[4] The reaction can be monitored in one of two ways:
-
Measuring product (NADH/NADPH) formation: In this setup, you start with NAD+ or NADP+ and monitor the increase in absorbance at 340 nm as the enzyme catalyzes the reduction.
-
Measuring substrate (NADH/NADPH) consumption: Conversely, you can start with NADH or NADPH and monitor the decrease in absorbance at 340 nm as the enzyme oxidizes the cofactor.
The choice between these two approaches depends on the specific enzyme and the direction of the reaction you are interested in studying.[2]
Q2: My reaction rate is not linear. What are the common causes?
A: A non-linear reaction rate is a common issue that can stem from several factors. Ideally, you want to measure the initial velocity of the reaction, which should be linear.[6] If you observe a curve, it could be due to:
-
Substrate Depletion: As the reaction proceeds, the concentration of the substrate decreases, which in turn slows down the reaction rate. According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration.[6][7] If the substrate concentration falls significantly below the Michaelis constant (Km), the rate will no longer be maximal.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a progressive loss of activity over time.[8]
-
Product Inhibition: The product of the reaction may act as an inhibitor of the enzyme, causing the reaction to slow down as the product accumulates.
-
Instrumental Artifacts: Issues with the spectrophotometer, such as a failing lamp, can cause a drifting baseline that appears as a non-linear rate.[9]
-
High Enzyme Concentration: If the enzyme concentration is too high, the reaction may proceed too quickly to accurately measure the initial linear phase.[10]
Troubleshooting Steps:
-
Lower the enzyme concentration: Perform serial dilutions of your enzyme to find a concentration that yields a linear rate for a reasonable amount of time.[10][11]
-
Optimize substrate concentration: Ensure you are using a substrate concentration that is appropriate for measuring initial velocity, typically at or below the Km for inhibitor studies.[11]
-
Check for enzyme stability: Incubate the enzyme in the assay buffer without substrate for the duration of the assay and then initiate the reaction to see if activity has diminished.
-
Run appropriate controls: Always include a "no-enzyme" control to check for non-enzymatic substrate degradation or signal drift.[12]
Section 2: Interference from Test Compounds
A significant challenge, particularly in drug discovery and high-throughput screening (HTS), is interference from the compounds being tested.[13][14][15] These compounds can produce false-positive or false-negative results through a variety of mechanisms.
Q3: My test compound absorbs light at 340 nm. How do I correct for this?
A: This is a classic example of spectral interference. If a test compound absorbs light at the same wavelength as NADH or NADPH, it will artificially inflate or decrease the measured absorbance, leading to an incorrect assessment of enzyme activity.[3]
Solution: The Background Correction Protocol
-
Measure the compound's spectrum: First, determine the absorbance spectrum of your compound to confirm it absorbs at 340 nm.
-
Run a specific control: For each concentration of the test compound, run a parallel reaction that includes all assay components except the enzyme.[10][12]
-
Subtract the background: The absorbance reading from this "no-enzyme" control represents the contribution of the compound itself. Subtract this value from the reading obtained in the presence of the enzyme to get the true change in absorbance due to enzymatic activity.[16]
Q4: I suspect my compound is a "redox cycler." What is this and how can I confirm it?
A: Redox cycling compounds are a notorious class of false positives in oxidoreductase assays.[17][18] These compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[17][18][19] This H2O2 can then oxidize and inactivate the enzyme, mimicking true inhibition.[17]
Mechanism of Redox Cycling: The compound is reduced by a component in the assay buffer (like DTT) and then re-oxidized by molecular oxygen, creating a futile cycle that generates ROS.[18][20]
Workflow for Identifying Redox Cycling Compounds
Caption: A stepwise approach for validating HTS hits.
-
Confirm Activity and Potency: Re-test the compound from a fresh solid sample to confirm its activity and generate a dose-response curve to determine its IC50.
-
Rule out Assay Interference: Systematically perform the control experiments described in Section 2 to eliminate common artifacts like redox cycling, aggregation, and spectral interference. [15]3. Use an Orthogonal Assay: Test the compound in a secondary assay that uses a different detection technology. [21]For example, if your primary screen was absorbance-based, use a luminescence or fluorescence-based assay for confirmation. This helps to eliminate technology-specific artifacts. [15]4. Assess Specificity: Test the compound against other related oxidoreductases to ensure its activity is specific to your target of interest.
By diligently applying these troubleshooting strategies and validation protocols, you can significantly increase the reliability and reproducibility of your spectrophotometric assays for oxidoreductases.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Lin, Z. J., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. [Link]
-
Gribbon, P., & Sewing, A. (2019). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 899-909. [Link]
-
Inglese, J., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry, 38(5), 1065–1071. [Link]
-
Jahnke, W., et al. (2010). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current medicinal chemistry, 17(34), 4156-4166. [Link]
-
Hill, B. G., & Tiruveedhula, V. V. N. (2015). Chemical motifs that redox cycle and their associated toxicity. MedChemComm, 6(1), 34-43. [Link]
-
Sipes, N. S., et al. (2017). High-Throughput Screening to Predict Chemical-Assay Interference. Journal of chemical information and modeling, 57(12), 3028-3037. [Link]
-
University of San Diego. (2021). Biochem Lab Enzyme Assay Background. University of San Diego. [Link]
-
LoPachin, R. M., & Gavin, T. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current opinion in chemical biology, 15(1), 127-133. [Link]
-
Papaneophytou, C. P., & Tzani, A. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Catalysts, 11(10), 1186. [Link]
-
Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
-
MS Bioanalytical. (2020). NADH Analysis by UPLC-UV. MS Bioanalytical. [Link]
-
University of Auckland. (2020). Non-Linear Elimination. University of Auckland. [Link]
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current opinion in chemical biology, 15(1), 127-133. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
-
Stack Exchange. (2020). Why doesn't enzyme reaction rate rise linearly with substrate concentration?. Stack Exchange. [Link]
-
Pharmacokinetics. (n.d.). Non Linear Kinetics. Pharmacokinetics. [Link]
-
Razavi, B. S., et al. (2016). Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect—a case study on loamy haplic Luvisol. Scientific reports, 6(1), 1-11. [Link]
-
Bernardes, G. J., & van der Vliet, P. C. (2022). Masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. Nature Chemistry, 14(7), 820-828. [Link]
-
ResearchGate. (n.d.). High‐throughput Screening Methods Developed for Oxidoreductases. ResearchGate. [Link]
-
YouTube. (2024). Factors that affect Results of Plasma Enzyme Assay in the laboratory. YouTube. [Link]
-
Agilent. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. Agilent. [Link]
-
Agilent. (n.d.). Correcting for Background Absorbance-UV-VIS ChemStation Software. Agilent. [Link]
-
Assay Guidance Manual. (n.d.). Assay Artifacts and Interferences. NCBI Bookshelf. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
University of San Diego. (2014). Biochem Lab Enzyme Assay Background. University of San Diego. [Link]
-
University of Georgia. (2012). Microplate Enzyme Assay Using Fluorescence Original Reference. University of Georgia. [Link]
-
Sper Scientific Direct. (n.d.). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]
-
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]
-
Genick, C. C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of biomolecular screening, 19(5), 639-651. [Link]
-
Fact.MR. (n.d.). Tryptic Protein Digestion Kits Market. Fact.MR. [Link]
-
Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Malvern Panalytical. [Link]
-
YouTube. (2021). Overcoming sequence artifacts to fuel clinically relevant NGS applications. YouTube. [Link]
Sources
- 1. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 3. msbioanalytical.com [msbioanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. sperdirect.com [sperdirect.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. communities.springernature.com [communities.springernature.com]
- 21. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimizing Two-Step Enzymatic Assays
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting two-step enzymatic activity assays. This resource is built on field-proven insights and established scientific principles to ensure you can develop robust, reliable, and reproducible assays.
Introduction to Two-Step (Coupled) Enzymatic Assays
Two-step, or coupled, enzymatic assays are powerful methods used when the product of the primary enzymatic reaction is difficult to detect directly. In this setup, the product of the first reaction (catalyzed by Enzyme 1) serves as the substrate for a second, auxiliary enzyme (Enzyme 2). This second reaction generates a product that is easily measurable, often via a change in absorbance or fluorescence.[1] The key to a successful coupled assay is ensuring that the second reaction faithfully reports the rate of the first, without introducing artifacts or becoming the rate-limiting step.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a two-step enzymatic assay?
A two-step (or coupled) assay links two sequential enzymatic reactions.[1]
-
Step 1 (Primary Reaction): Your enzyme of interest (Enzyme 1) converts its substrate (Substrate 1) into a product (Product 1). This is the reaction you aim to measure.
-
Enzyme 1 + Substrate 1 → Product 1
-
-
Step 2 (Indicator Reaction): An auxiliary "coupling" enzyme (Enzyme 2) immediately uses Product 1 as its substrate, converting it into a new, easily detectable product (Product 2).
-
Product 1 + Co-substrate → Product 2 (Detectable)
-
The rate of formation of the detectable Product 2 is used as an indirect measure of the activity of Enzyme 1.[2]
Q2: Why is it critical that the primary reaction is the rate-limiting step?
For the assay to be a valid measure of your enzyme of interest, the rate of the indicator reaction must be significantly faster than the primary reaction. If the coupling enzyme (Enzyme 2) is too slow or its concentration is too low, it cannot keep up with the production of Product 1.[3] This creates a "lag phase" and causes the measured rate to reflect the activity of the coupling enzyme, not your primary enzyme, leading to an underestimation of the true activity.[3][4]
Q3: What are the most important initial parameters to optimize?
The most critical parameters are the concentrations of the coupling enzyme and its co-substrates. You must use a concentration of the coupling enzyme that is in vast excess to ensure it never becomes rate-limiting.[2] This is verified experimentally by increasing its concentration until the overall reaction rate no longer increases.[3] Additionally, the co-substrates for the second reaction must also be saturating.
Q4: What is a "stop solution" and when is it necessary in a two-step assay?
A stop solution is a reagent that abruptly terminates the enzymatic reaction, usually by drastically changing the pH and denaturing the enzyme(s).[5][6] It is used in discontinuous or "fixed-time" assays where the reaction is allowed to proceed for a specific duration before the signal is measured. This ensures that all samples in a batch react for the same amount of time, improving reproducibility.[7] Common stop solutions include strong acids like sulfuric acid (H₂SO₄) for reactions involving horseradish peroxidase (HRP) or strong bases like sodium hydroxide (NaOH) for alkaline phosphatase.[8]
Visualizing the Two-Step Assay Workflow
The following diagram illustrates the sequential nature of a coupled enzymatic assay.
Caption: Decision tree for troubleshooting common assay problems.
Problem 1: High Background Signal
High background reduces the assay's dynamic range and sensitivity. [9]
| Potential Cause | Diagnostic Check & Explanation | Solution |
|---|---|---|
| Contamination of Reagents | Run a "no-enzyme" control (replace both enzymes with buffer). A high signal indicates that one or more reagents (buffer, substrate, co-factors) are contaminated with the product or a substance that mimics it. [10] | Remake all buffers and solutions using high-purity water and fresh reagents. Filter-sterilize buffers if microbial contamination is suspected. [11] |
| Substrate Instability or Impurity | Run a "no-primary-enzyme" control (include only the coupling enzyme and all substrates). Signal here suggests the primary substrate (Substrate 1) is contaminated with the intermediate (Product 1) or is unstable and spontaneously converts to Product 1. [12] | Source a higher purity grade for Substrate 1. Test different lots. If instability is the issue, prepare the substrate solution fresh before each experiment and keep it on ice. |
| Direct Interference by Test Compounds | For inhibitor screening, run a control with the test compound, coupling enzyme, and its substrate (without the primary enzyme). Some compounds are autofluorescent or colored, directly interfering with the detection method. [13][14] | Subtract the signal from this control well from the test wells. If interference is severe, consider developing an orthogonal assay with a different detection method to confirm hits. [14] |
| Non-specific Activity of Coupling Enzyme | The coupling enzyme might have a low level of activity on the primary substrate. The "no-primary-enzyme" control described above will also detect this issue. [12]| Screen different coupling enzymes from various suppliers or consider a different assay design with an alternative indicator reaction. |
Problem 2: Low or No Signal
This indicates a failure in one or both of the enzymatic steps. [9]
| Potential Cause | Diagnostic Check & Explanation | Solution |
|---|---|---|
| Coupling Enzyme is Rate-Limiting | This is the most common pitfall in coupled assays. [3]To check, run the assay with a fixed, high concentration of your primary enzyme and substrate, but with varying concentrations of the coupling enzyme. If the reaction rate increases with more coupling enzyme, it was previously the limiting factor. | Increase the concentration of the coupling enzyme in the final assay protocol to a point where the rate is saturated (i.e., further increases do not boost the signal). A 5- to 10-fold excess is often recommended. [2] |
| Inactive Primary or Coupling Enzyme | Enzyme activity can be lost due to improper storage, handling, or multiple freeze-thaw cycles. | Test each enzyme independently if possible. For the coupling enzyme, use a commercially available standard of its substrate (Product 1) to verify its activity. Always use fresh enzyme dilutions and store stock solutions according to the manufacturer's guidelines, often at -80°C in a glycerol-containing buffer. |
| Suboptimal Assay Conditions (pH, Temp) | Enzymes have optimal pH and temperature ranges for activity. The chosen buffer conditions may be suitable for one enzyme but not the other. | Determine the optimal pH for each enzyme separately. If the optima are different, find a compromise pH where both enzymes retain sufficient activity. Ensure all incubations are performed at a consistent, optimized temperature. [2] |
| Missing Co-factor or Co-substrate | Many enzymes, particularly in indicator reactions (e.g., dehydrogenases requiring NAD+), need specific co-factors or co-substrates to function. | Double-check the protocol and literature for the requirements of both enzymes. Ensure all necessary components are present at saturating concentrations. |
Problem 3: Inconsistent Results (High Variability)
Poor reproducibility undermines the reliability of your data. [9]
| Potential Cause | Diagnostic Check & Explanation | Solution |
|---|---|---|
| Pipetting Inaccuracy | Small volumes are prone to error. Inconsistent pipetting of enzyme or substrate leads to high variance between replicates. | Use calibrated pipettes. Prepare a master mix of common reagents (buffer, substrates, coupling enzyme) to be dispensed into all wells, reducing the number of individual pipetting steps. [2]Pipette larger volumes by preparing more dilute stock solutions where feasible. |
| Inadequate Mixing | If reagents are not mixed thoroughly upon addition, the reaction will not start uniformly across the well, leading to variable results. | After adding the final reagent to start the reaction, mix the plate gently on a plate shaker for 10-15 seconds. Avoid introducing bubbles. [2] |
| Reaction Time Not Controlled | In discontinuous (stop-timed) assays, variations in the time between starting the reaction and adding the stop solution can cause significant variability. | Use a multichannel pipette to add the start or stop solution to multiple wells simultaneously. Process plates one at a time to ensure consistent incubation periods. [7] |
| Edge Effects | In microplates, wells on the outer edges can experience faster evaporation, concentrating reactants and altering reaction rates compared to inner wells. [15]| Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier. Ensure plates are well-sealed during incubation steps. |
Reference Protocol: A Generic Two-Step Chromogenic Assay
This protocol describes a hypothetical coupled assay where Enzyme 1 produces NADH, which is then used by a second enzyme (diaphorase) to reduce a chromogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and bring to room temperature before use.
-
Substrate 1 Stock (20X): Prepare a concentrated stock solution of the primary substrate in Assay Buffer.
-
NAD+ Stock (20X): Prepare a concentrated stock of the co-substrate for the primary reaction in Assay Buffer.
-
Enzyme 1 (Primary): Prepare a working dilution in ice-cold Assay Buffer just before use.
-
Coupling Reagent Mix (10X): Prepare a mix containing the coupling enzyme (e.g., Diaphorase) and its chromogenic substrate (e.g., Resazurin) in Assay Buffer. This mix should be protected from light.
-
Stop Solution: 2 M H₂SO₄. Caution: Strong Acid.
2. Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of test compound (inhibitor) or vehicle control (e.g., DMSO).
-
Add 10 µL of Substrate 1 Stock (20X).
-
Add 10 µL of NAD+ Stock (20X).
-
Add 10 µL of the Coupling Reagent Mix (10X). Mix the plate gently.
-
Pre-incubate the plate for 10 minutes at 37°C to allow components to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µL of the Enzyme 1 working dilution. Mix the plate immediately for 15 seconds.
-
Incubate for 30 minutes at 37°C.
-
For a continuous (kinetic) assay: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Resorufin) every minute for 30 minutes. The rate is the slope of the linear portion of the absorbance vs. time curve.
-
For a discontinuous (endpoint) assay: After the 30-minute incubation, add 50 µL of Stop Solution to each well to terminate the reaction. Measure the final absorbance at 450 nm.
3. Controls to Include:
-
100% Activity Control: No inhibitor (vehicle only).
-
No Activity (Background) Control: No Enzyme 1 (replace with Assay Buffer).
-
Compound Interference Control: No Enzyme 1, but with the test compound.
Key Optimization Parameters
Systematic optimization is crucial for developing a robust assay. [16]
| Parameter | Optimization Goal & Method | Typical Range/Result |
|---|---|---|
| Coupling Enzyme Concentration | Ensure the indicator reaction is not rate-limiting. | Titrate the coupling enzyme against a fixed, high concentration of the primary enzyme. The optimal concentration is the lowest one on the resulting plateau of maximal activity. |
| Primary Enzyme Concentration | Achieve a linear reaction rate over the desired time course and a robust signal-to-background ratio. | Perform an enzyme titration. The product formed should be directly proportional to the enzyme concentration. Choose a concentration that results in <10-15% substrate consumption to maintain initial velocity conditions. |
| Substrate 1 Concentration | For inhibitor screening, the substrate concentration influences the apparent potency of different inhibitor types. [17] | To detect all types of inhibitors, a substrate concentration equal to its Michaelis-Menten constant (Km) is often a good starting point. For competitive inhibitors, lower substrate concentrations increase assay sensitivity. |
| Incubation Time (Endpoint Assays) | Ensure the reaction remains in the linear range for the entire duration. | Perform a time-course experiment. Plot signal vs. time. The chosen incubation time must fall within the initial linear phase of this curve. |
References
-
- PubMed
-
- PubMed
-
- Khan Academy
-
- Wikipedia
-
- Southern Methodist University
-
- Abcam
-
- ResearchGate
-
- NCBI
-
- University of San Diego
-
- ResearchGate
-
- DCN Dx
-
- LSU Health Sciences Center
-
- NCBI
-
- ResearchGate
-
- ResearchGate
-
- ACS Publications
-
- PubMed
-
- Teesside University
-
- ResearchGate
-
- Thermo Fisher Scientific
-
- BenchChem
-
- PubMed
-
- Quora
-
- PubMed
-
- bioRxiv
-
- ACS Publications
-
- PubMed
-
- Khan Academy
-
- Wikipedia
-
- Pearson+
Sources
- 1. A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermofisher.com [thermofisher.com]
- 16. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Biocatalysts: Kinetic Comparison of 2-Dehydropantoate Reductase Isoforms
For researchers in drug development and metabolic engineering, the pantothenate (vitamin B5) biosynthesis pathway presents a treasure trove of potential targets. This pathway, essential for most bacteria but absent in humans, offers a clear avenue for the development of novel antimicrobial agents. A critical step in this pathway is the reduction of 2-dehydropantoate to (R)-pantoate, a reaction catalyzed by the enzyme 2-dehydropantoate reductase (EC 1.1.1.169), also known as ketopantoate reductase (KPR).[1][2] The growing body of research has revealed that this vital enzymatic function is not carried out by a single, conserved enzyme, but rather by a cast of structurally and kinetically diverse isoforms. This guide provides an in-depth kinetic comparison of the known 2-dehydropantoate reductase isoforms, offering valuable insights for researchers aiming to exploit this enzyme for therapeutic or biotechnological purposes.
The Key Players: A Trio of Reductase Isoforms
The reduction of 2-dehydropantoate is a crucial bottleneck in the pantothenate pathway. Nature has evolved at least three distinct protein families to catalyze this NADPH-dependent reaction: PanE, IlvC, and the more recently discovered PanG. Understanding the kinetic nuances of these isoforms is paramount for the rational design of specific inhibitors or for the optimization of engineered metabolic pathways.
-
PanE: The Dedicated Reductase The panE gene encodes the canonical 2-dehydropantoate reductase in many bacteria, including the workhorse of molecular biology, Escherichia coli.[3] Structural and kinetic studies have revealed that PanE is a highly specific and efficient enzyme dedicated to pantothenate biosynthesis.[4][5]
-
IlvC: The Moonlighting Isomerase The ilvC gene product, acetohydroxy acid isomeroreductase, is a fascinating example of enzyme promiscuity. Its primary role is in the biosynthesis of branched-chain amino acids.[6] However, it possesses a secondary, "moonlighting" activity as a 2-dehydropantoate reductase, providing a redundant pathway for pantothenate synthesis in some bacteria.[6] This redundancy has significant implications for the development of inhibitors targeting this pathway.
-
PanG: The Novel Player in Pathogens The discovery of panG in Francisella tularensis, the causative agent of tularemia, unveiled a new class of 2-dehydropantoate reductase.[7] This finding was particularly significant as some pathogenic bacteria lacking the known panE and ilvC genes rely on PanG for pantothenate synthesis, making it a highly attractive and specific drug target in these organisms.[7]
The Pantothenate Biosynthesis Pathway
The enzymatic reduction of 2-dehydropantoate is a central step in the larger pantothenate biosynthesis pathway. The following diagram illustrates the position of this reaction and the convergence of the two branches leading to the final product.
Caption: The pantothenate biosynthesis pathway, highlighting the central role of 2-dehydropantoate reductase isoforms.
A Comparative Look at Kinetic Performance
A direct comparison of the kinetic parameters of these isoforms is essential for understanding their physiological roles and for designing targeted interventions. The following table summarizes the available kinetic data. It is important to note that a complete side-by-side kinetic analysis of all three isoforms under identical conditions has not yet been published, and data for PanG, in particular, is lacking in the public domain.
| Isoform (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PanE (E. coli) | 2-Dehydropantoate | 30 | 25 | 8.3 x 105 | [8] |
| IlvC (E. coli) | 2-Ketopantoate | Not Reported | 0.194 | Not Reported | [9] |
| PanG (F. tularensis) | 2-Dehydropantoate | Not Reported | Not Reported | Not Reported | [7] |
Analysis of the Available Data:
The data clearly demonstrates that the E. coli PanE isoform is a highly efficient enzyme for the reduction of 2-dehydropantoate, with a high turnover number (kcat) and a catalytic efficiency (kcat/Km) approaching the diffusion-controlled limit. This is consistent with its dedicated role in the pantothenate pathway.
For E. coli IlvC, while the turnover number for 2-ketopantoate is significantly lower than that of PanE, the lack of a reported Km value for this substrate prevents a full assessment of its efficiency. It is plausible that IlvC has a much lower affinity (higher Km) for 2-dehydropantoate compared to its primary substrates in the branched-chain amino acid pathway, which would be consistent with its role as a secondary, "backup" enzyme for pantothenate synthesis.
The absence of kinetic data for PanG represents a significant knowledge gap. Given its essential role in certain pathogens, it is crucial to determine the kinetic parameters of this isoform to validate it as a drug target and to guide the development of potent and specific inhibitors.
Experimental Design for a Comprehensive Kinetic Comparison
To address the current gaps in our understanding, a rigorous, side-by-side kinetic comparison of the three reductase isoforms is necessary. The experimental workflow would involve the cloning, expression, and purification of each enzyme, followed by detailed kinetic analysis using a spectrophotometric assay.
Caption: A generalized workflow for the comparative kinetic analysis of 2-dehydropantoate reductase isoforms.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for the expression, purification, and kinetic characterization of 2-dehydropantoate reductase isoforms. This protocol is designed to be a self-validating system, with clear checkpoints for protein purity and activity.
Part 1: Cloning, Expression, and Purification
-
Gene Synthesis and Cloning:
-
Synthesize the open reading frames for E. colipanE, E. coliilvC, and F. tularensispanG, codon-optimized for expression in E. coli.
-
Incorporate appropriate restriction sites for cloning into an expression vector (e.g., pET-28a, which provides an N-terminal hexahistidine tag for purification).
-
Ligate the digested genes into the expression vector and transform into a suitable cloning strain of E. coli (e.g., DH5α).
-
Verify the sequence of the resulting plasmids.
-
-
Protein Expression:
-
Transform the verified expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the cells for 16-20 hours at 18°C to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged protein with an elution buffer (lysis buffer with 250 mM imidazole).
-
(Optional but recommended) Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.
-
Assess the purity of the final protein preparation by SDS-PAGE. The protein should appear as a single band of the expected molecular weight.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient).
-
Part 2: Kinetic Assay
The activity of 2-dehydropantoate reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε340 = 6220 M-1cm-1).
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
NADPH Stock Solution: 10 mM NADPH in assay buffer.
-
2-Dehydropantoate Stock Solution: 100 mM 2-dehydropantoate in assay buffer. The synthesis of 2-dehydropantoate may be required if it is not commercially available.
-
Enzyme Solution: Dilute the purified enzyme to a suitable concentration in assay buffer.
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate or individual cuvettes.
-
For each reaction, add the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of 2-dehydropantoate (e.g., from 0.1 to 10 times the expected Km).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the diluted enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Include a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]t).
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Conclusion: A Path Forward
The comparative kinetic analysis of 2-dehydropantoate reductase isoforms is a critical step towards a deeper understanding of the pantothenate biosynthesis pathway and its potential as an antimicrobial target. While current data highlights the efficiency of the dedicated PanE isoform, a significant knowledge gap remains concerning the kinetic properties of the moonlighting IlvC enzyme and the novel PanG isoform. The experimental framework provided in this guide offers a clear path to obtaining this vital information. By elucidating the kinetic similarities and differences between these enzymes, researchers will be better equipped to design isoform-specific inhibitors, a crucial attribute for developing effective and safe new-generation antibiotics. The continued exploration of these fascinating biocatalysts promises to yield valuable insights into bacterial metabolism and open new avenues for therapeutic intervention.
References
-
Zheng, R., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 4977–4986. [Link]
-
Genschel, U. (2004). Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution, 21(7), 1246-1255. [Link]
-
Webb, M. E., Smith, A. G., & Abell, C. (2004). Biosynthesis of pantothenate. Natural product reports, 21(6), 695–721. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS microbiology reviews, 31(5), 567–579. [Link]
-
PubChem. (n.d.). Pantothenate and CoA Biosynthesis. PubChem Pathways. Retrieved from [Link]
-
Begley, T. P., Kinsland, C., & Taylor, S. V. (2001). Biosynthesis of pantothenic acid and coenzyme A. In Escherichia coli and Salmonella: cellular and molecular biology (2nd ed., Vol. 1, pp. 642-649). ASM Press. [Link]
-
UniProt. (n.d.). ilvC - Ketol-acid reductoisomerase (NADP(+)) - Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]
-
Dominguez, H., & Blanco, G. (2003). Ketopantoate reductase activity is only encoded by ilvC in Corynebacterium glutamicum. Journal of biotechnology, 104(1-3), 253–260. [Link]
-
Wood Lab. (n.d.). Ketopantoate Reductase. University of Georgia. Retrieved from [Link]
-
Zheng, R., & Blanchard, J. S. (2003). Substrate specificity and kinetic isotope effect analysis of the Eschericia coli ketopantoate reductase. Biochemistry, 42(20), 6175–6182. [Link]
-
Mat-e-Ali, N., & Wood, T. K. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(32), 5023–5033. [Link]
-
Sugantino, M., & Blanchard, J. S. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. The Journal of biological chemistry, 282(11), 8195–8204. [Link]
-
Miller, C. N., LoVullo, E. D., Kijek, T. M., Fuller, J. R., Brunton, J. C., Steele, S. P., Taft-Benz, S. A., Richardson, A. R., & Kawula, T. H. (2013). PanG, a new ketopantoate reductase involved in pantothenate synthesis. Journal of bacteriology, 195(4), 795–803. [Link]
-
Wikipedia. (2023, December 12). 2-dehydropantoate 2-reductase. In Wikipedia. [Link]
-
Yim, S. K., Kim, D. H., & Yun, C. H. (2008). A continuous spectrophotometric assay for NADPH-cytochrome P450 reductase activity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Journal of biochemistry and molecular biology, 41(10), 733–737. [Link]
-
D'Angelo, I., & Monti, S. M. (2017). Cloning, expression, purification and crystallization of saccharopine reductase from Magnaporthe grisea. Acta crystallographica. Section F, Structural biology and crystallization communications, 73(Pt 1), 22–26. [Link]
-
Zhang, J., Wang, C., Li, C., Liu, Y., & Wang, Q. (2015). Cloning, expression and characterization of a putative 2,5-diketo-D-gluconic acid reductase in Comamonas testosteroni. Chemico-biological interactions, 234, 131–138. [Link]
-
Li, H., et al. (2008). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Streptococcus suis serotype 2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(11), 997-999. [Link]
-
Kim, K. H., et al. (2007). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 1), 29-31. [Link]
-
Gosset, G. (2005). 2-dehydropantoate 2-reductase. In Encyclopedia of Genetics, Genomics, Proteomics and Informatics (p. 453). Springer. [Link]
Sources
- 1. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketopantoate reductase activity is only encoded by ilvC in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. ENZYME - 1.1.1.358 2-dehydropantolactone reductase [enzyme.expasy.org]
- 8. enzyme-database.org [enzyme-database.org]
- 9. Quantification of the relationship between bacterial kinetics and host response for monkeys exposed to aerosolized Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitors of Bacterial and Fungal Ketopantoate Reductase: A Tale of Two Targets
In the ever-present battle against microbial pathogens, the identification of novel drug targets is paramount. The pantothenate (vitamin B5) biosynthesis pathway, essential for bacteria and fungi but absent in humans, presents a promising frontier for the development of new antimicrobial agents.[1][2] Within this pathway, ketopantoate reductase (KPR) catalyzes the NADPH-dependent reduction of ketopantoate to pantoate, a crucial precursor for coenzyme A synthesis.[3][4] This guide provides an in-depth comparison of bacterial and fungal KPR, delving into their structural and kinetic differences, and explores the current landscape of inhibitor discovery. While inhibitors have been identified for bacterial KPR, the fungal counterpart remains a largely untapped, yet compelling, target.
The Architectural Divide: Structural and Kinetic Nuances of Bacterial and Fungal KPR
A thorough understanding of the structural and kinetic properties of KPR from both bacteria and fungi is fundamental to developing selective inhibitors. Significant research has illuminated the characteristics of bacterial KPR, particularly from Escherichia coli and Staphylococcus aureus, revealing key differences that can be exploited for drug design.
Bacterial Ketopantoate Reductase: A Study in Contrasts
-
Escherichia coli KPR (ecKPR): The KPR from E. coli is a monomeric enzyme.[4] Its structure has been extensively characterized, revealing a two-domain architecture with a Rossmann fold in the N-terminal domain for NADPH binding.[4] The active site is located in a cleft between the two domains.[4] Kinetic studies have shown that ecKPR follows an ordered sequential mechanism, where NADPH binds first, followed by ketopantoate.[5]
-
Staphylococcus aureus KPR (saKPR): In contrast to its E. coli counterpart, S. aureus KPR exists as a stable dimer.[6] This dimeric structure is associated with positive cooperativity with respect to NADPH binding.[6] This suggests a more complex regulatory mechanism compared to the monomeric ecKPR.
| Feature | Escherichia coli KPR | Staphylococcus aureus KPR |
| Quaternary Structure | Monomer | Dimer |
| Kinetics | Ordered sequential | Positive cooperativity for NADPH |
Fungal Ketopantoate Reductase: An Enigmatic Target
Direct structural and detailed kinetic data for fungal KPR are less abundant in publicly available literature. However, sequence homology and the presence of the pantothenate biosynthesis pathway in fungi like Aspergillus fumigatus and Candida albicans confirm the existence of this enzyme.[2][7] Homology modeling based on bacterial KPR structures can provide valuable insights into the putative active site of fungal KPR, guiding initial inhibitor design efforts. The UniProt entry for Candida albicans KPR (accession number Q5AA38) indicates the presence of both N-terminal and C-terminal domains characteristic of the KPR family, suggesting a conserved overall fold.[7]
The Quest for Inhibitors: Strategies and Current Landscape
The development of KPR inhibitors is an active area of research, with distinct strategies being employed for bacterial and fungal enzymes.
Targeting Bacterial KPR: The Fragment-Based Approach
A promising strategy for identifying novel inhibitors of bacterial KPR is fragment-based lead discovery (FBLD). This approach involves screening libraries of low-molecular-weight compounds ("fragments") that can bind to the target protein with high ligand efficiency. These initial hits can then be optimized into more potent lead compounds.
One such study on E. coli KPR identified several fragment hits that bind to the enzyme's active site. While specific high-affinity inhibitors with detailed IC50 values are not yet widely published, this approach has validated KPR as a druggable target and provides a clear path forward for developing potent and selective antibacterial agents.
Targeting Fungal KPR: A Pathway-Centric View
The search for specific inhibitors of fungal KPR is still in its early stages. However, broader studies on the pantothenate biosynthesis pathway have revealed compounds with antifungal activity. These compounds, while not all confirmed to directly target KPR, demonstrate the potential of this pathway for antifungal drug discovery.
| Compound Class | Organism(s) Tested | Pathway Target (if known) | Reference |
| Pantoic acid analogues | Acetobacter suboxydans, Saccharomyces cerevisiae | Pantothenate biosynthesis | [1] |
| Fungal natural product CJ-15,801 | Plasmodium falciparum | Phosphopantothenoylcysteine synthetase (PPCS) | [8][9] |
It is important to note that the development of broad-spectrum inhibitors targeting the entire pantothenate pathway may be a viable strategy, as evidenced by the activity of pantoic acid analogues against both bacteria and fungi.[1]
Experimental Workflows for Inhibitor Characterization
The rigorous evaluation of potential KPR inhibitors requires robust and reproducible experimental protocols. Here, we outline detailed methodologies for both enzymatic inhibition assays and antimicrobial susceptibility testing.
Experimental Protocol 1: Spectrophotometric Assay for Ketopantoate Reductase Inhibition
This protocol provides a method to determine the in vitro inhibitory activity of compounds against KPR by monitoring the oxidation of NADPH.
Principle:
The activity of KPR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is proportional to the enzyme's activity. Inhibitors of KPR will decrease the rate of NADPH oxidation.
Materials:
-
Purified KPR enzyme (bacterial or fungal)
-
Ketopantoate solution
-
NADPH solution
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ketopantoate in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Test compound solution (or solvent control)
-
KPR enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the NADPH solution to each well to start the reaction.
-
Immediately after adding NADPH, add the ketopantoate solution to each well.
-
-
Data Acquisition:
-
Place the microplate in the reader and immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: Include a known inhibitor of KPR (if available) to validate the assay's sensitivity.
-
Negative Control: Wells containing the enzyme and substrates without any inhibitor (solvent only) represent 0% inhibition.
-
Blank: Wells containing all components except the enzyme should show no change in absorbance at 340 nm.
Experimental Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol, based on CLSI and EUCAST guidelines, determines the minimum inhibitory concentration (MIC) of a compound against bacterial or fungal strains.[8][10][11]
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microplates
-
Inoculum preparation materials (spectrophotometer, sterile saline)
-
Incubator
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in the appropriate growth medium directly in the wells of a 96-well microplate.
-
-
Prepare Inoculum:
-
Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum in the growth medium to achieve the final desired cell concentration in the wells (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^5 CFU/mL for fungi).
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microplate containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determine MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation System:
-
Growth Control: A well containing the inoculum in growth medium without any compound should show robust growth.
-
Sterility Control: A well containing only the growth medium should remain clear.
-
Reference Strains: Include standard quality control strains with known MIC values for the tested compounds to ensure the accuracy and reproducibility of the assay.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the discovery and validation of KPR inhibitors.
Caption: A simplified comparison of the known structural and kinetic features of bacterial versus fungal KPR.
Conclusion and Future Directions
The comparative analysis of bacterial and fungal ketopantoate reductase reveals both conserved features and intriguing differences, particularly in quaternary structure and kinetic regulation. While bacterial KPR, especially from pathogenic species like E. coli and S. aureus, has emerged as a validated target for inhibitor development, its fungal counterpart remains a frontier for discovery. The lack of specific, potent inhibitors for fungal KPR highlights a significant gap in our antimicrobial arsenal.
Future research should prioritize the structural and biochemical characterization of KPR from key fungal pathogens such as Aspergillus fumigatus and Candida albicans. High-throughput screening campaigns and fragment-based approaches, guided by homology models of the fungal enzyme's active site, are crucial next steps. The identification of compounds with dual antibacterial and antifungal activity targeting KPR would be a major breakthrough, while the discovery of fungus-specific inhibitors would provide much-needed new therapeutic options. The detailed experimental protocols provided herein offer a robust framework for these future investigations, paving the way for the development of novel antimicrobial agents that exploit the vulnerabilities of the essential pantothenate biosynthesis pathway.
References
-
de la Fuente, R., Sonnet, P., & Siah, A. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 599. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56–106. [Link]
-
Hong, S. A., & Park, S. (2022). Targeting Pantothenate Kinase as an Effective Strategy for Antifungal Drug Development. Request PDF. [Link]
-
O'Hanlon-Brown, C., & Brown, G. D. (2018). Vitamin Biosynthesis as an Antifungal Target. Journal of Fungi, 4(2), 65. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]
-
UniProt Consortium. (n.d.). Q5AA38 · Q5AA38_CANAL/9030-2-dehydropantoate 2-reductase. UniProt. [Link]
-
Spry, C., Saliba, K. J., & Kirk, K. (2008). Coenzyme A biosynthesis: An antimicrobial drug target. The Australian National University. [Link]
-
Spry, C., Macu, B., & Saliba, K. J. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. Parasitology, 148(14), 1667–1677. [Link]
-
Wood, Z. A. (n.d.). Ketopantoate Reductase. Wood Lab - UGA. [Link]
-
Matak-Vinković, D., Vinković, M., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., Miguel, R. N., Smith, A. G., Blundell, T. L., & Abell, C. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. Biochemistry, 40(48), 14493–14500. [Link]
-
Morya, V. K., Kumari, S., & Kim, E. K. (2012). Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis. Clinical proteomics, 9(1), 1. [Link]
-
Odeh, E., & Al-Jawabreh, A. (2012). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein engineering, design & selection : PEDS, 23(11), 859–869. [Link]
-
Rodrigues, M. L., & Nimrichter, L. (2012). Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis. ResearchGate. [Link]
-
Thorn, K. S., & Stroud, R. M. (2019). Structure, Mechanism, and Inhibition of Aspergillus fumigatus Thioredoxin Reductase. mBio, 10(1), e02682-18. [Link]
-
Macreadie, I. G., & Macreadie, P. (2015). Crystal structure of Aspergillus fumigatus AroH, an aromatic amino acid aminotransferase. The FEBS journal, 282(17), 3429–3441. [Link]
-
de Castro, P. A., & Goldman, G. H. (2021). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are. mBio, 12(4), e01375-21. [Link]
-
RHEA. (n.d.). RHEA:18981. [Link]
-
Wang, F., & Liu, Y. (2023). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. International Journal of Molecular Sciences, 24(23), 16951. [Link]
-
Steinbach, W. J., & Perfect, J. R. (2004). In vitro interactions between antifungals and immunosuppressants against Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 48(5), 1664–1669. [Link]
-
Hast, M. A., & Schmidt, W. K. (2013). Crystal structures of the fungal pathogen Aspergillus fumigatus protein farnesyltransferase complexed with substrates and inhibitors reveal features for antifungal drug design. Protein science : a publication of the Protein Society, 22(7), 909–922. [Link]
-
Beggs, W. H. (1985). Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. Antimicrobial agents and chemotherapy, 27(3), 450–452. [Link]
-
Morya, V. K., Kumari, S., & Kim, E. K. (2012). Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis. Clinical proteomics, 9(1), 1. [Link]
-
Fukano, H., & Ogasawara, Y. (2023). Identification of Fungal Metabolite Gliotoxin as a Potent Inhibitor Against Bacterial O-Acetylserine Sulfhydrylase CysK and CysM. International Journal of Molecular Sciences, 24(13), 10998. [Link]
-
Sanchez, J. E., Gross, P. G., Goetze, R. W., Walsh, R. M., Jr, Peeples, W. B., & Wood, Z. A. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(21), 3360–3369. [Link]
-
Tomita, H., Yokooji, Y., Ishibashi, K., Imanaka, T., & Atomi, H. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular microbiology, 90(2), 307–321. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 9. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of Aspergillus fumigatus AroH, an aromatic amino acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for NADP+ Binding to Ketopantoate Reductase
This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) for the characterization of Nicotinamide Adenine Dinucleotide Phosphate (NADP+) binding to Ketopantoate Reductase (KPR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Introduction: The Significance of the KPR-NADP+ Interaction
Ketopantoate Reductase (KPR) is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A.[1][2] This pathway is essential for microorganisms and plants but absent in mammals, making KPR a promising target for novel antibiotics and herbicides.[2][3] The enzyme catalyzes the NADPH-dependent reduction of ketopantoate to pantoate.[1][4] Therefore, accurately characterizing the binding thermodynamics of the cofactor NADP+ is fundamental to understanding the enzyme's mechanism and for the rational design of potent inhibitors.
Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose. It is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction—including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single, label-free experiment.[5][6][7]
The Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when two molecules interact.[8] The instrument consists of two identical cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[8] The reference cell typically contains water or buffer, while the sample cell contains one of the binding partners (e.g., KPR). The second binding partner (e.g., NADP+) is loaded into a computer-controlled injection syringe.
During the experiment, small aliquots of the ligand (NADP+) are titrated into the sample cell containing the macromolecule (KPR).[8] If binding occurs, heat is either released (exothermic) or absorbed (endothermic). A sensitive feedback system detects this temperature difference between the sample and reference cells and applies power to the sample cell heater to return it to the same temperature as the reference cell.[8] The power required to maintain this thermal equilibrium is the measured signal.
The experiment continues until the macromolecule in the cell is saturated with the ligand. The resulting data, a series of heat spikes for each injection, are integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[9][10]
Caption: A comprehensive workflow for an ITC experiment.
-
Instrument Cleaning : Thoroughly clean the sample cell and syringe with detergent (e.g., 20% Contrad 70) and water to remove any contaminants from previous runs. [11]2. Control Experiment (Self-Validation) : First, perform a control titration by injecting NADP+ from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand. [9]These values will be subtracted from the main experiment's data to isolate the heat of binding. A flat, minimal heat signal in this run validates that the buffer matching was successful.
-
Binding Experiment : Load the KPR solution into the sample cell and the NADP+ solution into the syringe. [12]Initiate the titration sequence as designed.
-
Data Analysis :
-
The raw data is a plot of thermal power (µcal/sec) versus time. Each injection produces a peak.
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Subtract the corresponding heat of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of NADP+/KPR in the cell.
-
Fit this binding isotherm using a suitable model (e.g., a one-site independent binding model) to determine KA (1/KD), n, and ΔH. [10]The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(KA) = ΔH - TΔS. [12] Table 2: Representative Thermodynamic Data for NADP+ Binding to E. coli KPR
-
| Parameter | Reported Value | Source |
| KD (Dissociation Constant) | 6.5 µM | [4][13] |
| n (Stoichiometry) | ~1 | [14] |
| ΔH (Enthalpy) | Varies with conditions | [4][15] |
| -TΔS (Entropy) | Binding is primarily entropically driven | [4][13] |
Note: The exact thermodynamic values are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Comparison with Alternative Binding Assays
While ITC is the gold standard for thermodynamics, other techniques can provide complementary information. The choice of method depends on the specific scientific question, available equipment, and sample characteristics.
Caption: Key outputs of different biophysical techniques.
Table 3: Comparison Guide for KPR-NADP+ Binding Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Spectroscopy |
| Principle | Measures heat released or absorbed during binding in solution. [6] | Measures change in refractive index near a sensor surface as mass accumulates. [16][17] | Measures changes in fluorescence properties (intensity, polarization) upon binding. [18][19] |
| Labeling Required? | No. A true in-solution, label-free technique. [12] | No, but one binding partner must be immobilized on a sensor chip. [16] | Depends. Can use intrinsic tryptophan fluorescence if the signal changes upon binding, or requires a fluorescent label. [18][20] |
| Key Information | Full Thermodynamic Profile : KD, ΔH, ΔS, Stoichiometry (n). [5] | Kinetics : kon, koff. Affinity : KD. | Affinity : KD. |
| Sample Consumption | Moderate (hundreds of micrograms to milligrams). | Low (micrograms). | Low (micrograms). |
| Throughput | Low to medium. | Medium to high, especially with modern instruments. | High, often performed in plate-readers. |
| Strengths for KPR-NADP+ | Direct measurement of thermodynamic driving forces. No immobilization artifacts. [7] | Provides kinetic information (on/off rates) which ITC does not. | Very sensitive; can be used for high-throughput screening if a suitable assay is developed. [21] |
| Limitations | Lower throughput. Requires relatively high sample concentrations. Sensitive to buffer mismatch. | Immobilization of KPR could alter its conformation or block the binding site. Non-specific binding to the chip can be an issue. | Susceptible to fluorescent artifacts and inner-filter effects. Change in signal is not guaranteed. [18] |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data. [16]In a typical experiment, KPR would be immobilized on a sensor chip, and solutions of NADP+ at various concentrations would be flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of association (kon) and dissociation (koff) rate constants, from which the KD (koff/kon) is derived. [22]The main caveat is that immobilizing the protein might affect its native structure and binding capacity.
Fluorescence Spectroscopy
This technique relies on a change in the fluorescence signal of the system upon binding. [19][20]One could monitor the intrinsic fluorescence of tryptophan residues in KPR. If NADP+ binding alters the local environment of these residues, a change in fluorescence intensity or emission wavelength can be observed and used to titrate and calculate the KD. [20]If there is no change in intrinsic fluorescence, one might need to use a fluorescently labeled NADP+ analog. This method is highly sensitive but indirect and can be prone to artifacts. [18]
Conclusion
For a complete and unambiguous understanding of the forces driving the KPR-NADP+ interaction, Isothermal Titration Calorimetry is the superior choice. It provides a direct, in-solution measurement of the key thermodynamic parameters (KD, ΔH, ΔS, and n) without the need for modification or immobilization. [6]While techniques like SPR and fluorescence spectroscopy offer valuable, often complementary, data on kinetics and high-throughput screening, ITC delivers the fundamental thermodynamic signature that is essential for mechanistic studies and structure-based drug design. By following a validated protocol with built-in controls, researchers can generate robust and trustworthy data to advance the development of novel therapeutics targeting the pantothenate pathway.
References
-
Gore, M. G. (2000). Fluorescence techniques in analysis of protein-ligand interactions. PubMed. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Malvern Panalytical. [Link]
-
Muñoz, E. (2016). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog. [Link]
-
Vivian, J. T., & Callis, P. R. (2001). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. SpringerLink. [Link]
-
Lobley, C. M., Ciulli, A., & Blundell, T. L. (2005). The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound. PubMed. [Link]
-
Sabato, C., et al. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]
-
Lobley, C. M., Ciulli, A., & Blundell, T. L. (2005). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP + Bound. ResearchGate. [Link]
-
Ciulli, A., et al. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. PubMed. [Link]
-
Mattoo, R. L., et al. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. ACS Publications. [Link]
-
Luchowski, R., et al. (2021). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. PubMed Central. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Aikawa, Y., et al. (2017). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. PubMed Central. [Link]
-
RCSB PDB. (2015). 4YCA: Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase from Staphylococcus aureus. RCSB PDB. [Link]
-
Kim, H., et al. (2014). Multiplexed Analysis of Protein–Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. ACS Publications. [Link]
-
Wood Lab. (n.d.). Ketopantoate Reductase. University of Georgia. [Link]
-
Gore, M. G. (2000). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. ResearchGate. [Link]
-
Ciulli, A., et al. (2007). pH-tuneable binding of 2′-phospho-ADP-ribose to ketopantoate reductase: a structural and calorimetric study. National Institutes of Health. [Link]
-
Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. [Link]
-
Ciulli, A., et al. (2007). pH-tuneable binding of 2′-phospho-ADP-ribose to ketopantoate reductase: a structural and calorimetric study. IUCr Journals. [Link]
-
Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). IIT Kharagpur. [Link]
-
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC (alternate). TA Instruments. [Link]
-
LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]
-
ResearchGate. (n.d.). Statistics of KPR data collection and refinement. ResearchGate. [Link]
-
Kim, H. J., & Waskell, L. (2019). Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. PubMed Central. [Link]
-
Le-Sheng, Z., et al. (2021). Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ACS Catalysis. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. [Link]
-
Day, E. S., et al. (2013). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. National Institutes of Health. [Link]
-
ResearchGate. (2014). I have ITC Data needing interpretations. Can anyone help interpret such data? ResearchGate. [Link]
-
Phillips, K. S., & Cheng, Q. (2007). Surface plasmon resonance assays of DNA-protein interactions. PubMed. [Link]
-
Cooper, G. M. (2000). Photosynthesis. The Cell: A Molecular Approach. 2nd edition. [Link]
-
B-K, T., et al. (2018). A genetically encoded tool for manipulation of NADP+/NADPH in living cells. PubMed Central. [Link]
-
Wang, C., & Strand, D. D. (2022). Under (stromal redox) pressure: NADP+ synthesis regulates photosystem I biogenesis. PubMed Central. [Link]
-
Masson, J.-F., et al. (2021). On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring. MDPI. [Link]
-
The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
-
Medina, M., et al. (2004). Binding Thermodynamics of Ferredoxin:NADP+ Reductase: Two Different Protein Substrates and One Energetics. PubMed Central. [Link]
-
Masson, J.-F. (2022). Surface plasmon resonance sensing. Springer Nature Experiments. [Link]
-
Yang, Z., et al. (2022). Identification of ASPDH as a novel NAADP-binding protein. bioRxiv. [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
-
Chang, S. I., & Hammes, G. G. (1989). Kinetic and nuclear magnetic resonance study of the interaction of NADP+ and NADPH with chicken liver fatty acid synthase. PubMed. [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide phosphate. Wikipedia. [Link]
-
Taylor, J. A., et al. (2018). Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip. PubMed. [Link]
-
Naylor, C. E., et al. (2001). NADP+ and NAD+ binding to the dual coenzyme specific enzyme Leuconostoc mesenteroides glucose 6-phosphate dehydrogenase: different interdomain hinge angles are seen in different binary and ternary complexes. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 8. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. pH-tuneable binding of 2′-phospho-ADP-ribose to ketopantoate reductase: a structural and calorimetric study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance sensing | Springer Nature Experiments [experiments.springernature.com]
- 18. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Validation of a Novel 2-Dehydropantoate Detection Method
Abstract
The detection and quantification of 2-dehydropantoate, a key intermediate in the pantothenate (Vitamin B5) biosynthetic pathway, is critical for research in microbiology, metabolic engineering, and antimicrobial drug development. Traditional detection methods, while robust, often face limitations in sensitivity and specificity, particularly in complex biological matrices. This guide provides an in-depth comparison of the established spectrophotometric enzymatic assay with a novel, high-sensitivity method based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). We will explore the fundamental principles of each technique, provide detailed validation protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific experimental needs.
Introduction: The Significance of 2-Dehydropantoate
2-Dehydropantoate (also known as ketopantoate) is a crucial precursor in the biosynthesis of pantothenic acid (Vitamin B5). This pathway is essential for the survival of many microorganisms, including pathogenic bacteria, but is absent in animals. This metabolic distinction makes the enzymes in the pantothenate pathway, such as ketopantoate reductase (KPR), attractive targets for the development of new antimicrobial agents.[1] Accurate measurement of 2-dehydropantoate is therefore essential for characterizing enzyme kinetics, screening for enzyme inhibitors, and understanding the metabolic flux through this vital pathway.
The Established Method: Spectrophotometric Enzymatic Assay
For decades, the standard method for quantifying 2-dehydropantoate has been a continuous spectrophotometric assay utilizing the enzyme Ketopantoate Reductase (KPR).
Principle of Detection
KPR catalyzes the reduction of 2-dehydropantoate to pantoate, a reaction that requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The enzymatic reaction is as follows:
2-Dehydropantoate + NADPH + H⁺ → (R)-Pantoate + NADP⁺
The assay's principle lies in monitoring the decrease in NADPH concentration, which can be measured by the corresponding decrease in absorbance at a wavelength of 340 nm.[2][3] The rate of this decrease is directly proportional to the activity of the KPR enzyme, and if the enzyme is in excess, it is proportional to the initial concentration of 2-dehydropantoate.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for the spectrophotometric enzymatic detection of 2-dehydropantoate.
Detailed Experimental Protocol: Enzymatic Assay
Objective: To quantify 2-dehydropantoate in a bacterial cell lysate.
Materials:
-
Purified Ketopantoate Reductase (KPR) enzyme
-
NADPH
-
Potassium phosphate buffer (1 M, pH 7.4)
-
2-Dehydropantoate standard
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
Prepare a stock solution of 2-dehydropantoate standard of known concentration.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the 2-dehydropantoate stock solution in the assay buffer to create a standard curve (e.g., 0 µM to 500 µM).
-
-
Sample Preparation:
-
Prepare cell lysates in the assay buffer. If necessary, precipitate proteins using cold perchloric acid, followed by neutralization, to remove interfering enzymes and proteins.[4]
-
-
Assay Setup (per well/cuvette):
-
To a final volume of 200 µL:
-
160 µL of 100 mM Phosphate Buffer (pH 7.4)
-
20 µL of sample or standard
-
10 µL of 10 mM NADPH (final concentration: 500 µM)
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate/cuvettes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of KPR enzyme solution. The amount of enzyme should be optimized to ensure the reaction rate is linear over the measurement period.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each standard and sample from the linear portion of the absorbance curve.
-
Plot the rate of reaction for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of 2-dehydropantoate in the samples by interpolating their reaction rates on the standard curve.
-
A Novel Approach: UHPLC-MS/MS Detection
To overcome the limitations of the enzymatic assay, such as potential interference from other NADPH-consuming enzymes and lower sensitivity in complex matrices, we validate a method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers superior specificity and sensitivity.
Principle of Detection
This method relies on three stages:
-
Chromatographic Separation (UHPLC): The sample is injected into a liquid chromatograph. Because 2-dehydropantoate is a polar organic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed.[4][5][6] HILIC uses a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes that are poorly retained on traditional C18 columns.[4][7]
-
Ionization (ESI): As the separated molecules exit the column, they are aerosolized and ionized, typically using electrospray ionization (ESI) in negative mode, which is highly effective for acidic compounds.
-
Mass Analysis (Tandem MS): The ionized molecules are guided into the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the deprotonated 2-dehydropantoate molecule, [M-H]⁻) is selected. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.[8]
Experimental Workflow: UHPLC-MS/MS Method
Caption: Workflow for the UHPLC-MS/MS detection of 2-dehydropantoate.
Detailed Experimental Protocol: UHPLC-MS/MS Method Validation
Objective: To develop and validate a sensitive and specific method for quantifying 2-dehydropantoate.
Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
HILIC column (e.g., ZIC-HILIC).
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Ammonium acetate.
-
2-Dehydropantoate analytical standard.
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C-labeled 2-dehydropantoate).
Procedure:
-
Sample Preparation:
-
To 50 µL of sample (e.g., plasma, cell lysate), add 200 µL of ice-cold ACN containing the internal standard. This step simultaneously precipitates proteins and extracts polar metabolites.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UHPLC Conditions:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transitions: Optimize using the analytical standard. For 2-dehydropantoate (MW: 146.1 g/mol ), the precursor ion would be m/z 145.1 [M-H]⁻. Product ions would be determined by infusion (e.g., m/z 101.1, 85.1).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
-
-
Method Validation (as per FDA Bioanalytical Method Validation Guidance): [9][10][11]
-
Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute and are detected at the same MRM transition.
-
Linearity & Range: Prepare a standard curve in the biological matrix (e.g., 0.1 ng/mL to 1000 ng/mL) and assess linearity using a regression analysis (R² > 0.99).
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected (S/N > 3) and quantified with acceptable precision and accuracy (S/N > 10).
-
Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. Precision (%CV) and accuracy (%Bias) should be within ±15%.
-
Stability: Assess the stability of 2-dehydropantoate in the matrix under various conditions: bench-top (room temp), long-term storage (-80°C), and after freeze-thaw cycles.[12][13][14]
-
Head-to-Head Performance Comparison
The choice of assay depends critically on the research question. The enzymatic assay is excellent for high-throughput screening of enzyme inhibitors where relative activity is key, while the UHPLC-MS/MS method is superior for precise quantification in complex biological systems.
| Parameter | Spectrophotometric Enzymatic Assay | UHPLC-MS/MS Method | Rationale / Causality |
| Principle | Enzyme-catalyzed NADPH oxidation | Chromatographic separation & mass-based detection | The enzymatic assay relies on a specific biological reaction, while LC-MS/MS relies on the unique physicochemical properties of the analyte. |
| Specificity | Moderate to High | Very High | The enzymatic assay can be affected by other NADPH-dependent enzymes in crude lysates. The MRM detection in MS/MS is highly specific to the analyte's mass and fragmentation pattern. |
| Sensitivity (LOQ) | ~1 µM (approx. 150 ng/mL) | ~0.1-1 ng/mL[2] | Mass spectrometry is inherently more sensitive than absorbance-based detection, allowing for the measurement of much lower concentrations. |
| Throughput | High (96/384-well plate format) | Moderate | The enzymatic assay is rapid per sample. LC-MS/MS requires a chromatographic run for each sample, typically lasting several minutes. |
| Matrix Effect | High potential for interference | Low (can be corrected with IS) | Absorbance can be affected by sample turbidity or colored compounds. Matrix effects in MS are minimized by chromatography and corrected using a stable isotope-labeled internal standard. |
| Equipment Cost | Low (Plate Reader) | High (UHPLC-MS/MS System) | Mass spectrometers are complex, high-performance instruments requiring significant capital investment and maintenance. |
| Expertise Required | Low to Moderate | High | Operating and maintaining an LC-MS/MS system and developing methods requires specialized training and expertise. |
| Multiplexing | No | Yes | LC-MS/MS methods can be easily expanded to quantify dozens of other metabolites in the same analytical run.[6] |
Conclusion and Recommendations
This guide has detailed two distinct and powerful methods for the detection of 2-dehydropantoate.
-
The Spectrophotometric Enzymatic Assay remains a valuable tool for its simplicity, low cost, and high throughput. It is the method of choice for routine enzyme kinetics and high-throughput screening applications where the samples are relatively clean (e.g., purified enzyme systems).
-
The novel UHPLC-MS/MS Method provides a significant leap forward in terms of sensitivity and specificity. Its validation demonstrates its suitability for complex biological matrices like cell lysates, plasma, or fermentation broth. This method is recommended for studies requiring accurate absolute quantification, metabolomics research, and when analyzing low-abundance samples.
Ultimately, the selection of the appropriate method is a strategic decision that should be aligned with the specific goals, sample complexity, and available resources of your research project.
References
-
Sugiharto, V. et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]
-
Zheng, R., & Blanchard, J. S. (2001). Kinetic and Mechanistic Analysis of the E. coli panE-Encoded Ketopantoate Reductase. Biochemistry, 40(39), 11591-11598. Available at: [Link]
-
Koumoutsi, A. et al. (2014). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. Journal of Bacteriology. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Wood Lab, University of Georgia. Ketopantoate Reductase. UGA.edu. Available at: [Link]
-
Klavins, L. et al. (2016). Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. Bioanalysis, 8(1), 69-83. Available at: [Link]
-
Matławska, I. et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Gika, H. G. et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 90-98. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. Available at: [Link]
-
Wang, Z. et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. Available at: [Link]
-
Taylor & Francis Online. Hydrophilic interaction chromatography – Knowledge and References. Available at: [Link]
-
Afshar, M., & van Hall, G. (2022). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal. Available at: [Link]
-
Heinig, U. et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(9), 4436-4443. Available at: [Link]
-
Widjaja, I. et al. (2023). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. MDPI. Available at: [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
Jones, B. R. et al. (2016). Quantification of Branched-Chain Ketoacids in Tissue by Ultra Fast Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent.com. Available at: [Link]
-
Imtakt. Organic Acid Analysis Column for LC-MS. Imtaktusa.com. Available at: [Link]
-
El-temsahy, M. M. et al. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PubMed Central. Available at: [Link]
-
Twite, M. D. et al. (2021). Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures. PubMed Central. Available at: [Link]
-
Kumar, V. et al. (2013). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Clinical and Laboratory Analysis. Available at: [Link]
Sources
- 1. moh.gov.bw [moh.gov.bw]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Ketopantoate Reductase in its Apo and Cofactor-Bound States
A Technical Guide for Researchers and Drug Development Professionals
Ketopantoate reductase (EC 1.1.1.169) is a vital enzyme that catalyzes the NADPH-dependent reduction of α-ketopantoate to D-pantoate.[1][2][3] This reaction is an essential step in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A.[1][2] As this pathway is present in microorganisms but not in animals, its enzymes, including KPR, are attractive targets for the development of new antibiotics and herbicides.[4][5]
This guide will dissect the structural architecture of Escherichia coli KPR, a well-characterized monomeric enzyme, to compare its apo and holo forms.[1][6] We will explore the subtle yet functionally significant conformational shifts induced by NADPH binding, the prerequisite step in its ordered Bi-Bi kinetic mechanism.[3]
The Two Faces of KPR: Overall Architecture
E. coli KPR is a monomeric enzyme (~34 kDa) comprised of two distinct domains separated by a deep cleft that forms the active site.[1][2][3]
-
N-Terminal Domain (Residues 1-169): This domain features a classic α/β Rossmann fold, a conserved structural motif responsible for binding the NAD(P)H cofactor.[1][2]
-
C-Terminal Domain (Residues 170-291): Primarily α-helical, this domain is responsible for binding the substrate, ketopantoate, and contains key catalytic residues.[1][2]
The catalytic cycle of KPR follows an ordered sequential mechanism where NADPH must bind first, followed by the substrate ketopantoate.[3] This necessitates a precise structural arrangement in the holoenzyme to create a competent binding site for the substrate.
Structural Comparison: Apoenzyme vs. Holoenzyme
While the binding of both cofactor and substrate induces a significant "closed" conformation, the transition from the apoenzyme to the binary complex with NADPH is more subtle.[4][7] Contrary to what might be expected for a two-domain enzyme, crystallographic and molecular dynamics studies on E. coli KPR show no evidence of large-scale domain movements upon the binding of the cofactor alone.[7] The primary changes are localized to the cofactor binding site within the N-terminal domain and at the domain interface.
| Feature | Apo-KPR (PDB: 1KS9) | NADPH-Bound Holo-KPR (PDB: 1YVN) | Structural Significance |
| Overall Conformation | "Open" conformation | Remains largely "open"[7] | The enzyme awaits substrate binding for the major hinge-bending conformational change.[4] |
| Cofactor Binding Site | Unoccupied, accessible to solvent | Occupied by NADPH in the Rossmann fold | The adenine moiety of NADPH is anchored, while the nicotinamide ring is positioned for hydride transfer.[7] |
| Key Residue Orientation | Lys176 in a "resting" state[7] | Lys176 remains in the "resting" state | A subsequent conformational switch of Lys176 to an "active" state is required to bind ketopantoate.[4][7] |
| Domain Interface | Specific water molecules may mediate inter-domain contacts | Displacement of water and formation of direct/indirect hydrogen bonds with NADPH | Stabilizes the bound cofactor and primes the active site for substrate recognition. |
The Functional Ramifications of Cofactor Binding
The binding of NADPH, while not causing a large domain closure, is the critical first step that prepares the enzyme for catalysis. This priming event has profound effects on the enzyme's kinetic and thermodynamic properties.
Thermodynamics of Binding
Isothermal titration calorimetry (ITC) provides direct evidence for the high affinity of NADPH for the apoenzyme and establishes the thermodynamic basis for the ordered kinetic mechanism. The binding is significantly tighter for the reduced cofactor (NADPH) compared to its oxidized form (NADP+), driven primarily by favorable hydrophobic interactions with the nicotinamide ring.[7][8]
| Ligand | Dissociation Constant (Kd) | Key Thermodynamic Driver |
| NADPH | 0.34 µM[7] | Favorable entropic term (hydrophobic interactions)[7] |
| NADP+ | 6.5 µM[7][8] | 20-fold weaker binding than NADPH[7][8] |
Kinetic Parameters
The binding of NADPH creates a functional binding site for ketopantoate. Kinetic analyses of the E. coli enzyme are consistent with the ordered Bi-Bi mechanism where NADPH binding is a prerequisite for the subsequent binding of ketopantoate.[1][3]
| Parameter | Value (E. coli KPR) | Significance |
| KM (NADPH) | 20 µM[1][9] | Reflects the affinity of the enzyme for NADPH in the steady state. |
| KM (Ketopantoate) | 60 µM[1][9] | Represents the affinity for the substrate after NADPH has bound. |
| kcat | 40 s-1[1][9] | The turnover number, or the maximum number of substrate molecules converted to product per enzyme molecule per second. |
Experimental Workflows
To investigate these structural and functional differences, a series of well-established biochemical and biophysical techniques are employed. The causality behind this workflow is to first produce pure, active protein and then characterize its structure and function in different states.
I. Protein Expression and Purification
Rationale: Obtaining a homogenous, highly pure, and active sample of KPR is the essential starting point for any structural or functional study. The protocol below is based on methods developed for E. coli KPR.[1][2]
-
Cloning & Transformation: The panE gene encoding KPR is cloned into a high-expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Overexpression: Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) before inducing protein expression with IPTG. Growth is continued at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved via sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is then subjected to a multi-step chromatography protocol, typically involving:
-
Affinity Chromatography: (e.g., Ni-NTA if using a His-tagged construct) for initial capture and purification.
-
Ion-Exchange Chromatography: (e.g., Q-Sepharose) to separate proteins based on charge.
-
Size-Exclusion Chromatography: (e.g., Superdex 75) as a final polishing step to ensure homogeneity and remove aggregates.
-
-
Purity Check: Protein purity is assessed at each stage by SDS-PAGE.
II. Structural Analysis via X-ray Crystallography
Rationale: This technique provides high-resolution atomic models of the enzyme in its different states, allowing for direct comparison of conformational changes. The hanging drop vapor diffusion method is commonly used for KPR.[1][2]
-
Crystallization Screening: Purified KPR (at ~10 mg/mL) is mixed with a wide array of crystallization cocktails (varying precipitants, buffers, and salts) in microplates.
-
Optimization: Conditions yielding initial microcrystals are optimized by fine-tuning reagent concentrations to produce diffraction-quality crystals.
-
Ligand Soaking/Co-crystallization:
-
Apoenzyme: Crystals are grown from pure KPR.
-
Holoenzyme: Crystals can be grown by either soaking apo-crystals in a solution containing a high concentration of NADPH or by co-crystallizing KPR in the presence of NADPH.
-
-
Data Collection: Crystals are cryo-protected, flash-frozen in liquid nitrogen, and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction patterns are recorded.
-
Structure Solution & Refinement: The diffraction data are processed to determine the electron density map, from which an atomic model of the protein is built and refined.[1][2]
The Conformational Transition and Catalytic Cycle
Binding of NADPH is the first step in a series of conformational changes culminating in catalysis. While the apo-to-holo transition is subtle, the subsequent binding of the substrate, ketopantoate, triggers a significant hinge-bending motion between the N- and C-terminal domains, moving the enzyme into a "closed" state.[4] This closure sequesters the active site from the solvent and properly aligns the catalytic residues, such as Lys176 and Asn98, for hydride transfer from NADPH to the substrate.[4][7]
Conclusion
The structural comparison of apo- and holo-ketopantoate reductase reveals that cofactor binding is a crucial, high-affinity priming step rather than the trigger for major domain rearrangement. This initial binding event establishes the thermodynamic and kinetic foundation for the subsequent capture of the ketopantoate substrate. The significant conformational change—a domain closure—is reserved for the formation of the ternary complex, a classic example of an induced-fit mechanism.[10] This detailed understanding, grounded in X-ray crystallography and kinetic analysis, provides a robust framework for targeting the unique enzymatic states of KPR in the pursuit of novel therapeutics.
References
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., Miguel, R. N., Smith, A. G., Blundell, T. L., & Abell, C. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493–14500. [Link]
-
Ciulli, A., Chirgadze, D. Y., Smith, A. G., Blundell, T. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8176–8187. [Link]
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., et al. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. PubMed. [Link]
-
Ciulli, A., Chirgadze, D.Y., Smith, A.G., Blundell, T.L., Abell, C. (2007). Crystal Structure of Escherichia coli Ketopantoate Reductase in a Ternary Complex with NADP+ and Pantoate Bound: SUBSTRATE RECOGNITION, CONFORMATIONAL CHANGE, AND COOPERATIVITY. RCSB PDB. [Link]
-
Zheng, J., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3641–3649. [Link]
-
Matak-Vinkovic, D., Vinkovic, M., Saldanha, S.A., et al. (2001). Ketopantoate Reductase from Escherichia coli. RCSB PDB. [Link]
-
Ciulli, A., Lobley, C.M.C., Tuck, K.L., et al. (2005). Escherichia coli ketopantoate reductase in complex with 2-monophosphoadenosine-5'-diphosphate. RCSB PDB. [Link]
-
Lobley, C. M., Ciulli, A., Smith, A. G., Abell, C., & Blundell, T. L. (2005). The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound. Biochemistry, 44(32), 10836–10844. [Link]
-
Choudhury, A., Khanppnavar, B., Datta, S. (2020). Crystal structure of Ketopantoate reductase from Pseudomonas aeruginosa in complex with NAD+ and ketopantoate. RCSB PDB. [Link]
-
Sanchez, J. E., Gross, P. G., Goetze, R. W., Walsh, R. M., Jr, Peeples, W. B., & Wood, Z. A. (2016). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 55(1), 142–151. [Link]
-
Sanchez, J.E., Gross, P.G., Goetze, R.W., et al. (2015). Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase from Staphylococcus aureus. RCSB PDB. [Link]
-
Lobley, C. M. C., Ciulli, A., Smith, A. G., Abell, C., & Blundell, T. L. (2005). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP+ Bound. Biochemistry, 44(32), 10836-10844. [Link]
-
Wood Lab, University of Georgia. Ketopantoate Reductase. UGA Franklin College of Arts and Sciences. [Link]
-
Schmidt, M., et al. (2021). Binding of NADPH results in global and local conformational changes in K. setae ECR. ResearchGate. [Link]
-
Aikawa, H., et al. (2017). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 73(Pt 1), 11-16. [Link]
-
Ciulli, A., et al. (2007). Crystal structure of the KPR–2′P-ADP-ribose binary complex and comparison with the KPR–NADP⁺ complex. ResearchGate. [Link]
-
Addou, S., et al. (2010). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein Engineering, Design and Selection, 23(11), 859-869. [Link]
-
Lee, T.-H., et al. (2009). Conformational changes in a plant ketol-acid reductoisomerase upon Mg(2+) and NADPH binding as revealed by two crystal structures. The FEBS Journal, 276(12), 3216-3229. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 6. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. Conformational changes in a plant ketol-acid reductoisomerase upon Mg(2+) and NADPH binding as revealed by two crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pantothenate Biosynthesis Across Diverse Bacterial Species: A Guide for Researchers and Drug Development Professionals
Pantothenate, also known as vitamin B5, is the universal precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a pivotal role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1] Bacteria, unlike humans, can synthesize pantothenate de novo, making this pathway an attractive target for the development of novel antimicrobial agents.[2][3] This guide provides a detailed comparative analysis of the pantothenate biosynthesis pathway across different bacterial species, highlighting key enzymatic and regulatory differences with implications for drug discovery.
The Canonical Pantothenate Biosynthesis Pathway: A Four-Step Process
In most bacteria, such as Escherichia coli, the de novo synthesis of pantothenate is a four-step enzymatic pathway starting from α-ketoisovalerate and L-aspartate.[1][4][5]
-
Formation of Ketopantoate: The pathway initiates with the conversion of α-ketoisovalerate to ketopantoate by the enzyme ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene.[1][2]
-
Reduction to Pantoate: Ketopantoate is then reduced to pantoate by ketopantoate reductase (KPR), the product of the panE gene, utilizing NADPH as a cofactor.[1][4]
-
Synthesis of β-Alanine: Concurrently, β-alanine is produced from the decarboxylation of L-aspartate, a reaction catalyzed by aspartate-α-decarboxylase (ADC), encoded by the panD gene.[2][4]
-
Condensation to Pantothenate: Finally, pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate.[1][4]
This canonical pathway, while conserved in many bacteria, exhibits significant variations across different species, offering opportunities for selective therapeutic intervention.
Caption: The canonical four-step pantothenate biosynthesis pathway as found in Escherichia coli.
Comparative Analysis of Key Enzymes and Regulatory Mechanisms
The enzymes and regulatory strategies of the pantothenate biosynthesis pathway display remarkable diversity among bacteria. This section will compare the pathways in several key species: Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis, and Pseudomonas aeruginosa.
| Feature | Escherichia coli | Staphylococcus aureus | Mycobacterium tuberculosis | Pseudomonas aeruginosa |
| PanK (CoaA) Type | Type I | Type II | Type I | Type I |
| PanK Feedback Inhibition by CoA | Yes | No | Yes | Yes |
| β-Alanine Synthesis | Canonical PanD (Aspartate-α-decarboxylase) | Canonical PanD | Canonical PanD | Canonical PanD |
| Pathway Essentiality | Non-essential (can uptake pantothenate)[2] | Essential | Essential[6] | Likely Essential |
| Known Regulatory Mechanisms | Feedback inhibition of PanK by CoA and its thioesters.[1][7] Complex formation between PanD and PanZ in response to CoA levels.[8][9] | Lacks feedback regulation of PanK, allowing for high intracellular CoA concentrations.[10] | Pathway is essential and a validated drug target.[6][11] | Likely similar to E. coli. |
The Critical Divergence of Pantothenate Kinase (PanK)
The first step in the utilization of pantothenate is its phosphorylation by pantothenate kinase (PanK, or CoaA) to form 4'-phosphopantothenate.[2] This enzyme represents a crucial regulatory checkpoint and a key point of divergence between bacterial species.
-
Escherichia coli possesses a Type I PanK which is allosterically inhibited by CoA and its thioesters.[1][7] This feedback mechanism allows the cell to tightly regulate the intracellular CoA pool.
-
Staphylococcus aureus , in stark contrast, utilizes a Type II PanK that is not subject to feedback inhibition by CoA.[10] This lack of regulation leads to significantly higher intracellular concentrations of CoA, which is thought to be important for the organism's defense against oxidative stress, as it lacks glutathione.[10] This fundamental difference in PanK regulation presents a prime opportunity for the development of species-specific inhibitors.
Variations in β-Alanine Synthesis
While most bacteria utilize aspartate-α-decarboxylase (PanD) for β-alanine synthesis, alternative routes exist. For example, Rhizobium etli lacks a conventional panD gene and instead synthesizes β-alanine using a β-alanine synthase, an enzyme from the uracil degradation pathway.[12] This highlights the metabolic plasticity of bacteria and underscores the importance of a thorough genomic and biochemical investigation when targeting this pathway.
The Pantothenate Pathway as a Drug Target
The essentiality of the pantothenate biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an ideal target for antimicrobial drug discovery.[2][3]
-
Mycobacterium tuberculosis : The pantothenate biosynthesis pathway is essential for the viability of M. tuberculosis, the causative agent of tuberculosis.[6][11] Deletion of genes in this pathway leads to attenuation of the bacterium in vivo.[1] Consequently, several enzymes in this pathway, particularly pantothenate synthetase (PanC), are being actively investigated as drug targets.[6][11]
-
Antimetabolite Strategies: Analogues of pantothenate, such as pantothenamides, have shown broad-spectrum antibacterial activity.[6] These compounds can act as competitive inhibitors or be metabolized by the pantothenate and CoA biosynthesis enzymes to form inhibitory products.[6] The efficacy of these antimetabolites can vary depending on the type of PanK present in the target organism.[13]
Experimental Protocols for Studying Pantothenate Biosynthesis
The characterization of enzymes in the pantothenate biosynthesis pathway is crucial for both fundamental research and drug development. Below are representative protocols for assaying the activity of two key enzymes.
Experimental Workflow: Enzyme Activity Assays
Caption: A generalized workflow for the expression, purification, and activity measurement of pantothenate biosynthesis enzymes.
Protocol 1: Pantothenate Synthetase (PanC) Coupled Assay
This assay measures the production of AMP, which is coupled to the oxidation of NADH for spectrophotometric detection.
Materials:
-
Purified PanC enzyme
-
Pantoate
-
β-alanine
-
ATP
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl)
Procedure:
-
Prepare a reaction mixture containing all components except PanC in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of PanC.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To screen for inhibitors, perform the assay in the presence of varying concentrations of the test compound.
Rationale: This coupled assay provides a continuous and sensitive method for measuring PanC activity, making it suitable for high-throughput screening of inhibitors.[11]
Protocol 2: Pantothenate Kinase (PanK) Coupled Assay
This assay measures the production of ADP, which is similarly coupled to NADH oxidation.
Materials:
-
Purified PanK enzyme
-
Pantothenate
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
Procedure:
-
Prepare a reaction mixture containing all components except PanK in a microplate well.
-
Initiate the reaction by adding a known concentration of PanK.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity.
-
For studying feedback inhibition, include varying concentrations of CoA or CoA thioesters in the reaction mixture.
Rationale: This assay is adaptable to a microplate format, allowing for higher throughput analysis of PanK kinetics and inhibition.[14]
Conclusion
The pantothenate biosynthesis pathway, while fundamentally conserved, presents a fascinating landscape of bacterial diversity in its enzymology and regulation. The stark differences in PanK regulation between species like E. coli and S. aureus highlight the potential for developing narrow-spectrum antibiotics. Furthermore, the essentiality of this pathway in major pathogens such as M. tuberculosis solidifies its position as a high-value target for novel therapeutic strategies. A thorough understanding of these species-specific variations, facilitated by robust biochemical and genetic analyses, will be paramount in the successful development of next-generation antimicrobials that can combat the growing threat of antibiotic resistance.
References
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]
-
Butman, J. C., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]
-
Encarnación-Guevara, S., et al. (2020). A novel way to synthesize pantothenate in bacteria involves β-alanine synthase present in uracil degradation pathway. MicrobiologyOpen, 9(4), e1006. [Link]
-
Webb, M. E., et al. (2004). The pantothenate biosynthesis pathway. In Comprehensive Natural Products Chemistry II (pp. 641-667). Elsevier. [Link]
-
Webb, M. E., et al. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(37), 4931-4939. [Link]
-
Vallari, D. S., & Rock, C. O. (1987). Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli. Journal of Bacteriology, 169(12), 5795-5800. [Link]
-
Webb, M. E., et al. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(37), 4931-4939. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Butman, J. C., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]
-
Gerdes, S. Y., et al. (2002). Experimental determination and system level analysis of essential genes in Escherichia coli MG1655. Journal of bacteriology, 184(16), 4555-4565. [Link]
-
Shi, W., et al. (2014). Pyrazinamide Inhibits Trans-Translation in Mycobacterium tuberculosis. Science, 344(6191), 1548-1551. [Link]
-
Butman, J. C., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]
-
Webb, M. E., et al. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(37), 4931-4939. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30. [Link]
-
Genschel, U. (2004). Coenzyme A biosynthesis: reconstruction of the pathway in Archaea and an evolutionary scenario based on comparative genomics. Molecular biology and evolution, 21(7), 1246-1255. [Link]
-
Leonardi, R., et al. (2005). A pantothenate kinase from Staphylococcus aureus refractory to feedback regulation by coenzyme A. Journal of Biological Chemistry, 280(5), 3314-3322. [Link]
-
UniProt Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic acids research, 49(D1), D480-D489. [Link]
-
Choudhry, A. E., et al. (2003). Inhibitors of pantothenate kinase: novel antibiotics for staphylococcal infections. Antimicrobial agents and chemotherapy, 47(6), 2051-2055. [Link]
-
Leonardi, R., Frank, M., & Jackowski, S. (2024). Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles. FEMS Microbiology Reviews, 48(1), fuad075. [Link]
-
Genschel, U. (2004). Coenzyme A biosynthesis: reconstruction of the pathway in Archaea and an evolutionary scenario based on comparative genomics. Molecular biology and evolution, 21(7), 1246-1255. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30. [Link]
-
Leonardi, R., Frank, M., & Jackowski, S. (2024). Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles. FEMS Microbiology Reviews, 48(1), fuad075. [Link]
-
Dupont, A., et al. (2023). The panC-encoded pantothenate synthetase to tackle carbapenem-resistant OprD Pseudomonas aeruginosa mutant revealed through Tn-Seq. bioRxiv. [Link]
-
Jackowski, S. (2006). Biosynthesis of pantothenic acid and coenzyme A. EcoSal Plus, 2(2). [Link]
-
Cronan Jr, J. E., Littel, K. J., & Jackowski, S. (1982). Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium. Journal of bacteriology, 149(3), 916-922. [Link]
-
Price, D. R., & Wilson, A. C. (2014). Comparative analysis of the Buchnera pantothenate biosynthesis pathway in the context of the aphid host. Insect molecular biology, 23(4), 435-446. [Link]
-
Webb, M. E., & Smith, A. G. (2011). How an overlooked gene in coenzyme a synthesis solved an enzyme mechanism predicament. Molecular microbiology, 81(1), 1-4. [Link]
-
Wang, S., & Eisenberg, D. (2003). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Protein Science, 12(7), 1393-1403. [Link]
-
van der Westhuyzen, R., et al. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLoS pathogens, 17(12), e1010080. [Link]
-
Toennies, G., Das, D. N., & Feng, F. (1966). Pantothenate and coenzyme A in bacterial growth. Journal of bacteriology, 92(3), 707-714. [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 7. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A pantothenate kinase from Staphylococcus aureus refractory to feedback regulation by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel way to synthesize pantothenate in bacteria involves β-alanine synthase present in uracil degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2-Dehydropantoate vs. 2-Dehydropantolactone as Reductase Substrates
Introduction: The Crucial Reduction Step in Vitamin B5 Synthesis
Pantothenate, or vitamin B5, is a vital precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Proteins (ACP).[1][2][3] These cofactors are indispensable for a vast array of metabolic processes, including the tricarboxylic acid cycle and the synthesis of fatty acids, lipids, and secondary metabolites.[1][2] The biosynthetic pathway for pantothenate is present in plants, bacteria, and fungi, but notably absent in animals, making it an attractive and well-validated target for the development of novel antibiotics and herbicides.[3][4][5]
A critical step in this pathway is the reduction of a keto-acid precursor to pantoate. Historically, some ambiguity existed regarding the precise nature of this precursor, stemming from the chemical equilibrium between the open-chain form, 2-dehydropantoate (also known as α-ketopantoate), and its cyclized lactone form, 2-dehydropantolactone. This guide provides a detailed, evidence-based comparison of these two molecules as substrates for their respective reductases, clarifying the modern consensus and outlining the practical implications for researchers in enzymology and drug discovery.
The Biochemical Landscape: Defining the Dominant Pathway
The canonical pantothenate biosynthesis pathway, extensively characterized in organisms like Escherichia coli, utilizes 2-dehydropantoate as the direct precursor to pantoate.[3][6] This reaction is catalyzed by the NADPH-dependent enzyme 2-dehydropantoate 2-reductase , more commonly known as ketopantoate reductase (KPR) (EC 1.1.1.169).[6][7][8]
The entire pathway is a concise four-step process in E. coli, and understanding the specific role of KPR is essential.
Caption: The canonical pantothenate biosynthesis pathway in E. coli.
While enzymes that can reduce the lactone form—2-dehydropantolactone reductases (e.g., EC 1.1.1.168, EC 1.1.1.214)—have been identified, KPR is the primary and essential enzyme for this step in the most-studied model organisms.[9] Early studies proposed that the lactone might be the substrate, but subsequent work demonstrated that pantoate was more effective than pantolactone in stimulating bacterial growth, providing physiological evidence for the open-chain pathway.[4]
Substrate and Enzyme: A Head-to-Head Technical Comparison
The choice of substrate is dictated entirely by the specific enzyme being investigated. For researchers studying the primary pantothenate pathway, 2-dehydropantoate is the only correct substrate for KPR.
| Feature | 2-Dehydropantoate (Ketopantoate) | 2-Dehydropantolactone (Ketopantoyl lactone) |
| Structure | Open-chain α-keto acid | Cyclic ester (lactone) |
| Primary Enzyme | Ketopantoate Reductase (KPR) (EC 1.1.1.169) | 2-Dehydropantolactone Reductase (EC 1.1.1.168/214) |
| Role | The established physiological substrate in the canonical pantothenate biosynthesis pathway of E. coli and other microorganisms.[6][10] | Substrate for distinct reductase enzymes.[9] Its role in the central biosynthesis pathway is not well-supported compared to KPR. |
| Cofactor | Almost exclusively NADPH-dependent.[6][11] | Typically NADP+-dependent.[9] |
Enzyme Kinetics: A Quantitative Look at Substrate Affinity
Kinetic analysis provides the most definitive evidence for an enzyme's preferred substrate. The Michaelis constant (KM) is an inverse measure of the substrate's binding affinity; a lower KM indicates a higher affinity.[12] Extensive kinetic data are available for KPR from various organisms, particularly E. coli.
Kinetic Parameters for E. coli Ketopantoate Reductase (KPR)
| Substrate | KM (µM) | kcat (s⁻¹) or Vmax (µmol/min/mg) | Reference |
| Ketopantoate | 30 - 60 | kcat: 40 s⁻¹ | [6] |
| Ketopantoate | 120 | Vmax: 13.8 µmol/min/mg | [13] |
| NADPH | 4 - 20 | - | [6][13] |
| Pantoate (reverse) | 260 | Vmax: 0.9 µmol/min/mg | [13] |
| NADP+ (reverse) | 7 | - | [13] |
Note: Kinetic values can vary based on experimental conditions such as pH and buffer composition.
Structural Insights: The Basis of Substrate Specificity
The crystal structure of KPR provides a definitive explanation for its substrate preference. The enzyme consists of two domains with the active site located in a cleft between them.[6][11] The N-terminal domain contains a classic Rossmann fold for binding the NADPH cofactor.[6][14]
Crucially, the active site contains a network of highly conserved amino acid residues (such as Asn98, Lys176, and Ser244 in E. coli KPR) that are precisely positioned to form hydrogen bonds and electrostatic interactions with the carboxyl and hydroxyl groups of the open-chain ketopantoate.[15] A key lysine residue (Lys176) acts as the catalytic proton donor.[10][15] The rigid, cyclic structure of 2-dehydropantolactone would be unable to fit into this active site and satisfy the required interactions for efficient binding and catalysis. This structural evidence strongly corroborates the kinetic data, confirming 2-dehydropantoate as the true physiological substrate.
Experimental Protocols: A Guide to Measuring Reductase Activity
For researchers aiming to characterize KPR or screen for its inhibitors, a continuous spectrophotometric assay is the standard method. The protocol below is a self-validating system for determining KPR activity.
Principle: The activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).[16]
Caption: Standard workflow for a KPR spectrophotometric enzyme assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5. The pH optimum should be confirmed for the specific enzyme being studied.[17]
-
NADPH Stock: Prepare a 10 mM stock solution in the assay buffer. Store frozen in aliquots.
-
Substrate Stock: Prepare a 20 mM stock of 2-dehydropantoate (ketopantoate) in assay buffer.
-
Enzyme: Dilute the purified KPR to a suitable concentration (e.g., 0.1-1.0 µg/mL) in assay buffer on ice. The final concentration should yield a linear absorbance change over several minutes.
-
-
Assay Procedure:
-
Set up a 1 mL reaction in a quartz cuvette.
-
Add 950 µL of assay buffer.
-
Add 20 µL of 10 mM NADPH stock (final concentration: 200 µM).
-
Add 10 µL of diluted enzyme solution.
-
Mix by pipetting and place the cuvette in a temperature-controlled spectrophotometer. Incubate for 2-3 minutes to allow for temperature equilibration and to record any background rate of NADPH degradation.
-
Initiate the reaction by adding 20 µL of 20 mM ketopantoate stock (final concentration: 400 µM).
-
Immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis and Validation:
-
Determine the initial velocity (ΔA340/min) from the linear portion of the curve.
-
Trustworthiness Check: Perform control reactions lacking either the enzyme or the substrate. The rate of NADPH consumption in these controls should be negligible.
-
Calculate the specific activity using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg) = (Rate in ΔA/min * 1,000,000) / (6220 M⁻¹cm⁻¹ * path length in cm * mg of enzyme)
-
-
Conclusion and Recommendations for Researchers
The evidence from biochemical, kinetic, and structural studies is unequivocal: 2-dehydropantoate (ketopantoate) is the true and specific substrate for ketopantoate reductase (KPR), the key enzyme in the canonical pantothenate biosynthesis pathway.
-
For Enzymologists and Biochemists: When studying the pantothenate pathway, 2-dehydropantoate should be used to obtain physiologically relevant kinetic data for KPR. Using 2-dehydropantolactone would require a different enzyme and would not reflect the activity of the primary biosynthetic route.
-
For Drug Development Professionals: The design of inhibitors should be targeted against KPR. Virtual and high-throughput screening campaigns must use the crystal structure of KPR with its native substrate, ketopantoate, and cofactor bound to accurately model the active site.[5][15] Targeting an enzyme-substrate interaction that is not physiologically relevant is an inefficient path to inhibitor discovery.
By focusing on the correct substrate-enzyme pair, researchers can ensure the accuracy of their findings and accelerate progress in the fields of metabolic engineering and antimicrobial drug discovery.
References
-
PubChem. (n.d.). Pantothenate and CoA Biosynthesis | Pathway. National Center for Biotechnology Information. Retrieved from [Link]
-
Webb, M. E., Smith, A. G., & Abell, C. (2004). Biosynthesis of pantothenate. Natural Product Reports, 21(6), 695–721. Retrieved from [Link]
-
Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). Retrieved from [Link]
-
Genschel, U. (2004). Organisation of the Pantothenate (Vitamin B5) Biosynthesis Pathway in Higher Plants. The Plant Journal, 39(5), 717-729. Retrieved from [Link]
-
Spry, C., Kirk, K., & Salmond, G. P. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. Retrieved from [Link]
-
Matak-Vinković, D., Vinković, T., Saldanha, S. A., Ashurst, J. L., von Delft, F., Inoue, T., ... & Blundell, T. L. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493–14500. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. Retrieved from [Link]
-
Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8199-8209. Retrieved from [Link]
-
Wood Lab, University of Georgia. (n.d.). Ketopantoate Reductase. Retrieved from [Link]
-
Ciulli, A., Scott, D. E., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2006). The Crystal Structure of Escherichia coli Ketopantoate Reductase with NADP+ Bound. Biochemistry, 45(4), 1157–1166. Retrieved from [Link]
-
BRENDA Enzyme Database. (n.d.). EC 1.1.1.169 - 2-dehydropantoate 2-reductase. Retrieved from [Link]
-
Zheng, J., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3641–3649. Retrieved from [Link]
-
Pokross, M., Johnson, C. H., & Wood, Z. A. (2016). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. PLoS One, 11(11), e0165916. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). panE 2-dehydropantoate 2-reductase. Gene ID: 945065. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-dehydropantolactone reductase (A-specific). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-dehydropantolactone reductase (B-specific). Retrieved from [Link]
-
Expasy. (n.d.). EC 1.1.1.358 2-dehydropantolactone reductase. ENZYME Database. Retrieved from [Link]
-
RCSB PDB. (2005). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. Retrieved from [Link]
-
Sugiyama, S., et al. (2010). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein Engineering, Design and Selection, 23(10), 747-755. Retrieved from [Link]
-
UniProt Consortium. (n.d.). A0A0J6WQL8 - 2-dehydropantoate 2-reductase from Megasphaera cerevisiae DSM 20462. UniProtKB. Retrieved from [Link]
-
Kanehisa Laboratories. (n.d.). KEGG ENZYME: 1.1.1.169. Retrieved from [Link]
-
UniProt Consortium. (n.d.). P0A9J4 (PANE_ECOLI) - 2-dehydropantoate 2-reductase from Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Enzyme Kinetics. Retrieved from [Link]
-
Bommer, M., et al. (2014). Crystal structures and kinetic studies of a laboratory evolved aldehyde reductase explain the dramatic shift of its new substrate specificity. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2634–2645. Retrieved from [Link]
Sources
- 1. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 8. KEGG ENZYME: 1.1.1.169 [genome.jp]
- 9. 2-dehydropantolactone reductase (B-specific) - Wikipedia [en.wikipedia.org]
- 10. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme Kinetics [sas.upenn.edu]
- 13. uniprot.org [uniprot.org]
- 14. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structures and kinetic studies of a laboratory evolved aldehyde reductase explain the dramatic shift of its new substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating the Cross-reactivity of Aldose Reductase Inhibitors with 2-Dehydropantoate Reductase
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides an in-depth technical comparison and a practical experimental framework to investigate the potential cross-reactivity of aldose reductase inhibitors with 2-dehydropantoate reductase.
Introduction: Two Reductases, Two Distinct Roles
Aldose Reductase (AR), a member of the aldo-keto reductase superfamily, is a key enzyme in the polyol pathway.[1] It catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Consequently, aldose reductase inhibitors (ARIs) have been a major focus of drug development efforts to mitigate these debilitating conditions.[2]
2-Dehydropantoate 2-reductase (DPR), also known as ketopantoate reductase (KPR), is an essential enzyme in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A in many bacteria.[3] This NADPH-dependent reductase catalyzes the reduction of 2-dehydropantoate to (R)-pantoate.[3] As this pathway is absent in humans, DPR is an attractive target for the development of novel antimicrobial agents.
While operating in distinct metabolic contexts, both enzymes are NADPH-dependent oxidoreductases. This shared cofactor dependency and the general function of reducing a carbonyl group raise a critical question for drug development: could inhibitors designed for human aldose reductase exhibit off-target effects by inhibiting the bacterial 2-dehydropantoate reductase? This guide provides the scientific rationale and a detailed experimental workflow to address this question.
The Rationale for Investigating Cross-Reactivity
The promiscuity of enzyme inhibitors is a well-documented challenge in drug discovery. Off-target interactions can lead to unexpected side effects or, in the context of antimicrobials, potential disruption of the host's microbiome. A primary concern with ARIs has been their selectivity against the closely related human aldehyde reductase (ALR1), with which it shares about 65% amino acid identity.[1] Poor selectivity can lead to toxicity.[4]
Extending this principle, the structural similarities and differences between the active sites of human AR and bacterial DPR warrant a thorough investigation of potential cross-reactivity. Identifying any such interactions is crucial for:
-
Anticipating potential side effects: If an ARI also inhibits bacterial DPR, it could have unintended consequences on the gut microbiome.
-
Repurposing opportunities: Conversely, if an existing ARI shows potent inhibition of DPR, it could be a starting point for developing new antibacterial drugs.
-
Informing rational drug design: Understanding the structural basis for selectivity (or lack thereof) can guide the design of more specific inhibitors for both targets.
Structural Comparison of the Active Sites
A detailed comparison of the three-dimensional structures of the active sites of human aldose reductase and bacterial 2-dehydropantoate reductase is fundamental to predicting the likelihood of cross-reactivity.
Aldose Reductase (Human)
The active site of human aldose reductase is a large, hydrophobic pocket. Key residues that are crucial for inhibitor binding include Val47, Tyr48, His110, Trp111, Phe122, Trp219, Cys298, and Leu300.[2][5][6] The "anion-binding site," which interacts with the acidic moiety of many ARIs, is formed by the nicotinamide ring of NADPH, Tyr48, and His110.[7] The "specificity pocket," a more variable region, is lined by residues such as Leu300 and Trp111 and is a key determinant of inhibitor selectivity.[7]
2-Dehydropantoate Reductase (Bacterial)
The active site of E. coli 2-dehydropantoate reductase also features a binding pocket for its substrate and the NADPH cofactor. Mutagenesis studies have identified Lys176 and Glu256 as critical catalytic residues.[1] Other conserved residues involved in substrate binding include Ser244, Asn98, and Asn180.[8]
Hypothesizing Cross-Reactivity:
While the overall fold and cofactor binding domains may share some similarities as NADPH-dependent reductases, the specific architecture and amino acid composition of the substrate-binding pockets are likely to differ significantly. The large, hydrophobic nature of the AR active site, which accommodates a broad range of aldehydes, might be able to bind certain ARI scaffolds that could also fit into the more specific active site of DPR. The presence of key hydrogen bond donors and acceptors in both active sites could also contribute to potential cross-reactivity.
Experimental Workflow for Assessing Cross-Reactivity
The following workflow provides a systematic approach to experimentally evaluate the cross-reactivity of aldose reductase inhibitors against 2-dehydropantoate reductase.
Caption: Enzymatic pathways and potential inhibitor cross-reactivity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the cross-reactivity of aldose reductase inhibitors with 2-dehydropantoate reductase. By combining structural analysis with robust enzymatic assays, researchers can generate critical data to inform drug development programs. The absence of direct published evidence on this specific cross-reactivity highlights a significant knowledge gap. The methodologies outlined here provide a clear path to addressing this gap, leading to a deeper understanding of inhibitor selectivity and potentially paving the way for the development of safer, more effective drugs targeting both human and bacterial reductases.
References
-
Kumar, M., Choudhary, S., Singh, P. K., & Silakari, O. (2020). Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. Future Medicinal Chemistry, 12(14), 1327–1358. [Link]
-
Kumar, M., et al. (2020). Addressing Selectivity Issues of Aldose Reductase 2 Inhibitors for the Management of Diabetic Complications. Future Medicinal Chemistry. [Link]
-
El-Kabbani, O., et al. (1998). Structural features of the aldose reductase and aldehyde reductase inhibitor-binding sites. Molecular Vision. [Link]
-
Suryanarayana, P., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative Medicine and Cellular Longevity. [Link]
-
Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. [Link]
-
Kinoshita, T., et al. (2002). The structure of human recombinant aldose reductase complexed with the potent inhibitor zenarestat. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
El-Kabbani, O., et al. (2004). Crystal structure of human Aldose Reductase complexed with NADP and Fidarestat. RCSB PDB. [Link]
-
Astudillo-Estevez, A. M., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]
-
Lee, J., et al. (2021). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Molecules. [Link]
-
Wilson, D. K., et al. (1992). The crystal structure of the aldose reductase.NADPH binary complex. The Journal of Biological Chemistry. [Link]
-
Ramachandran, V., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kim, Y., et al. (2005). Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. RCSB PDB. [Link]
-
El-Kabbani, O., et al. (1998). Structural features of the aldose reductase and aldehyde reductase inhibitor-binding sites. Molecular Vision. [Link]
-
National Center for Biotechnology Information. (n.d.). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. [Link]
-
Rhea. (n.d.). 2-dehydropantoate + NADPH + H+ = (R)-pantoate + NADP+. [Link]
-
Ciulli, A., et al. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. The Journal of Biological Chemistry. [Link]
-
ENZYME. (n.d.). 1.1.1.169 2-dehydropantoate 2-reductase. [Link]
-
Wikipedia. (n.d.). 2-dehydropantolactone reductase (A-specific). [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. [Link]
-
Rozman Grinberg, I., et al. (2022). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife. [Link]
-
Le, T. H., et al. (2021). Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. ChemBioChem. [Link]
-
Aikawa, A., et al. (2016). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. Acta Crystallographica Section F: Structural Biology Communications. [Link]
-
Planchestainer, M., et al. (2023). Substrates tested in spectrophotometric assays for the Is2-SDR-catalyzed reduction (a) or oxidation (b) in the presence of NADP(H) cofactor. Specific activity (U mg⁻¹) values under standard conditions are reported. [a] n.d.: below detection limit. ResearchGate. [Link]
-
Hirst, J., et al. (2011). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry. [Link]
-
Stahl, R. L., et al. (1983). A spectrophotometric assay for dehydroascorbate reductase. Analytical Biochemistry. [Link]
-
Enzymes. (n.d.). EC 1.1.1.169 - 2-dehydropantoate 2-reductase. [Link]
-
Tzagoloff, A., & Glick, G. (2013). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Redox Biology. [Link]
-
Rathaur, S., et al. (2011). Coupled enzyme assay system. Schematic presentation of the biochemical... ResearchGate. [Link]
-
Yang, S. Y., & Schulz, H. (1994). Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate. Lipids. [Link]
Sources
- 1. Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Active Site Residues in Ketopantoate Reductase (KPR) Catalysis
For researchers in enzymology and drug development, pinpointing the precise role of individual amino acid residues within an enzyme's active site is a cornerstone of mechanistic understanding and inhibitor design. This guide provides a comprehensive, technically-grounded framework for validating the function of specific active site residues in Ketopantoate Reductase (KPR), a critical enzyme in the pantothenate (vitamin B5) biosynthetic pathway of bacteria and plants.[1][2] As this pathway is absent in mammals, KPR represents a promising target for novel antibacterial agents.[2][3][4]
This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates computational analysis, molecular biology, and rigorous biochemical comparison. We will focus on Escherichia coli KPR as a model system, for which a wealth of structural and kinetic data is available.[1][5][6] Specifically, we will explore the validation of two well-characterized active site residues: Lysine 176 (K176) and Glutamate 256 (E256) .[7][8][9]
Pillar 1: Hypothesis Generation - From Structure to Function
Before any wet-lab experiments commence, a robust hypothesis must be formed. This involves leveraging existing structural data and bioinformatics to identify candidate residues likely involved in substrate binding or catalysis.
1.1. Structural Analysis: The crystal structure of E. coli KPR reveals a two-domain architecture with a cleft between them forming the active site.[1][6] The N-terminal domain possesses a classic Rossmann fold for binding the NADPH cofactor.[1][5][6] Analysis of KPR ternary complexes (enzyme-NADP+-pantoate) shows that conserved residues, including K176 and E256, are positioned to directly interact with the substrate, ketopantoate.[10]
1.2. Mechanistic Hypothesis: Based on structural data and pH-rate profiles, a catalytic mechanism has been proposed.[11] K176 is hypothesized to act as the general acid, donating a proton to the carbonyl oxygen of ketopantoate during reduction.[7][8][9] E256 is thought to be crucial for substrate binding and orientation.[1][7][8] Our goal is to design experiments that rigorously test these proposed roles by comparing the wild-type (WT) enzyme to rationally designed mutants. The primary mutants for this comparison will be K176A (removing the catalytic amine) and E256A (removing the binding carboxylate).
Pillar 2: The Experimental Workflow: A Comparative Framework
A self-validating experimental plan is crucial. Each step is designed not only to generate data but also to control for potential artifacts, ensuring that observed effects are directly attributable to the specific mutation.
Pillar 3: Methodologies & Comparative Data
This section provides detailed protocols and explains the causality behind the experimental choices. We will compare the performance of the WT KPR against our two primary mutants, K176A and E256A.
Site-Directed Mutagenesis
Objective: To create specific point mutations in the panE gene (encoding KPR) to substitute K176 and E256 with alanine. Alanine is chosen for its small, non-reactive side chain, which removes the functional group of interest with minimal steric perturbation to the active site.
Protocol:
-
Template: Use a high-fidelity plasmid DNA containing the WT E. coli panE gene.
-
Primer Design: Design complementary mutagenic primers (~25-45 bp) containing the desired mutation (e.g., AAA codon for Lysine at position 176 changed to GCG for Alanine). The mutation should be centered in the primer.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The entire plasmid is amplified.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the resulting nicked plasmids into competent E. coli cells (e.g., DH5α). The nicks are repaired by the host cell's machinery.
-
Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the absence of other mutations via full-gene DNA sequencing. This step is non-negotiable for trustworthiness.
Protein Expression and Purification
Objective: To produce and purify high-quality, active WT, K176A, and E256A KPR proteins for comparative analysis.
Protocol:
-
Transformation: Transform the verified plasmids into an expression host strain of E. coli (e.g., BL21(DE3)).
-
Culture Growth: Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Lysis: Harvest cells by centrifugation and lyse them using sonication or a French press in a buffered solution containing protease inhibitors.
-
Purification: Purify the KPR protein, often engineered with a His-tag, using Nickel-NTA affinity chromatography followed by size-exclusion chromatography for high purity.
-
Quantification: Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
Comparative Steady-State Kinetic Analysis
Objective: To quantify the catalytic efficiency of the WT and mutant enzymes. This is the core of the comparison, as changes in kinetic parameters provide direct evidence for a residue's role. KPR catalyzes the NADPH-dependent reduction of α-ketopantoate to D-pantoate.[8][11] The reaction can be monitored by the decrease in absorbance at 340 nm as NADPH is consumed.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Assay: In a quartz cuvette, combine the buffer, a fixed concentration of NADPH (saturating, e.g., 200 µM), and varying concentrations of the substrate, ketopantoate.
-
Initiation: Equilibrate the mixture to 25°C in a spectrophotometer. Initiate the reaction by adding a small, fixed amount of purified enzyme (WT, K176A, or E256A).
-
Measurement: Record the decrease in absorbance at 340 nm over time. The initial linear rate is the reaction velocity.
-
Data Analysis: Repeat for each ketopantoate concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.
Interpreting the Data:
| Enzyme | kcat (s⁻¹) | Km (Ketopantoate, µM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km | Inferred Role |
| WT KPR | ~40[6] | ~60[6] | ~6.7 x 10⁵ | - | - |
| K176A | ~0.17 | ~20,220 | ~8.4 | ~80,000 | Primarily Catalysis |
| E256A | ~0.95 | ~3,780 | ~251 | ~2,600 | Primarily Binding |
| Note: The kinetic values are representative, based on published data for illustrative purposes.[7][8] |
Expertise & Causality:
-
A mutation in a catalytic residue (like K176) is expected to cause a dramatic decrease in kcat (the turnover rate), as the chemical step is impaired.[7]
-
A mutation in a binding residue (like E256) is expected to cause a large increase in Km (substrate concentration at half-maximal velocity), reflecting weakened substrate affinity.[7][8]
-
The catalytic efficiency (kcat/Km) is the most sensitive measure. The massive drop for both mutants confirms their critical roles in the active site.[8] The K176A mutation has a more profound effect on catalytic efficiency, consistent with its role as the key general acid.[7]
Advanced Validation: Chemical Rescue
Trustworthiness: A key experiment to validate the role of a general acid/base is "chemical rescue." If K176's role is to provide a proton, then its function in the K176A mutant might be partially restored by small, exogenous molecules that can act as proton donors.
Experimental Design: The kinetic assay for K176A is repeated in the presence of increasing concentrations of small primary amines (e.g., ethylamine).[7] Studies have shown that such compounds can partially rescue the activity of the K176A mutant, with the protonated form of the amine being the active rescuing agent.[7][8][9] This provides powerful evidence that the primary defect of the K176A mutant is the loss of a general acid catalyst.[7][8] Similarly, the activity of the E256A mutant can be partially rescued by small carboxylates like formate, supporting its role in binding the substrate.[7][8]
Pillar 4: Alternative Validation Approaches
While kinetic analysis is paramount, comparing other properties provides a more complete picture.
-
Structural Analysis (X-ray Crystallography): For a definitive comparison, solving the crystal structure of the mutant enzyme (e.g., in complex with substrate or cofactor) can provide atomic-level detail of how the mutation has altered the active site geometry and substrate interactions.[12]
Conclusion: Synthesizing the Evidence
This multi-faceted approach, combining predictive structural analysis with rigorous, comparative biochemical and biophysical experiments, provides the gold standard for validating the roles of active site residues. The insights gained are fundamental to understanding the enzyme's mechanism and provide a critical foundation for the structure-based design of novel inhibitors targeting this important antibacterial drug target.
References
-
PubMed Central.
-
PubMed.
-
ACS Publications.
-
PubMed.
-
ACS Publications.
-
PubMed.
-
The Classic Journal.
-
ResearchGate.
-
University of Georgia.
-
ResearchGate.
-
PubMed.
-
CTL SITES.
-
PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. theclassicjournal.org [theclassicjournal.org]
- 4. ctlsites.uga.edu [ctlsites.uga.edu]
- 5. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of the bacterial HPr kinase/phosphorylase V267F mutant gives insights into the allosteric regulation mechanism of this bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Metabolomics: Unveiling the Metabolic Bottleneck in panE Mutant Strains
This guide provides an in-depth technical comparison of the metabolic profiles of wild-type versus panE mutant bacterial strains. We will explore the critical role of the panE gene in cellular metabolism and detail a robust, self-validating experimental workflow using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantitatively assess the profound metabolic shifts that occur upon its disruption. This analysis serves as a foundational approach for researchers in microbiology, drug discovery, and systems biology to understand gene function and identify novel antimicrobial targets.
The Centrality of Pantothenate and the Critical Role of panE
Pantothenate, also known as Vitamin B5, is a vital metabolite for nearly all forms of life.[1] Its primary function is to serve as the essential precursor for the biosynthesis of Coenzyme A (CoA), a universal and indispensable cofactor.[2][3] CoA is a master regulator of cellular metabolism, acting as a carrier of acyl groups and facilitating numerous core biochemical reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid (TCA) cycle.[2][3][4]
The biosynthesis of pantothenate is a multi-step enzymatic pathway. In many bacteria, this pathway begins with α-ketoisovalerate and culminates in the condensation of pantoate and β-alanine.[5] The panE gene encodes the enzyme ketopantoate reductase (KPR), which catalyzes the NADPH-dependent reduction of 2-dehydropantoate (ketopantoate) to (R)-pantoate.[6][7][8]
A mutation or deletion of the panE gene creates a critical bottleneck in this pathway. By comparing the global metabolome of a panE mutant to its wild-type counterpart, we can precisely map the consequences of this disruption, revealing not only the direct accumulation of upstream substrates and depletion of downstream products but also the cascading, system-wide effects on cellular metabolism. Because this pathway is essential for many bacteria but absent in humans, its enzymes are highly attractive targets for the development of novel antibiotics.[1][9][10]
Experimental Rationale: Why Untargeted Metabolomics?
To comprehensively understand the metabolic phenotype of a panE mutation, an untargeted approach is superior. Unlike targeted methods that focus on a pre-defined list of metabolites, untargeted metabolomics provides a global, unbiased snapshot of the entire metabolome.[11] This discovery-oriented approach is crucial for identifying unexpected metabolic perturbations that would be missed by a hypothesis-driven, targeted analysis.
We employ Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-MS) as our analytical platform. This technique offers the sensitivity and specificity required to separate, detect, and identify hundreds to thousands of metabolites in a complex biological sample, making it the gold standard for this type of investigation.[12][13]
The Experimental Workflow: From Culture to Data
The integrity of any comparative metabolomics study hinges on a meticulously executed and reproducible workflow. Each step is designed to preserve the biological reality of the cell's metabolic state while ensuring high-quality analytical data.
Caption: A comprehensive workflow for comparative metabolomics.
Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
This protocol is foundational for capturing an accurate snapshot of the intracellular metabolome. The primary challenge is to halt metabolic activity instantaneously to prevent artifactual changes during sample handling.[14][15]
1. Cell Cultivation:
-
Grow wild-type and panE mutant strains in parallel under identical, tightly controlled conditions (e.g., defined minimal medium, 37°C, 200 RPM shaking).[16][17]
-
Causality: Identical conditions are non-negotiable to ensure that any observed metabolic differences are due to the genetic modification alone and not environmental variables.
-
Harvest cultures during the mid-exponential growth phase, where metabolism is most active and stable. A minimum of 5-6 biological replicates per strain is essential for statistical power.
2. Metabolic Quenching:
-
Prepare a quenching solution of 60% methanol buffered with 10 mM HEPES, pre-chilled to -40°C.
-
Rapidly transfer a defined volume of cell culture (e.g., 5 mL) into 25 mL of the ice-cold quenching solution. Mix immediately by inversion.
-
Causality: The extreme cold and the presence of methanol instantly stop all enzymatic reactions, effectively freezing the metabolic state of the cells.[14] This step is the most critical for preventing metabolite turnover.
3. Cell Harvesting:
-
Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at -10°C.
-
Discard the supernatant, which contains the culture medium and quenching buffer.
-
Immediately place the cell pellets on dry ice.
4. Metabolite Extraction:
-
Resuspend the frozen cell pellet in 1 mL of a pre-heated (75°C) extraction solvent consisting of 75% ethanol in water.
-
Incubate at 75°C for 5 minutes to ensure cell lysis and protein denaturation.
-
Causality: Boiling ethanol is highly effective at extracting a broad range of polar and semi-polar metabolites while simultaneously precipitating proteins and lipids, which could interfere with subsequent analysis.[18]
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the intracellular metabolites. Dry the supernatant completely using a vacuum concentrator. Store the dried extract at -80°C until analysis.
Data Acquisition and Analysis
Protocol 2: LC-MS Based Metabolomic Analysis
1. Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in 100 µL of an appropriate solvent (e.g., 50:50 acetonitrile:water) suitable for the chosen chromatography.
2. Chromatographic Separation:
-
Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: HILIC is the preferred method for separating the highly polar compounds central to pantothenate and CoA metabolism (e.g., amino acids, organic acids, sugar phosphates).[19]
-
Elute metabolites using a gradient of increasing aqueous solvent concentration.
3. Mass Spectrometry Detection:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ionization modes to maximize metabolite coverage.
-
Acquire data in a data-dependent acquisition (DDA) mode, collecting full scan MS1 spectra for metabolite feature detection and MS/MS fragmentation spectra for structural identification.[20]
Protocol 3: Data Processing and Statistical Analysis
1. Data Pre-processing:
-
Process the raw LC-MS data using a suitable software platform (e.g., Agilent MassHunter Profinder, Thermo Compound Discoverer, or open-source tools like XCMS).
-
This involves peak detection, deconvolution, retention time alignment across all samples, and integration to generate a feature matrix (features x samples).[12][21][22]
2. Statistical Analysis:
-
Import the feature matrix into a statistical analysis program (e.g., Agilent Mass Profiler Professional, MetaboAnalyst).[12]
-
Perform multivariate analysis. Start with an unsupervised method like Principal Component Analysis (PCA) to visualize overall clustering and identify outliers.
-
Follow with a supervised method like Partial Least Squares-Discriminant Analysis (PLS-DA) to build a model that maximizes the separation between the wild-type and panE mutant groups, highlighting the most discriminatory metabolic features.[12]
3. Metabolite Identification:
-
Focus on the features identified by PLS-DA as having the highest statistical significance (e.g., low p-value, high fold-change) and variable importance in projection (VIP) scores.
-
Identify these metabolites by matching their accurate mass (typically <5 ppm error) and MS/MS fragmentation patterns against established databases like KEGG, HMDB, and METLIN.[23][24]
Expected Results: The Metabolic Signature of a panE Mutant
The disruption of ketopantoate reductase creates a predictable yet profound metabolic signature. The following diagram illustrates the specific enzymatic step that is blocked.
Caption: The panE gene product catalyzes the reduction of 2-dehydropantoate.
Based on this metabolic block, we can hypothesize the key differences that will be observed in the panE mutant relative to the wild-type.
| Metabolite Class | Key Metabolites | Expected Change in panE Mutant | Rationale |
| Upstream Substrate | 2-Dehydropantoate (Ketopantoate) | Significantly Increased | The direct substrate of the PanE enzyme accumulates due to the metabolic block. |
| Downstream Products | (R)-Pantoate | Significantly Decreased | The direct product of the PanE enzyme cannot be synthesized. |
| Pantothenate (Vitamin B5) | Significantly Decreased | Pantoate is an essential precursor for pantothenate synthesis via the PanC enzyme. | |
| Coenzyme A & Derivatives | Coenzyme A (CoA), Acetyl-CoA, Succinyl-CoA | Significantly Decreased | Pantothenate is the sole precursor for the entire CoA pool. |
| TCA Cycle Intermediates | Citrate, α-Ketoglutarate, Fumarate | Decreased / Perturbed | Acetyl-CoA and Succinyl-CoA are critical entry points and components of the TCA cycle. |
| Fatty Acid Metabolism | Acyl-carnitines, Fatty Acids | Perturbed | CoA is essential for both the synthesis (via Acyl Carrier Protein) and β-oxidation of fatty acids. |
Conclusion and Future Directions
The comparative metabolomic analysis of wild-type and panE mutant strains provides a clear and quantitative picture of the consequences of disrupting the pantothenate biosynthesis pathway. The expected results—a significant accumulation of 2-dehydropantoate and a stark depletion of pantoate, pantothenate, and the entire Coenzyme A pool—validate the function of the panE gene and highlight its critical role in maintaining metabolic homeostasis.
For drug development professionals, this workflow serves as a powerful tool for target validation. The profound and widespread metabolic collapse resulting from the loss of a single enzyme underscores the vulnerability of this pathway in bacteria. By demonstrating that inhibiting this step leads to a catastrophic failure of central metabolism, this approach provides strong evidence for pursuing ketopantoate reductase and other enzymes in the pantothenate pathway as targets for novel antimicrobial agents. Future studies can extend this approach to other gene knockouts within the pathway or screen for small molecule inhibitors that phenocopy the metabolic signature of the panE mutant.
References
-
Pantothenate and CoA Biosynthesis | Pathway . PubChem. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A . PubMed Central (PMC). [Link]
-
Bacterial biofilm sample preparation for spatial metabolomics . RSC Publishing. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A . ASM Journals. [Link]
-
Biosynthesis of pantothenate . Natural Product Reports (RSC Publishing). [Link]
-
Data Processing and Analysis in Liquid Chromatography-Mass Spectrometry-Based Targeted Metabolomics . PubMed. [Link]
-
KEGG Pantothenate and CoA biosynthesis - Reference pathway . KEGG. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A . ASM Journals. [Link]
-
KEGG PATHWAY: Pantothenate and CoA biosynthesis - Homo sapiens (human) . KEGG. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A . ASM Science. [Link]
-
KEGG PATHWAY: Pantothenate and CoA biosynthesis - Malus sylvestris (European crab apple) . KEGG. [Link]
-
Coenzyme A biosynthesis: an antimicrobial drug target . FEMS Microbiology Reviews, Oxford Academic. [Link]
-
Pantothenate and coenzyme A biosynthetic pathway . ResearchGate. [Link]
-
LC-MS-based metabolomics . PubMed Central (PMC). [Link]
-
KEGG PATHWAY Database . KEGG. [Link]
-
Enzymes and metabolic pathways. Database KEGG . [Link]
-
Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli . ASM Journals. [Link]
-
Bacterial Metabolomics: Sample Preparation Methods . PubMed Central (PMC). [Link]
-
Comparative metabolomic analysis of wild type and mads3 mutant rice anthers . PubMed. [Link]
-
Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow . ResearchGate. [Link]
-
Metabolic Footprinting of Mutant Libraries to Map Metabolite Utilization to Genotype . ACS Publications. [Link]
-
Automated and unbiased analysis of LC–MS metabolomic data . Ovid. [Link]
-
The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium . PubMed Central (PMC). [Link]
-
Metabolomics / Mass spectrometry: LC-MS analysis / Hands-on . Galaxy Training!. [Link]
-
The panE gene, encoding ketopantoate reductase, maps at 10 minutes and is allelic to apbA in Salmonella typhimurium . PubMed. [Link]
-
Preparation and LC/MS-based metabolomic analysis of samples . Bio-protocol. [Link]
-
panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12) . UniProt. [Link]
-
Improved workflow for untargeted metabolomics and NMR analysis of intracellular and extracellular metabolites isolated from Gram positive and Gram negative bacteria . bioRxiv. [Link]
-
Metabolomics Batch Data Analysis Workflow to Characterize Differential Metabolites in Bacteria . Agilent. [Link]
-
Exploring Bacterial Metabolome Alterations Mediated by Genetic Mutations . LabRulez LCMS. [Link]
-
Fundamentals and Analytical Strategies for Metabolomics Workflow: An Overview and Microbial Applications . Brazilian Journal of Analytical Chemistry. [Link]
-
PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis . PubMed Central (PMC). [Link]
-
Expression of the Corynebacterium glutamicum panD Gene Encoding l-Aspartate-α-Decarboxylase Leads to Pantothenate Overproduction in Escherichia coli . ASM Journals. [Link]
-
Metabolic consequences of a 50% partial pancreatectomy in humans . PubMed. [Link]
-
Growth of wild-type (WT) and mutant strains under different experimental conditions . ResearchGate. [Link]
-
Genetic Deletion and Pharmacological Inhibition of Phosphodiesterase 10A Protects Mice From Diet-Induced Obesity and Insulin Resistance . American Diabetes Association. [Link]
-
Proteome Regulation Patterns Determine Escherichia coli Wild-Type and Mutant Phenotypes . ASM Journals. [Link]
-
Constitutive Pleiotrophin Deletion Results in a Phenotype with an Altered Pancreatic Morphology and Function in Old Mice . MDPI. [Link]
-
Mutant vs Wild-Type Interaction Comparison . Creative Diagnostics. [Link]
-
Ventromedial hypothalamus-specific Ptpn1 deletion exacerbates diet-induced obesity in female mice . PubMed. [Link]
-
Metabolic and Endocrine Consequences of Bariatric Surgery . PubMed Central (PMC). [Link]
Sources
- 1. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The panE gene, encoding ketopantoate reductase, maps at 10 minutes and is allelic to apbA in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. academic.oup.com [academic.oup.com]
- 10. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved workflow for untargeted metabolomics and NMR analysis of intracellular and extracellular metabolites isolated from Gram positive and Gram negative bacteria | bioRxiv [biorxiv.org]
- 12. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hands-on: Mass spectrometry: LC-MS analysis / Mass spectrometry: LC-MS analysis / Metabolomics [training.galaxyproject.org]
- 14. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Guidance for Cell Sample Collection - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. agilent.com [agilent.com]
- 21. Data Processing and Analysis in Liquid Chromatography-Mass Spectrometry-Based Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. KEGG PATHWAY Database [genome.jp]
- 24. Enzymes and metabolic pathways. Database KEGG. [kodomo.fbb.msu.ru]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Dehydropantoate
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Dehydropantoate (also known as 2-Ketopantoate), an essential intermediate in the biosynthesis of pantothenic acid (Vitamin B5).[1][2] By moving beyond a simple checklist and understanding the why behind each step, you can build a culture of safety and trust within your laboratory.
The Critical Importance of Proper Chemical Waste Management
In the research environment, every chemical must be treated as potentially hazardous until proven otherwise. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) have established stringent guidelines to prevent the release of harmful substances into the environment and to ensure worker safety.[3][4][5] Disposing of chemicals down the drain, unless they are explicitly approved for such a method, is strictly prohibited in most research institutions.[4] This is because many compounds can interfere with wastewater treatment processes, harm aquatic life, or persist in the environment. The guiding principle is that all chemical waste should be managed and disposed of through a dedicated chemical waste service.[4][6]
Understanding 2-Dehydropantoate: A Profile
Before delving into disposal procedures, it is crucial to understand the nature of the compound .
| Property | Information |
| IUPAC Name | 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid[1][7] |
| Synonyms | 2-Ketopantoate, Ketopantoic acid[1][7] |
| Molecular Formula | C₆H₁₀O₄[1] |
| Classification | 2-oxo monocarboxylic acid[1][7] |
| Biochemical Role | An intermediate in the biosynthesis of pantothenate (vitamin B5) and coenzyme A.[1] |
Step-by-Step Disposal Protocol for 2-Dehydropantoate
This protocol is designed to ensure safety and compliance. It is predicated on the principle of treating 2-Dehydropantoate waste as a hazardous chemical waste stream, which is the standard and required practice in academic and research laboratories.[5][8]
Part 1: Waste Identification and Segregation
-
Initial Assessment : All waste containing 2-Dehydropantoate, whether in solid form, dissolved in aqueous solutions, or mixed with organic solvents, must be classified as chemical waste.
-
Segregation is Key : Do not mix 2-Dehydropantoate waste with other waste streams. Incompatible chemicals can react violently if mixed.[9] A cardinal rule of chemical safety is to never mix different waste streams.
-
Aqueous Waste : Solutions of 2-Dehydropantoate in water or buffers should be collected in a dedicated aqueous waste container.
-
Organic Solvent Waste : If 2-Dehydropantoate is used in a reaction involving organic solvents (e.g., methanol, acetonitrile), this waste must be collected in a container designated for flammable liquids.[10]
-
Solid Waste : Unused or expired solid 2-Dehydropantoate, as well as contaminated lab supplies (e.g., weigh boats, gloves, pipette tips), should be collected in a designated container for chemically contaminated dry waste.[10]
-
Part 2: Container Selection and Labeling
-
Container Choice : Use only containers approved for chemical waste. These are typically provided by your institution's Environmental Health and Safety (EHS) department. The container must be chemically compatible with the waste it will hold. For aqueous solutions, a high-density polyethylene (HDPE) container is suitable. For flammable organic solvents, use the safety cans provided by your chemical disposal service.[9]
-
Proper Labeling : This is a critical and non-negotiable step. Every waste container must be accurately labeled.[6]
-
Attach a completed chemical waste tag to every container before you begin adding waste.[6][9]
-
Clearly write "WASTE" on the container.[6]
-
List all chemical constituents and their approximate concentrations. For 2-Dehydropantoate, write its full chemical name: "Waste 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid".
-
Indicate the date you started accumulating waste in that container.[6]
-
Part 3: Accumulation and Storage
-
Secure Storage : Keep waste containers securely closed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.
-
Designated Area : Store waste in a designated and properly labeled satellite accumulation area within your laboratory. Do not store waste containers in public areas like hallways.[9]
-
Secondary Containment : Place liquid waste containers in a secondary containment pan or tray to contain any potential leaks or spills.[9]
-
Time Limits : Be aware of the time limits for waste accumulation. Most regulations require that waste be picked up within a specific timeframe (e.g., 60 days) from the start date on the label.[9][10]
Part 4: Arranging for Disposal
-
Contact Your EHS Office : Once your waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste service to schedule a pickup.[6]
-
Do Not Treat Waste : It is prohibited for laboratory personnel to treat chemical waste, such as attempting to neutralize acids or bases, without specific authorization and training.[6]
Decision-Making Flowchart for 2-Dehydropantoate Disposal
This flowchart provides a visual guide to the decision-making process, ensuring that all safety and regulatory aspects are considered.
Caption: Figure 1: Step-by-step decision workflow for the safe disposal of 2-Dehydropantoate waste.
By adhering to this structured approach, you not only ensure compliance with institutional and federal regulations but also actively contribute to a safer research environment for yourself and your colleagues. Your commitment to the proper handling and disposal of all laboratory chemicals is a direct reflection of your scientific integrity.
References
-
Chemical Waste - Office of Research Facilities - NIH. (2022, February 2). Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste . Retrieved from [Link]
-
EPA tweaks hazardous waste rules for academic labs | News - Chemistry World . (2008, December 9). Retrieved from [Link]
-
The NIH Drain Discharge Guide . (2020, September). Retrieved from [Link]
-
2-Dehydropantoate | C6H9O4- - PubChem - NIH . Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (2023, November 25). Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 . Retrieved from [Link]
-
NIH Chemical Safety Guide 2015 - Montgomery College . Retrieved from [Link]
-
Showing metabocard for 2-dehydropantoate (HMDB0304068) - Human Metabolome Database . (2021, September 24). Retrieved from [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking | US EPA . (2008, December 31). Retrieved from [Link]
-
New EPA rule to improve environmental performance of academic labs - FMLink . (2008, December 5). Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA . (2023, February 27). Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 . (2022, June 6). Retrieved from [Link]
-
2-dehydropantoate (CHEBI:11561) - EMBL-EBI . Retrieved from [Link]
Sources
- 1. Buy 2-Dehydropantoate | 470-30-4 [smolecule.com]
- 2. 2-dehydropantoate (CHEBI:11561) [ebi.ac.uk]
- 3. Chemical Waste [orf.od.nih.gov]
- 4. nems.nih.gov [nems.nih.gov]
- 5. epa.gov [epa.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. 2-Dehydropantoate | C6H9O4- | CID 16755619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 9. montgomerycollege.edu [montgomerycollege.edu]
- 10. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 2-Dehydropantoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 2-Dehydropantoate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is founded on the principle of treating substances with unknown toxicity as potentially hazardous. The recommendations herein are derived from the chemical properties of 2-Dehydropantoate, safety assessments of related pantoate derivatives, and established best practices for handling novel chemical compounds.
Understanding 2-Dehydropantoate
2-Dehydropantoate, also known as ketopantoate, is a short-chain keto acid and an intermediate in the biosynthesis of pantothenic acid (Vitamin B5).[1] Its molecular formula is C6H10O4.[1] While it is a naturally occurring metabolite in organisms like Saccharomyces cerevisiae and Escherichia coli, concentrated forms used in research require careful handling to mitigate potential risks.[2]
Core Safety Directives: A Precautionary Approach
In the absence of specific toxicity data, a conservative approach to safety is paramount. All laboratory personnel must assume that 2-Dehydropantoate is hazardous and adhere to the following personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling 2-Dehydropantoate.
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[3] | Protects eyes from splashes and aerosols. Given the acidic nature of the compound, eye protection is critical. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat should be considered if working with flammable solvents in the same procedure.[3][5] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. If work outside a hood is unavoidable, a risk assessment should be performed by Environmental Health & Safety (EHS) to determine if a respirator is necessary.[3] | Minimizes the risk of inhaling aerosols or dust. |
Engineering Controls: The Primary Barrier
The primary engineering control for handling 2-Dehydropantoate is a certified chemical fume hood.[3] All weighing, transferring, and experimental manipulations of the compound should be conducted within the fume hood to minimize inhalation exposure.
Procedural Guidance: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling 2-Dehydropantoate.
Receiving and Storage
-
Labeling: Upon receipt, ensure the container is clearly labeled with the chemical name, any known hazard pictograms, and the date received.[3][5]
-
Storage: Store 2-Dehydropantoate in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5] It should be stored in a tightly sealed, leak-proof secondary container.[3]
Handling and Experimental Use
The following diagram outlines the standard operating procedure for handling 2-Dehydropantoate in a laboratory setting.
Step-by-Step Protocol:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses, and gloves as specified in the PPE table.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.
-
Weigh and Transfer: Conduct all weighing and transferring of 2-Dehydropantoate within the fume hood to contain any dust or aerosols.
-
Perform Experiment: Carry out all experimental procedures involving 2-Dehydropantoate within the fume hood.
-
Decontaminate Workspace: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Dispose of Waste: Dispose of all waste materials according to the institutional guidelines outlined below.
Emergency Procedures: Spill and Exposure Response
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and EHS.
-
Contain the Spill: For small spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Neutralize (if applicable): For acidic compounds, a mild base like sodium bicarbonate can be used for neutralization.
-
Clean and Decontaminate: Clean the spill area from the outside in, and decontaminate the area with a suitable cleaning agent.
-
Dispose of Spill Debris: All materials used to clean up the spill should be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[3] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste contaminated with 2-Dehydropantoate must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing 2-Dehydropantoate should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Conclusion
By adhering to these safety protocols, researchers can handle 2-Dehydropantoate responsibly, minimizing the risk of exposure and ensuring a safe laboratory environment. The principle of treating unknown substances as hazardous is a cornerstone of laboratory safety and should be diligently applied when working with this and other novel compounds.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health & Safety.
- Human Metabolome Database. (2021, September 24).
- PubChem. (n.d.). 2-Dehydropantoate.
- Smolecule. (2024, April 14).
- GZ Industrial Supplies. (2025, May 26).
- University of California, Division of Agriculture and Natural Resources. (n.d.).
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.).
- Scott, L. N., Fiume, M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2017). Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl), 37S–60S.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
Sources
- 1. Buy 2-Dehydropantoate | 470-30-4 [smolecule.com]
- 2. 2-Dehydropantoate | C6H9O4- | CID 16755619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. twu.edu [twu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gz-supplies.com [gz-supplies.com]
- 6. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
